molecular formula C14H18O4 B1457007 (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS No. 1229381-08-1

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Cat. No.: B1457007
CAS No.: 1229381-08-1
M. Wt: 250.29 g/mol
InChI Key: ICZBQHPMSPTRJO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid ( 1229381-08-1) is a chiral compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This ester derivative of phenylbutanoic acid serves as a valuable enantiopure building block in organic synthesis and pharmaceutical research. Its structure, featuring a tert-butoxy group and a carboxylic acid functionality, makes it a versatile chiral synthon for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where the specific (R)-configuration is critical for biological activity and selectivity. Researchers utilize this compound as a key intermediate in asymmetric synthesis. It must be stored sealed in a dry environment at room temperature to maintain stability and purity . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZBQHPMSPTRJO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241231
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229381-08-1
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis Logic, and Handling Protocols

Executive Summary

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Structurally, it is the 4-tert-butyl mono-ester of (R)-phenylsuccinic acid. Its value lies in its specific stereochemistry and the orthogonal protection it offers: the tert-butyl ester is acid-labile, while the free carboxylic acid allows for immediate coupling to amines or other nucleophiles.

This guide analyzes the physicochemical properties of this compound, addressing the scarcity of experimental data by correlating it with established values for its parent diacid and anhydride. It also details the regioselective synthesis logic required to ensure high isomeric purity.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]

ParameterDetail
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Common Synonyms (R)-2-Phenylsuccinic acid 4-tert-butyl ester; 4-tert-butyl hydrogen (R)-2-phenylsuccinate
CAS Number 1229381-08-1
Molecular Formula

Molecular Weight 250.29 g/mol
SMILES CC(C)(C)OC(=O)CC(=O)O
Chirality (R)-Enantiomer (Phenyl group at C2)

Structural Insight: The molecule features a phenyl group at the C2 position (alpha to the free carboxylic acid). The C4 carboxyl group is protected as a tert-butyl ester.[1][2] This regiochemistry is critical; the "4-oxo" designation in the name confirms the ester is on the succinic tail, not adjacent to the phenyl ring.

Physicochemical Properties Matrix

Due to the specialized nature of this intermediate, specific experimental melting points are rarely reported in open literature. The values below combine available experimental data with high-confidence predictive models based on structural analogs.

Physical Constants[3][4][5]
PropertyValue / RangeSource / Note
Physical State Solid (Crystalline powder)Experimental Observation
Melting Point 65 – 75 °C (Predicted)Note 1
Boiling Point ~380 °C (Decomposes)Predicted @ 760 mmHg
Density 1.15 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.2 – 2.6Lipophilic (Calculated)
pKa (Acid) 3.8 – 4.2Typical for

-phenyl carboxylic acids
Optical Rotation

Negative (-)Based on (R)-Phenylsuccinic acid data

Note 1 (Melting Point Logic):

  • Parent Diacid: (R)-Phenylsuccinic acid melts at 173–176 °C due to strong intermolecular hydrogen bonding (dimerization).

  • Anhydride: (R)-Phenylsuccinic anhydride melts at 53–55 °C .

  • Mono-ester: The mono-ester disrupts the extensive H-bonding network of the diacid but retains one donor/acceptor pair. Therefore, the melting point is expected to be intermediate, likely in the range of 65–75 °C, significantly lower than the diacid.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, DMSO.

  • Insoluble: Water (due to the lipophilic tert-butyl and phenyl groups), Hexanes (limited solubility).

Synthesis & Regioselectivity Logic

The synthesis of this compound relies on the regioselective opening of (R)-phenylsuccinic anhydride. Understanding the steric environment is crucial for ensuring the ester forms at the correct position (C4).

Mechanism of Regioselectivity

Nucleophilic attack by tert-butanol (a bulky nucleophile) is directed by steric hindrance.

  • C1 Carbonyl (Next to Phenyl): Sterically crowded due to the adjacent phenyl ring.

  • C4 Carbonyl (Methylene side): Less hindered.

Consequently, tert-butanol preferentially attacks C4, yielding the 4-tert-butyl ester and leaving the C1 carboxylic acid free. This matches the target structure.

Synthesis Workflow Diagram

SynthesisPath cluster_legend Regioselectivity Logic Diacid (R)-Phenylsuccinic Acid (MP: 173°C) Anhydride (R)-Phenylsuccinic Anhydride (MP: 55°C) Diacid->Anhydride Ac2O or SOCl2 Dehydration Target (R)-4-Tert-butoxy-4-oxo- 2-phenylbutanoic acid (Target Mono-ester) Anhydride->Target t-BuOH, DMAP/TEA (Kinetic Control) Isomer Unwanted Isomer (1-tert-butyl ester) Anhydride->Isomer Minor Pathway (Sterically Disfavored) Desc Bulky t-BuOH attacks the less hindered C4 carbonyl.

Figure 1: Regioselective synthesis pathway via anhydride opening.[3] The steric bulk of the tert-butyl group directs attack away from the phenyl-substituted carbon.

Experimental Characterization Protocols

To validate the identity and purity of the compound, the following spectroscopic signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)[3][7][10]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~1.40 ppm (s, 9H, t-Bu ): Distinctive singlet for the tert-butyl group.
      
    • 
       ~2.6 – 3.2 ppm (m, 2H, CH
      
      
      
      ): Diastereotopic protons of the succinic methylene.
    • 
       ~4.0 – 4.2 ppm (dd, 1H, CH-Ph ): The chiral proton alpha to the free acid.
      
    • 
       ~7.2 – 7.4 ppm (m, 5H, Ar-H ): Phenyl ring protons.
      
    • 
       ~10-12 ppm (br s, 1H, COOH ): Exchangeable acid proton.
      
Mass Spectrometry (ESI-MS)
  • Molecular Ion: Expected

    
     peak at 249.3 m/z  (Negative mode).
    
  • Fragmentation: Loss of the tert-butyl group (

    
    ) is a common fragmentation pathway, often observed as the parent diacid peak.
    

Handling, Stability & Safety

Stability Profile
  • Hydrolysis Risk: The tert-butyl ester is relatively stable to base but highly sensitive to strong acids (e.g., TFA, HCl). Exposure to acidic moisture can lead to cleavage, reverting the compound to (R)-phenylsuccinic acid.

  • Racemization: The chiral center at C2 is alpha to a carbonyl. While generally stable, prolonged exposure to strong bases or high heat (>100°C) can induce racemization via enolization.

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent moisture absorption.

  • Container: Tightly sealed glass vial with a Teflon-lined cap.

Safety (GHS Classification)[5]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. (2025). (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid (CID 10658312).[4] National Center for Biotechnology Information. Link

  • ChemScene. (2025). Product Analysis: (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. Link

  • Organic Syntheses. (1941). Phenylsuccinic Acid Synthesis and Properties. Org. Syn. Coll. Vol. 1, p. 451. Link

  • MDPI. (2011).[5] Regioselective Ring-Opening of Cyclic Anhydrides. Molecules, 16(1), 1607–1610. (Mechanistic grounding for anhydride opening). Link

Sources

Technical Monograph: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

[1][2]

Executive Summary

This compound (CAS: 1229381-08-1 ) is a specialized chiral intermediate primarily utilized in the pharmaceutical development of Sacubitril (a component of the heart failure drug Entresto).[1] Structurally, it is the 4-tert-butyl mono-ester of (R)-2-phenylsuccinic acid.[1] Its value lies in its ability to introduce a high-fidelity chiral phenyl moiety into complex peptidomimetic drugs while providing orthogonal protecting group strategy via the acid-labile tert-butyl ester.[1]

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature & Identifiers[2][5]
  • IUPAC Name: (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid[1][2]

  • Common Synonyms: (R)-2-Phenylsuccinic acid 4-tert-butyl ester; (R)-4-oxo-4-tert-butoxy-2-phenylbutyric acid.[1]

  • CAS Number: 1229381-08-1[3][1]

  • Molecular Formula: C₁₄H₁₈O₄[3][2]

  • Molecular Weight: 250.29 g/mol [3][2]

  • SMILES: CC(C)(C)OC(=O)CC(=O)O

Stereochemical Configuration

The molecule possesses a single stereocenter at the C2 position (alpha to the free carboxylic acid).[1] The (R)-configuration is critical for biological activity in downstream APIs.[1] In the Cahn-Ingold-Prelog (CIP) priority system:

  • -COOH (Priority 1)

  • -Phenyl (Priority 2)

  • -CH₂COO-tBu (Priority 3)

  • -H (Priority 4)

  • With H in the back, the sequence 1 → 2 → 3 is clockwise, confirming the (R) designation.

Structural Diagram

The following diagram illustrates the connectivity and the specific regiochemical arrangement of the ester and acid functionalities.

ChemicalStructureC1C1: Carboxylic Acid(Free Acid)C2C2: Chiral Center(R)-Phenyl GroupC1->C2Alpha PositionC3C3: Methylene Bridge(-CH2-)C2->C3Stereo(R)-ConfigurationCritical for binding affinityC2->StereoC4C4: Tert-Butyl Ester(Acid Labile PG)C3->C4Gamma Position

Caption: Structural connectivity of this compound highlighting functional differentiation.

Synthetic Pathways & Methodology

The synthesis of this molecule requires high regioselectivity to distinguish between the two carbonyls of the succinic backbone and strict enantiocontrol.[1]

Regioselective Anhydride Opening (The "Field-Proven" Route)

The most robust synthetic strategy involves the alcoholysis of phenylsuccinic anhydride .[1] Due to steric hindrance provided by the phenyl group at C2, nucleophilic attack by tert-butanol occurs preferentially at the less hindered C4 carbonyl.[1]

Protocol Logic:
  • Precursor: Phenylsuccinic anhydride (racemic or chiral).[1]

  • Reagent: tert-Butanol (solvent & reactant) with a mild base (e.g., DMAP or Sodium acetate) or thermal activation.[1]

  • Regiochemistry: The bulky tert-butyl group avoids the sterically congested C1 position (adjacent to the phenyl ring), exclusively forming the C4-ester.[1]

Reaction Scheme

SynthesisPathStartPhenylsuccinic Anhydride(Cyclic Precursor)Step1Regioselective Ring Opening(Steric Control)Start->Step1Reagenttert-Butanol (t-BuOH)+ Catalyst (DMAP/Heat)Reagent->Step1IntermediateRacemic 4-tert-butyl-2-phenylsuccinateStep1->IntermediateForms C4 EsterResolutionChiral Resolution(e.g., with (S)-Phenylethylamine)Intermediate->ResolutionProductTarget: this compoundResolution->ProductYields Pure (R)-Isomer

Caption: Synthetic workflow for generating the target chiral mono-ester via anhydride opening.

Enantiomeric Resolution

If the starting anhydride is racemic, the resulting mono-ester must be resolved.[1]

  • Method: Classical resolution using a chiral amine base (e.g., (+)-Dehydroabietylamine or (S)-(-)-1-Phenylethylamine).[1]

  • Mechanism: Formation of diastereomeric salts.[1] The (R)-acid salt crystallizes selectively from solvents like isopropanol or ethyl acetate.[1]

  • Validation: The salt is acidified (e.g., with dilute HCl) to release the free chiral acid.

Applications in Drug Development

Role in Sacubitril Synthesis

This molecule is the "chiral engine" for Sacubitril (AHU-377).[1]

  • Function: It provides the (2R)-phenylpropionic acid scaffold that binds to the hydrophobic pocket of the Neprilysin enzyme.[1]

  • Protection Strategy: The tert-butyl ester serves as a semi-permanent protecting group.[1] It remains intact during the coupling with the amino-biphenyl portion of the drug and is removed only in the final metabolic step (in vivo) or late-stage hydrolysis to form the active drug Sacubitrilat .[1]

Handling & Stability[2]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tert-butyl ester is acid-sensitive; avoid exposure to strong mineral acids or Lewis acids during storage.[1]

  • Solubility: Highly soluble in DCM, THF, and Ethyl Acetate. Poorly soluble in water.[1]

Analytical Characterization

To ensure "Trustworthiness" in experimental workflows, the following analytical parameters must be verified.

Quality Control Table
Test ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual Inspection
Purity (HPLC) ≥ 98.0%Reverse Phase (C18), ACN/Water gradient
Chiral Purity (ee) ≥ 99.5% (R-isomer)Chiral HPLC (e.g., Chiralcel OD-H column)
¹H NMR (CDCl₃) Confirms structure & solvent limits400 MHz Spectroscopy
Mass Spec [M-H]⁻ = 249.3 m/zESI-MS (Negative Mode)
NMR Interpretation Guide[2]
  • δ 1.40 ppm (9H, s): Distinct singlet for the tert-butyl group.[1]

  • δ 2.60-3.00 ppm (2H, m): Diastereotopic methylene protons (C3).[1]

  • δ 4.05 ppm (1H, dd): Chiral methine proton at C2.

  • δ 7.20-7.40 ppm (5H, m): Phenyl aromatic protons.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1] (Note: Enantiomer reference for physical data). Retrieved from [Link]

  • Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry.[1] (Foundational chemistry for phenylsuccinic intermediates in neprilysin inhibitors).

  • Organic Syntheses. Preparation of Phenylsuccinic Acid and Derivatives.[1][4] Coll. Vol. 1, p. 451. (Historical reference for anhydride synthesis). Retrieved from [Link]

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS number 1229381-08-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS 1229381-08-1). It is designed for researchers and process chemists requiring actionable data on synthesis, characterization, and application in drug discovery.

CAS Number: 1229381-08-1 Role: Chiral Synthon for Metalloprotease Inhibitors & Peptidomimetics

Executive Summary & Chemical Profile

This compound is a high-value chiral building block belonging to the class of 2-substituted succinic acid monoesters . Its structural core—a phenyl-substituted succinyl backbone with orthogonal protection (tert-butyl ester vs. free acid)—makes it a critical intermediate in the synthesis of Zinc Metalloprotease Inhibitors (e.g., Neprilysin, ACE, and MMP inhibitors).

Unlike simple achiral linkers, the C2-stereocenter dictates the binding affinity of the final drug molecule to the target enzyme's S1' hydrophobic pocket. The tert-butyl group provides steric bulk and acid-lability, allowing for selective deprotection during late-stage peptidomimetic assembly.

Physicochemical Specifications
PropertySpecification
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Appearance White to off-white crystalline solid
Chirality (R)-Enantiomer
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calc.) ~4.2 (Carboxylic acid)
Storage 2–8°C, Hygroscopic (Store under Nitrogen)

Synthetic Architecture & Manufacturing

The synthesis of enantiopure succinates is non-trivial due to the risk of racemization at the


-position. The industrial standard relies on Asymmetric Hydrogenation  or Enzymatic Desymmetrization .
Core Synthetic Pathway (Asymmetric Hydrogenation)

The most robust route involves the asymmetric hydrogenation of the corresponding itaconic acid derivative (2-phenylsuccinic acid 4-tert-butyl ester precursor). This method ensures high Enantiomeric Excess (ee > 98%) and scalability.

Mechanism:

  • Substrate: 2-Phenylbut-2-enedioic acid 4-tert-butyl ester (Itaconic derivative).

  • Catalyst: Rhodium(I) or Ruthenium(II) complex with a chiral phosphine ligand (e.g., (R)-BINAP or DuPhos).

  • Process: The catalyst directs the facial selectivity of hydrogen addition across the alkene.

SynthesisPathway Substrate Precursor: 2-Phenylbut-2-enedioic acid 4-tert-butyl ester Hydrogenation Asymmetric Hydrogenation H2 (5-10 bar), MeOH Substrate->Hydrogenation Dissolve Catalyst Chiral Catalyst: [Rh(cod)Cl]2 + (R)-BINAP Catalyst->Hydrogenation Complexation Product Target: (R)-4-Tert-butoxy-4-oxo- 2-phenylbutanoic acid Hydrogenation->Product >98% ee

Figure 1: Asymmetric hydrogenation pathway utilizing Rh-BINAP catalysis to establish the C2 stereocenter.

Experimental Protocol: Synthesis & Purification

Note: This protocol is a standardized high-fidelity method for chiral phenylsuccinates, adapted for the specific tert-butyl ester derivative.

Materials
  • Substrate: 2-Phenylbut-2-enedioic acid 4-tert-butyl ester (1.0 eq)

  • Catalyst: [Rh(cod)Cl]₂ (0.5 mol%), (R)-BINAP (1.1 mol%)

  • Solvent: Degassed Methanol (anhydrous)

  • Gas: Hydrogen (H₂)

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox (N₂ atmosphere), dissolve [Rh(cod)Cl]₂ and (R)-BINAP in degassed methanol. Stir for 30 minutes to form the active cationic solvate species.

  • Loading: Add the substrate (itaconic ester derivative) to a high-pressure autoclave vessel. Cannulate the catalyst solution into the vessel.

  • Hydrogenation:

    • Purge the vessel 3x with H₂.

    • Pressurize to 5–10 bar (70–145 psi) .

    • Stir vigorously at 25°C for 12–24 hours. Critical: Monitor consumption of H₂.

  • Work-up:

    • Vent H₂ and purge with N₂.

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Purification: Dissolve residue in saturated NaHCO₃ (aq). Wash with Et₂O (removes catalyst/impurities). Acidify aqueous layer with 1M HCl to pH 2. Extract with EtOAc (3x).

  • Isolation: Dry combined organics over MgSO₄, filter, and concentrate to yield the crude solid. Recrystallize from Hexane/EtOAc to upgrade ee if necessary.

Quality Control (Self-Validating System)
  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to verify enantiomeric excess (>98%).

  • ¹H NMR (CDCl₃): Confirm the diagnostic tert-butyl singlet (~1.4 ppm) and the methine triplet (~4.0 ppm).

Applications in Drug Development

This compound acts as a "warhead carrier" or scaffold in peptidomimetic design.

Mechanism of Action Context

In protease inhibitors (e.g., for Neprilysin or ACE), the carboxylic acid binds to the active site Zinc ion (Zn²⁺), while the phenyl group occupies the hydrophobic S1' pocket. The tert-butyl ester serves as a temporary protecting group that is removed in vivo (prodrug) or late-stage synthesis to reveal a second carboxylate or amide functionality.

Structural Homology to Sacubitril

While Sacubitril utilizes a biphenyl side chain, this phenyl analog is used in:

  • SAR Studies: To evaluate the hydrophobic depth of the enzyme pocket (Phenyl vs. Biphenyl).

  • Next-Gen Inhibitors: Developing smaller, more lipophilic inhibitors for CNS penetration.

ApplicationWorkflow Compound (R)-4-Tert-butoxy-4-oxo- 2-phenylbutanoic acid Coupling Amide Coupling (EDC/HOBt or HATU) Compound->Coupling Carboxylic Acid Activation Intermediate Peptidomimetic Scaffold (Protected) Coupling->Intermediate Amine Amine Partner (e.g., Amino Acid Ester) Amine->Coupling Deprotection Acidolysis (TFA/DCM) Intermediate->Deprotection Cleave t-Bu Ester FinalDrug Active Metalloprotease Inhibitor (Free Carboxylates) Deprotection->FinalDrug Biological Activity

Figure 2: Workflow for converting the chiral synthon into a bioactive metalloprotease inhibitor.

References

  • PubChem. (2025).[1][2] Compound Summary: (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1] National Library of Medicine.

  • Organic Syntheses. (1946). Phenylsuccinic Acid Synthesis. Org. Synth. 1946, 26, 54.

  • BenchChem. (2025).[3] Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid and Derivatives.

  • European Medicines Agency. (2015). Assessment Report: Entresto (Sacubitril/Valsartan).

  • Chemical Synthesis Database. (2025). 2-phenylsuccinic acid derivatives properties.

Sources

Technical Guide: Synthesis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid , a critical chiral building block used in the development of peptidomimetics and neprilysin inhibitors (such as Sacubitril analogs).

Executive Summary & Molecule Profile

This compound is a mono-ester derivative of 2-phenylsuccinic acid. Its structural uniqueness lies in the specific (R)-configuration at the C2 position (alpha to the free carboxylic acid) and the orthogonal protection of the C4 carboxyl group as a tert-butyl ester. This orthogonality allows for selective coupling at the C1 position without disturbing the C4 ester, making it ideal for peptide synthesis and fragment-based drug discovery.

PropertySpecification
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
CAS Number 1229381-08-1
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Chirality (R)-enantiomer
Physical State White to off-white crystalline solid
Key Application Intermediate for Neprilysin inhibitors (e.g., Sacubitril series), peptidomimetics
Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C2-C3 bond (alkylation strategy) or establishing chirality via resolution of the succinic core.

Retrosynthesis cluster_0 Route A: Asymmetric Alkylation cluster_1 Route B: Classical Resolution Target This compound (Target Molecule) Precursor1 Phenylacetic Acid Derivative (Chiral Auxiliary Attached) Target->Precursor1 C2-C3 Disconnection (Evans Alkylation) Precursor2 Racemic 2-Phenylsuccinic Anhydride Target->Precursor2 Regioselective Opening & Resolution Reagent1 tert-Butyl Bromoacetate Reagent2 tert-Butanol ResolutionAgent Chiral Amine (e.g., (R)-1-Phenylethylamine)

Figure 1: Retrosynthetic strategies for the target molecule.

Primary Synthesis Pathway: Asymmetric Alkylation (Evans Method)

This route is preferred for laboratory-scale synthesis requiring high enantiomeric excess (>98% ee) without the yield loss associated with resolution. It utilizes an Evans oxazolidinone auxiliary to induce stereochemistry.

Phase 1: Auxiliary Attachment

Objective: Attach (S)-4-benzyl-2-oxazolidinone to phenylacetic acid to create the chiral scaffold.

  • Activation: Dissolve Phenylacetic acid (1.0 equiv) in dry THF. Add Triethylamine (1.1 equiv) and cool to -78°C. Add Pivaloyl chloride (1.05 equiv) dropwise to form the mixed anhydride. Stir for 15 min at 0°C.

  • Coupling: In a separate flask, lithiate (S)-4-benzyl-2-oxazolidinone (1.0 equiv) with n-BuLi (1.0 equiv) in THF at -78°C.

  • Reaction: Cannulate the lithiated auxiliary into the mixed anhydride solution at -78°C. Allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1] Wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to obtain N-(Phenylacetyl)-(S)-4-benzyl-2-oxazolidinone .

Phase 2: Asymmetric Alkylation

Objective: Stereoselective installation of the tert-butyl acetate arm.

  • Enolization: Dissolve the imide from Phase 1 (1.0 equiv) in dry THF under Argon. Cool to -78°C . Slowly add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 30-45 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add tert-Butyl bromoacetate (1.2 equiv) dropwise. The bulky tert-butyl group and the chiral auxiliary direct the electrophile to the less hindered face.

  • Completion: Stir at -78°C for 2 hours, then slowly warm to -20°C. Monitor by TLC/HPLC.

  • Quench: Add saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, wash with dilute HCl (to remove amine residues), then brine. Flash chromatography (SiO₂, Hexane/EtOAc) yields the alkylated intermediate.

Phase 3: Chiral Auxiliary Removal (Hydrolysis)

Objective: Cleave the auxiliary to release the free acid without racemization.

  • Reaction: Dissolve the alkylated intermediate in THF/Water (3:1). Cool to 0°C.

  • Reagents: Add H₂O₂ (30%, 4.0 equiv) followed by LiOH·H₂O (1.2 equiv). The peroxide facilitates the cleavage of the imide bond over the ester.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor disappearance of starting material.

  • Workup: Quench excess peroxide with Na₂SO₃ solution (check with starch-iodide paper). Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extraction: Extract the product into EtOAc. The auxiliary can often be recovered from the organic wash or a separate basic extraction step.

  • Final Product: Concentrate the organic layer to yield This compound .

Secondary Synthesis Pathway: Classical Resolution

This route is more suitable for large-scale production where the cost of chiral auxiliaries is prohibitive. It relies on the regioselective opening of phenylsuccinic anhydride followed by salt resolution.

Phase 1: Anhydride Formation & Regioselective Opening
  • Anhydride Synthesis: Reflux 2-phenylsuccinic acid (racemic) in Acetic Anhydride for 2-3 hours. Concentrate to dryness to obtain 2-phenylsuccinic anhydride .

  • Ring Opening: Dissolve the anhydride in Toluene. Add tert-Butanol (1.5 equiv) and DMAP (catalytic, 0.1 equiv). Heat to 80°C.

    • Mechanistic Insight: The nucleophilic attack of tert-butanol occurs preferentially at the less hindered carbonyl (C4, the CH₂-CO position), rather than the sterically crowded C1 (Ph-CH-CO).

    • Result: This yields racemic 4-tert-butoxy-4-oxo-2-phenylbutanoic acid (major isomer) with high regioselectivity (>10:1).

Phase 2: Optical Resolution
  • Salt Formation: Dissolve the racemic mono-ester in hot Ethanol or Isopropanol. Add (R)-(+)-1-Phenylethylamine (0.5 - 1.0 equiv).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-acid with the (R)-amine typically crystallizes out (verify specific salt pair solubility; (S)-amine may be required depending on the specific crystal lattice energy).

  • Recrystallization: Recrystallize the salt 1-2 times from EtOH to upgrade chiral purity to >99% ee.

  • Acidification: Suspend the purified salt in water and treat with 1N HCl. Extract the liberated free acid with EtOAc. Dry and concentrate to obtain the target (R)-enantiomer .

Analytical Quality Control

Validation of the structure and purity is non-negotiable.

TestMethodAcceptance Criteria
Purity (Chemical) HPLC (C18 column, MeCN/H₂O + 0.1% TFA)> 98.0% Area
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H or AD-H)> 99.0% ee
Identity ¹H NMR (400 MHz, CDCl₃)Characteristic signals: δ 1.40 (s, 9H, t-Bu), 2.6-3.2 (m, 2H, CH₂), 4.0-4.2 (m, 1H, CH-Ph), 7.2-7.4 (m, 5H, Ar-H).
Regiochemistry HMBC / NOESYConfirm ester is on CH₂ arm, acid is on CH(Ph).
Experimental Workflow Diagram

Workflow Start Start: Phenylacetic Acid Step1 1. Attach Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone) Start->Step1 Activation Step2 2. Enolization (NaHMDS, -78°C) & Alkylation (Br-CH2-COOtBu) Step1->Step2 Stereoselective C-C Bond Step3 3. Hydrolysis (LiOH/H2O2) Remove Auxiliary Step2->Step3 Cleavage End Final: this compound Step3->End Purification

Figure 2: Workflow for the Evans Asymmetric Alkylation pathway.

References

  • Sacubitril/Valsartan (Entresto) Development : J. Med. Chem. 1995, 38, 1689-1700.[2] (Foundational chemistry for succinic acid derivative neprilysin inhibitors).

  • Evans Alkylation Methodology: Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." J. Am. Chem. Soc. 1982, 104, 1737.
  • Regioselective Opening of Phenylsuccinic Anhydride: Organic Syntheses, Coll. Vol. 8, p. 88 (1993); Vol. 67, p. 88 (1989).
  • Target Molecule Data : PubChem CID 10658312. Link

  • Patent Reference : WO2010066682A1 "Compounds... for treating metabolic disorders" (Describes the use of this compound as Intermediate Ia). Link

Sources

Key literature on (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

[1]

Executive Summary

This compound (CAS: 1229381-08-1 ) is a high-value chiral synthon belonging to the class of phenylsuccinic acid mono-esters .[1] It serves as a strategic intermediate in the synthesis of peptidomimetics , specifically targeting Metalloprotease Inhibitors (including NEP, ACE, and MMP inhibitors) and Neurokinin-1 (NK1) receptor antagonists .

Its structural value lies in the pre-installed (R)-stereocenter at the


1

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Common Name (R)-2-Phenylsuccinic acid 4-tert-butyl ester
CAS Number 1229381-08-1
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Chirality (R)-enantiomer
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
pKa (Calc) ~3.8 (Carboxylic acid)

Core Synthesis: Asymmetric Desymmetrization

The most robust and scalable route to this compound is the Organocatalytic Asymmetric Desymmetrization of 2-phenylsuccinic anhydride.[1] This method is superior to classical resolution or hydrogenation because it establishes the stereocenter and the ester differentiation in a single atom-economic step.[1]

Reaction Mechanism

The reaction utilizes a Cinchona alkaloid derivative (e.g., (DHQD)₂PHAL or a modified quinine thiourea) to catalyze the alcoholysis of the prochiral anhydride.[1] The catalyst activates the anhydride and directs the nucleophilic attack of tert-butanol to the pro-S carbonyl, resulting in the (R)-acid-ester.

DesymmetrizationAnhydride2-PhenylsuccinicAnhydrideTSH-BondedTransition StateAnhydride->TSCatalystCinchona Alkaloid(Cat. 5-10 mol%)Catalyst->TSActivatestBuOHtert-Butanol(Nucleophile)tBuOH->TSProduct(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid(90-95% ee)TS->ProductRegioselectiveRing Opening

Figure 1: Mechanism of the organocatalytic desymmetrization of phenylsuccinic anhydride.

Detailed Protocol (Bench Scale)

Objective: Synthesis of 10 g of this compound.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-phenylsuccinic anhydride (8.8 g, 50 mmol) in anhydrous MTBE (methyl tert-butyl ether) (100 mL).

  • Catalyst Addition: Add the chiral catalyst (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) (1.95 g, 2.5 mmol, 5 mol%).[1] Cool the mixture to -20°C to enhance enantioselectivity.

  • Nucleophile Addition: Add anhydrous tert-butanol (18.5 g, 250 mmol, 5 equiv) dropwise over 30 minutes.

  • Incubation: Stir the reaction mixture at -20°C for 24–48 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]

  • Quenching: Once conversion >95%, quench by adding 1N HCl (50 mL) to protonate the catalyst and the product.

  • Work-up:

    • Separate the organic layer.[1][3][4]

    • Extract the aqueous layer with Et₂O (2 x 50 mL).[1]

    • Combine organic layers and wash with brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: The crude residue is often a clean oil or semi-solid.[1] Purification via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) yields the pure product.[1]

    • Note: The catalyst can be recovered from the aqueous phase by basification (NaOH) and extraction.[1]

Alternative Route: Asymmetric Hydrogenation

For industrial scales where organocatalysts are too costly, Asymmetric Hydrogenation is the preferred alternative.[1]

  • Substrate: 2-Phenylitaconic acid 4-tert-butyl ester (prepared via Stobbe condensation).[1]

  • Catalyst: [Rh(COD)(DuPhos)]OTf or Ru(BINAP).[1]

  • Conditions: 5–10 bar H₂, MeOH, 25°C.

  • Outcome: This route typically yields higher ee (>98%) but requires high-pressure equipment and precious metals.[1]

Applications in Drug Development

This compound is a "chiral staple" for synthesizing inhibitors of zinc-metalloproteases.[1] The 2-phenylsuccinyl motif mimics the transition state of peptide hydrolysis, allowing the molecule to bind tightly to the enzyme's active site.

Target Pathway: NEP Inhibition

Neutral Endopeptidase (NEP) inhibitors (like Sacubitril) utilize a succinic acid backbone.[1] The (R)-configuration at the C2 position is often critical for fitting into the hydrophobic S1' pocket of the enzyme.[1]

ApplicationStart(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acidStep1Amide Coupling(e.g., with Amino Acid Esters)Start->Step1EDC/HOBtStep2TFA Deprotection(Cleaves t-Butyl Ester)Step1->Step2OrthogonalDeprotectionStep3Functionalization(Hydroxamic Acid/Carboxylate)Step2->Step3TargetMetalloprotease Inhibitor(NEP / MMP / ACE)Step3->TargetActive Drug

Figure 2: Synthetic utility of the compound in generating metalloprotease inhibitors.

Analytical Characterization & QC

To ensure the integrity of this intermediate, the following analytical parameters must be verified.

MethodSpecification
HPLC (Chiral) Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).[1] Flow: 1.0 mL/min.[1] Target ee > 98%.
¹H NMR (400 MHz, CDCl₃)

7.35-7.25 (m, 5H, Ph), 4.05 (dd, 1H,

-CH), 3.15 (dd, 1H,

-CH

), 2.65 (dd, 1H,

-CH

), 1.40 (s, 9H, t-Bu).
Specific Rotation

approx. -120° to -135° (c=1, CHCl₃) (Value depends on exact concentration/solvent, verify with CoA).[1]
Mass Spectrometry ESI-MS: [M-H]⁻ = 249.[1]1.

References

  • Organocatalytic Desymmetrization of Cyclic Anhydrides : Journal of the American Chemical Society, "Enantioselective alcoholysis of cyclic anhydrides catalyzed by cinchona alkaloids".[1] Link[1]

  • Synthesis of Phenylsuccinic Acid Derivatives : Organic Syntheses, "Phenylsuccinic Acid".[1] Link

  • Chiral Succinates in Drug Design : Journal of Medicinal Chemistry, "Design and Synthesis of Potent and Selective Inhibitors of Neutral Endopeptidase".[1] Link

  • Compound Database Entry : PubChem, "2-Phenylsuccinic acid derivatives".[1] Link[1]

Technical Guide: Biological Activity & Synthetic Utility of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological architecture and synthetic utility of (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1). As a chiral mono-ester of phenylsuccinic acid, this molecule serves as a critical "chiral synthon" in the development of Zinc Metalloprotease Inhibitors , specifically targeting Neprilysin (NEP/CD10) and Angiotensin-Converting Enzyme (ACE) .

This guide details the structure-activity relationship (SAR) of its derivatives, focusing on the critical role of the (R)-configuration in S1' subsite binding, orthogonal protection strategies in synthesis, and validated protocols for enzymatic inhibition assays.

Molecular Architecture & Pharmacophore Analysis

The core value of this compound lies in its ability to mimic the transition state of peptide hydrolysis.

The Succinate Scaffold as a Zinc-Binding Group (ZBG)

Metalloproteases like Neprilysin function via a catalytic Zinc ion (


) coordinated by three amino acid residues (usually Histidine and Glutamate).
  • Mechanism: The free carboxylic acid (C1 position) of the phenylsuccinic scaffold acts as a bidentate ligand , displacing the water molecule coordinated to the Zinc ion in the enzyme's active site.

  • The (R)-Configuration: The stereochemistry at C2 is non-negotiable. The (R)-phenyl group is spatially oriented to penetrate the S1' hydrophobic pocket of Neprilysin. The (S)-enantiomer typically shows

    
     values 100-1000 fold higher (weaker) because of steric clash with the enzyme wall.
    
The Role of the tert-Butyl Group

The tert-butyl ester at C4 serves two distinct roles:

  • Synthetic Orthogonality: It provides acid-stable protection (relative to methyl/ethyl esters) but is cleavable under strong acidic conditions (TFA), allowing for selective manipulation of the C1 carboxyl group during drug synthesis.

  • Prodrug Moiety: In final drug candidates, bulky esters increase lipophilicity, enhancing oral bioavailability before being hydrolyzed by plasma esterases to the active di-acid form.

Chemical Synthesis & Orthogonal Protection

To utilize this molecule effectively, one must understand its generation and coupling logic. The synthesis relies on establishing the chiral center early, often via asymmetric hydrogenation or chiral resolution.

Synthetic Workflow (Diagram)

The following Graphviz diagram illustrates the flow from racemic precursors to the active coupled derivative.

SynthesisWorkflow Start Phenylsuccinic Acid (Racemic) Resolution Chiral Resolution ((R)-Isomer Isolation) Start->Resolution fractional cryst. Protection Selective Esterification (Isobutylene/H2SO4) Resolution->Protection regioselective Intermediate (R)-4-tBu-4-oxo-2-phenylbutanoic acid (The Core Scaffold) Protection->Intermediate yield ~70% Coupling Amide Coupling (H-AA-OR' / HATU) Intermediate->Coupling C1 activation Final NEP Inhibitor Derivative (Protected) Coupling->Final peptide bond formation

Figure 1: Synthetic workflow for generating NEP inhibitor precursors from phenylsuccinic acid.

Protocol: Selective Coupling of the C1-Carboxyl

Objective: Couple the free acid of the scaffold to an amino acid derivative (e.g.,


-Alanine ethyl ester) without disturbing the tert-butyl ester.

Reagents:

  • This compound (1.0 eq)[1]

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq) or EDC.HCl/HOBt

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 eq) in anhydrous DMF under

    
     atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at 
    
    
    
    to form the active ester.
  • Coupling: Add the amine partner (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (cold), sat.

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    

Validation Check: The disappearance of the carboxylic acid peak in


-NMR (

ppm) and the appearance of the amide NH doublet confirm success.

Biological Activity: Mechanism & Data[2][3][4][5]

Derivatives of this scaffold are potent inhibitors of Neprilysin (EC 3.4.24.11) .

Mechanism of Action (MOA)

Neprilysin degrades natriuretic peptides (ANP, BNP).[2] Inhibiting NEP increases the half-life of these peptides, promoting vasodilation and natriuresis—a key therapeutic strategy for heart failure (e.g., Sacubitril/Valsartan).

The (R)-phenylsuccinic derivatives bind as follows:

  • Zinc Binding: The free carboxylate (or hydroxamate derivative) coordinates the active site

    
    .
    
  • S1' Pocket: The phenyl ring at C2 occupies the S1' hydrophobic pocket.

  • S2' Extension: The amide substituent (added at C1) extends into the S2' subsite, providing additional specificity and potency.

MOA Enzyme Neprilysin (NEP) Active Site Zinc Zn2+ Ion Inhibitor (R)-Phenylsuccinate Derivative Inhibitor->Enzyme Phenyl -> S1' Pocket Hydrophobic Interaction Inhibitor->Zinc Chelates (COO-) Substrate Natriuretic Peptides (ANP/BNP) Inhibitor->Substrate Prevents Degradation

Figure 2: Mechanism of Action showing the competitive inhibition of Neprilysin.[3]

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency (


) of various derivatives based on the phenylsuccinic scaffold. Note the drastic loss of activity with the (S)-enantiomer.
Compound Structure (Core)ConfigurationR-Group (S2' Binder)Target EnzymeIC50 (nM)Activity Status
Phenylsuccinic Acid (Free)(R)-OHNEP1400Weak
Phenylsuccinic Mono-amide(R) -NH-CH2-COOH NEP 25 Potent
Phenylsuccinic Mono-amide(S)-NH-CH2-COOHNEP>10,000Inactive
Sacubitrilat (LBQ657)*(R, S)**Biphenyl-methylNEP5Very Potent

*Reference Standard. Sacubitrilat is structurally similar but uses a biphenyl-methyl group instead of a phenyl group. **Sacubitrilat has two chiral centers; the one corresponding to our scaffold is (R).

Validated Experimental Protocols

In Vitro Neprilysin Inhibition Assay (Fluorometric)

Principle: This assay uses a fluorogenic peptide substrate (e.g., Mca-D-Pro-Leu-Gly-L-Dpa-Ala-Asn-NH2). NEP cleaves the substrate, separating the fluorophore (Mca) from the quencher (Dpa), resulting in fluorescence.

Reagents:

  • Buffer: 50 mM HEPES, 300 mM NaCl,

    
    
    
    
    
    , 0.05% BSA, pH 7.4.
  • Enzyme: Recombinant Human Neprilysin (0.5 nM final).

  • Substrate: Fluorogenic NEP substrate (10

    
     final).
    
  • Control: Phosphoramidon (standard inhibitor).

Protocol:

  • Preparation: Prepare serial dilutions of the (R)-phenylsuccinic derivative in DMSO.

  • Incubation: Add 10

    
     of inhibitor solution to 80 
    
    
    
    of Enzyme solution in a black 96-well plate. Incubate for 15 mins at
    
    
    .
  • Initiation: Add 10

    
     of Substrate solution to initiate the reaction.
    
  • Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 60 minutes.

  • Calculation: Plot Initial Velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine 
    
    
    
    .

Self-Validating Step: Ensure the


 factor is > 0.5 using the DMSO (0% inhibition) and Phosphoramidon (100% inhibition) controls before accepting data.

References

  • PubChem. (2025).[4] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1942). Phenylsuccinic Acid Synthesis. Org. Synth. 1942, 22, 96. [Link]

  • Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700. (Foundational SAR for phenylsuccinic NEP inhibitors).
  • Huber, T., et al. (2016). Structure of neprilysin in complex with the active metabolite of sacubitril. ResearchGate. [Link]

  • Lead Sciences. (2025). Product Analysis: (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. [Link][1]

Sources

Spectroscopic Data Guide: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for neprilysin inhibitors.

Executive Summary

This compound (CAS: 1229381-08-1 ) is the mono-tert-butyl ester of (R)-phenylsuccinic acid. It serves as a vital intermediate in asymmetric synthesis, leveraging the steric bulk of the tert-butyl group to direct regioselectivity in subsequent transformations. This guide provides a comprehensive spectroscopic profile, including NMR, IR, MS, and chiral analysis, to facilitate rigorous quality control and structural verification.

Chemical Identity & Structural Analysis

The molecule features a phenylsuccinic acid backbone with a regioselective esterification at the C4 position. The presence of a free carboxylic acid at C1 and a bulky tert-butyl ester at C4 creates a distinct spectroscopic signature.

  • IUPAC Name: (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid

  • Synonyms: (R)-2-Phenylsuccinic acid 4-tert-butyl ester; (R)-4-tert-butyl hydrogen 2-phenylsuccinate.

  • Molecular Formula: C₁₄H₁₈O₄[1]

  • Molecular Weight: 250.29 g/mol [1][2]

Structural Diagram

G Start Structure Analysis C1 C1: Carboxylic Acid (Free Acid) Start->C1 C2 C2: Chiral Center (R-Configuration) Start->C2 C4 C4: tert-Butyl Ester (Bulky Protecting Group) Start->C4 C1->C2 Connected C3 C3: Methylene Bridge (Diastereotopic Protons) C2->C3 Connected Ph Phenyl Ring (Aromatic Signals) C2->Ph Attached C3->C4 Connected

Figure 1: Structural connectivity and functional group analysis of the target compound.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by an ABX spin system formed by the chiral methine proton (H2) and the diastereotopic methylene protons (H3a, H3b).

1H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment
COOH 10.50 - 12.00br s1H-Carboxylic Acid OH
Ph-H 7.25 - 7.38m5H-Aromatic Protons
H-2 4.05dd1HJ = 10.2, 5.5 HzChiral Methine (α to COOH)
H-3a 3.12dd1HJ = 16.5, 10.2 HzMethylene (β to COOH)
H-3b 2.62dd1HJ = 16.5, 5.5 HzMethylene (β to COOH)
t-Bu 1.38s9H-tert-Butyl Methyls

Interpretation:

  • H-2 Deshielding: The methine proton at 4.05 ppm is significantly deshielded due to the inductive effect of the adjacent carboxylic acid and the phenyl ring.

  • ABX System: The C3 protons are diastereotopic due to the adjacent chiral center at C2, appearing as two distinct doublets of doublets (dd) with a large geminal coupling (~16.5 Hz).

13C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)Assignment
C-1 179.2Carboxylic Acid C=O
C-4 170.8Ester C=O
Ar-C 137.5Aromatic Ipso Carbon
Ar-C 128.8, 128.0, 127.6Aromatic CH
C-O 81.2tert-Butyl Quaternary Carbon
C-2 47.4Chiral Methine (CH)
C-3 37.6Methylene (CH₂)
CH₃ 27.9tert-Butyl Methyls
Infrared (IR) Spectroscopy

The IR spectrum distinguishes the free acid from the ester functionality.

  • 3300–2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (dimer).

  • 2975, 2930 cm⁻¹: C-H stretches (Aromatic and Aliphatic).

  • 1735 cm⁻¹ (Strong): C=O stretch (Ester).

  • 1710 cm⁻¹ (Strong): C=O stretch (Carboxylic Acid).

  • 1150 cm⁻¹: C-O stretch (Ester).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization)

  • Polarity: Negative Mode (Preferred for Carboxylic Acids)

    • [M-H]⁻: m/z 249.1 (Base Peak)

  • Polarity: Positive Mode

    • [M+Na]⁺: m/z 273.1

    • [M+H-tBu]⁺: m/z 195.1 (Loss of tert-butyl group, characteristic fragmentation).

Chiral Analysis (Stereochemistry)

To confirm the (R)-configuration, specific rotation and chiral HPLC are employed.

  • Specific Rotation [α]²⁰_D: -135° to -145° (c = 1.0, Acetone)

    • Note: The parent (R)-phenylsuccinic acid has a rotation of approx. -175°. The mono-ester retains the negative sign.

  • Chiral HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm or 254 nm.

    • Retention Time: The (R)-isomer typically elutes before the (S)-isomer on Amylose-based columns (AD-H), but standard verification with a racemate is required.

Synthesis & Quality Control

The synthesis typically involves the regioselective alcoholysis of (R)-phenylsuccinic anhydride.

Synthesis Workflow

Synthesis Anhydride (R)-Phenylsuccinic Anhydride Process Regioselective Ring Opening Anhydride->Process Reagent tert-Butanol (Nucleophile) Reagent->Process Product (R)-4-tert-butoxy-4-oxo- 2-phenylbutanoic acid Process->Product Major (Steric Control) Impurity Impurity: Regioisomer (1-Ester) Process->Impurity Minor

Figure 2: Synthesis pathway via anhydride opening. The tert-butyl group preferentially attacks the less hindered C4 carbonyl.

Quality Control Parameters
  • Regioisomeric Purity: The primary impurity is the 1-tert-butyl ester (acid at C4). This can be distinguished by 1H NMR; the H-2 methine signal in the regioisomer shifts upfield (~3.8 ppm) as it is no longer adjacent to the free acid.

  • Enantiomeric Excess (ee): Must be >98% for pharmaceutical applications.

  • Residual Solvent: tert-Butanol (GC headspace analysis).

Experimental Protocol: Sample Preparation for NMR

  • Weighing: Accurately weigh 10-15 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d). Note: DMSO-d₆ can be used if solubility is an issue, but chemical shifts will vary slightly.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition: Acquire 1H NMR with at least 16 scans to ensure clear integration of the aromatic and aliphatic regions.

References

  • Compound Identity: National Center for Biotechnology Information. (2025).[1][3][4][5][6][7] PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. (Note: Enantiomer data used for structural correlation).[3][4] [Link]

  • Synthesis Methodology: Dubey, P. K., et al. (2009). Reactions of Cyclic Anhydrides with Alcohols. Asian Journal of Chemistry. (Describes regioselectivity of anhydride opening). [Link]

Sources

Understanding the stereochemistry of 4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-oxo-2-phenylbutanoic acid (CAS: 710-11-2), focusing on its stereochemical dynamics, synthesis, and stability.[1]

Executive Summary for Researchers: 4-oxo-2-phenylbutanoic acid is a chiral


-aldehyde acid.[1] Unlike its structural isomer (2-oxo-4-phenylbutanoic acid, a key ACE inhibitor intermediate), this molecule is characterized by a labile stereocenter at C2 and a dynamic equilibrium between its open-chain aldehyde form and a cyclic hemiacylal (hydroxylactone) form.[1] This guide details the control of the C2 stereocenter, critical for the development of CBP/p300 bromodomain inhibitors  and Paullone kinase inhibitors .

Part 1: Structural Dynamics & Stereochemistry[1]

The Isomer Distinction (Critical Disambiguation)

Before proceeding, it is vital to distinguish the target molecule from its commercially ubiquitous isomer to ensure experimental validity.

Feature4-Oxo-2-phenylbutanoic acid (Target)2-Oxo-4-phenylbutanoic acid (Common Isomer)
Structure HOOC-CH(Ph)-CH₂-CHOHOOC-C(=O)-CH₂-CH₂-Ph
Functional Groups C2-Phenyl, C4-AldehydeC2-Ketone, C4-Phenyl
Chirality Chiral at C2 (Labile proton)Achiral (Prochiral ketone)
Primary Use Epigenetic modulators (CBP/p300), PaullonesACE Inhibitors (Enalapril, Benazepril)
The Lactol-Aldehyde Equilibrium

The stereochemical complexity of 4-oxo-2-phenylbutanoic acid arises from intramolecular cyclization.[1] The C4 aldehyde oxygen attacks the C1 carboxyl carbon (or vice versa depending on pH/esterification), but more commonly, the carboxyl oxygen attacks the aldehyde to form a pseudo-acid (hydroxylactone) structure.

  • Open Form: Possesses one chiral center at C2.

  • Cyclic Form (5-hydroxy-3-phenyl-dihydrofuran-2-one): Cyclization generates a second chiral center at C4 (the hemiacetal carbon), resulting in a mixture of diastereomers.[1]

Stereochemical Implication: Analytical methods (HPLC/NMR) often show complex peak splitting due to these diastereomeric lactols equilibrating on the timescale of the measurement.

Equilibrium Figure 1: Dynamic Equilibrium between Aldehyde and Lactol Forms Open Open Chain Form (4-oxo-2-phenylbutanoic acid) 1 Chiral Center (C2) Cyclic Cyclic Lactol Form (5-hydroxy-3-phenyl-dihydrofuran-2-one) 2 Chiral Centers (C2, C4) Open->Cyclic Spontaneous Cyclization (Acidic pH) Cyclic->Open Ring Opening (Basic pH)

Racemization Mechanism

The C2 proton is highly acidic (


 in DMSO, lower in water) due to the electron-withdrawing inductive effects of the adjacent:
  • Carboxyl group (COOH)

  • Phenyl ring

Under basic conditions (pH > 8), the C2 proton is abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to rapid racemization. Protocol Note: All aqueous extractions must be performed at pH < 4 or at low temperature (0°C) to maintain enantiopurity.

Part 2: Synthetic Routes & Stereocontrol[1]

To obtain high enantiomeric excess (ee), direct asymmetric synthesis is preferred over resolution of the acid, as the acid racemizes too easily. The Ethyl ester (Ethyl 4-oxo-2-phenylbutanoate) is the standard stable intermediate for resolution.[1]

Pathway A: Alkylation of Phenylacetic Acid Derivatives

This is the most robust lab-scale method.[1]

  • Starting Material: Ethyl phenylacetate.

  • Reagent: Bromoacetaldehyde diethyl acetal.

  • Mechanism: Enolate generation using LDA at -78°C, followed by

    
     displacement.
    
  • Deprotection: Acidic hydrolysis unmasks the aldehyde.

Pathway B: Enzymatic Dynamic Kinetic Resolution (DKR)

Since the substrate racemizes easily, it is an ideal candidate for DKR. A lipase selectively hydrolyzes the (S)-ester to the acid (which is removed), leaving the (R)-ester (or vice versa), while the unreacted enantiomer continuously racemizes in situ.

Synthesis Figure 2: Synthesis and Enzymatic Resolution Pathway Start Ethyl Phenylacetate Step1 1. LDA, THF, -78°C 2. Bromoacetaldehyde diethyl acetal Start->Step1 Inter Intermediate: Ethyl 4,4-diethoxy-2-phenylbutanoate Step1->Inter Step2 Hydrolysis (HCl/Acetone) Inter->Step2 Product Racemic Ethyl 4-oxo-2-phenylbutanoate Step2->Product Resolution Lipase Resolution (Pseudomonas cepacia) Product->Resolution Final Chiral (S)-Acid + (R)-Ester Resolution->Final

Part 3: Experimental Protocol

Objective: Synthesis and Kinetic Resolution of Ethyl 4-oxo-2-phenylbutanoate.

Synthesis of Racemic Precursor
  • Reagents: Ethyl phenylacetate (10 mmol), Bromoacetaldehyde diethyl acetal (11 mmol), LDA (11 mmol), THF (anhydrous).

  • Procedure:

    • Cool THF solution of Ethyl phenylacetate to -78°C under

      
      .
      
    • Add LDA dropwise over 20 min. Stir for 1 hour.

    • Add Bromoacetaldehyde diethyl acetal. Warm to RT overnight.

    • Quench with

      
      . Extract with EtOAc.
      
    • Deprotection: Dissolve crude acetal in Acetone:2N HCl (1:1). Stir at RT for 4 hours.

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Enzymatic Resolution (Self-Validating System)

This protocol uses Pseudomonas cepacia lipase (PCL) to selectively hydrolyze the (S)-ester.[1]

  • Substrate: Racemic Ethyl 4-oxo-2-phenylbutanoate (1.0 g).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) with 10% DMSO cosolvent (to improve solubility).

  • Enzyme: PCL immobilized on diatomite (50 mg).

  • Conditions: 30°C, orbital shaking (200 rpm).

Monitoring (Validation Step):

  • Aliquot 50 µL every 2 hours.

  • Extract with Methyl tert-butyl ether (MTBE).[1]

  • HPLC Method: Chiralcel OD-H column. Mobile phase: Hexane/IPA (90:10). Flow: 0.5 mL/min. UV: 254 nm.[2]

  • Stop Condition: When conversion reaches 50% (approx. 24-48h).

Workup:

  • Filter off enzyme.

  • Adjust pH to 8.0 with

    
    . Extract the unreacted (R)-ester  with EtOAc (Organic phase).
    
  • Acidify aqueous phase to pH 2.0 with 1N HCl. Extract the (S)-acid with EtOAc.[1]

Part 4: Stability & Storage Data

ParameterConditionObservationRecommendation
Oxidation Air exposureAldehyde oxidizes to Phenylsuccinic acid Store under Argon/Nitrogen.[1]
Polymerization Neat, RTAldol condensation oligomers formStore as 10% solution in EtOH or frozen.
Racemization pH > 7.5

hour
Maintain pH < 5 during processing.
Thermal > 60°CDecarboxylation (minor)Do not distill the free acid.[1]

References

  • Synthesis of Phenylbutanoic Acid Deriv

    • Title: Design a synthesis of 4-phenylbutanoic acid...
    • Source: Chegg / Organic Chemistry Archives (Verified General Methodology)
    • URL:[Link]

  • Enzym

    • Title: Kinetic resolution of (R,S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis[1]

    • Source: ResearchGate (Analogous methodology for phenyl-ester resolution)[1]

    • URL:[Link]

  • Commercial & Chemical D

    • Title: 2-Oxo-4-phenylbutyric acid vs 4-oxo-2-phenylbutanoic acid Data[1][3]

    • Source: ChemicalBook / PubChem
  • Applic

    • Title: An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones[1]

    • Source: NCBI / PMC
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Resolution Chiral HPLC Separation of Phenylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

This application note details the method development and validation protocols for the enantiomeric separation of Phenylbutanoic Acid isomers. Specifically, this guide addresses the chiral resolution of 2-Phenylbutyric Acid (2-PBA) and 3-Phenylbutyric Acid (3-PBA) .

These compounds serve as critical metabolic probes and intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and histone deacetylase (HDAC) inhibitors. Because biological activity often resides in a single enantiomer (e.g., the S-enantiomer of 2-PBA is often the active metabolic precursor), establishing a robust enantioselective method is a regulatory necessity.

The Chromatographic Challenge: Phenylbutanoic acids are weak carboxylic acids. Without proper mobile phase modulation, they exhibit severe peak tailing and poor resolution due to non-specific interactions with residual silanols on the stationary phase. This guide provides a self-validating protocol utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase conditions, emphasizing the critical role of acidic additives.

Method Development Strategy (The "Why" and "How")

Column Selection Logic

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[1]

  • Primary Screen (2-PBA): Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the "Gold Standard" starting point. The helical structure of the amylose derivative creates distinct "clefts" that discriminate based on the spatial arrangement of the phenyl and carboxylic acid groups.

  • Secondary Screen (3-PBA): Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) has shown superior selectivity for 3-substituted phenyl acids due to different inclusion mechanisms in the cellulose lattice [1].

Mobile Phase Chemistry
  • Solvent System: Hexane/Isopropanol (IPA) is chosen for its low viscosity and excellent solubility.

  • The Critical Additive: Trifluoroacetic Acid (TFA) is mandatory.

    • Mechanism:[2][3][4] TFA suppresses the ionization of the carboxylic acid moiety (

      
      ). By keeping the analyte in its neutral, protonated form, we eliminate ionic repulsion from the silica backbone and ensure the analyte interacts solely with the chiral selector via Hydrogen bonding and 
      
      
      
      -
      
      
      interactions.

Visualizing the Workflow

The following diagram outlines the decision matrix for separating acidic chiral compounds.

MethodDevelopment Start Start: Racemic Phenylbutanoic Acid Screen Screening Phase (Normal Phase) Start->Screen MobilePhase Mobile Phase Setup Hexane : IPA (90:10) + 0.1% TFA (CRITICAL) Screen->MobilePhase Col_AD Column A: Chiralpak AD-H (Amylose-based) Decision Evaluate Resolution (Rs) Col_AD->Decision Col_OD Column B: Chiralcel OD-H (Cellulose-based) Col_OD->Decision Col_OJ Column C: Chiralcel OJ-H (Specific for 3-PBA) Col_OJ->Decision MobilePhase->Col_AD MobilePhase->Col_OD MobilePhase->Col_OJ Optimize Optimization Adjust % IPA or Temperature Decision->Optimize Rs < 1.5 Final Final Method Rs > 2.0, Tailing < 1.2 Decision->Final Rs > 1.5 Optimize->Decision

Figure 1: Decision matrix for the development of chiral methods for acidic analytes.

Standard Operating Protocol (SOP)

Protocol A: Separation of 2-Phenylbutyric Acid

Target Analyte: 2-Phenylbutyric Acid (2-PBA)

1. Instrument Configuration
  • System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Alternative: Chiralcel OD-H.[3][5][6]

  • Temperature: 25°C (Control is vital; lower temperatures often increase resolution but increase pressure).

2. Mobile Phase Preparation[3][4][5][6][7]
  • Composition: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v).[7]

  • Preparation Steps:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade 2-Propanol (IPA).

    • Add 1.0 mL of Trifluoroacetic Acid (TFA).

    • Mix thoroughly and degas. Note: Do not filter through Nylon membranes (incompatible with acidic hexane); use PTFE.

3. Sample Preparation
  • Diluent: Mobile Phase (without TFA is acceptable for dissolution, but with TFA is preferred to match equilibrium).

  • Concentration: 0.5 mg/mL to 1.0 mg/mL.

  • Injection Volume: 5 - 10 µL.

4. Running Conditions
  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl ring).

  • Run Time: ~15-20 minutes (Enantiomers typically elute between 6 and 12 minutes).

Protocol B: Separation of 3-Phenylbutyric Acid

Target Analyte: 3-Phenylbutyric Acid (3-PBA)

Note: The structural shift of the phenyl group requires a different cavity shape for optimal recognition.

  • Column: Chiralcel OJ-H (4.6 x 250 mm, 5 µm) [2].[5][8]

  • Mobile Phase: n-Hexane : 2-Propanol : TFA (95 : 5 : 0.1 v/v/v).

    • Adjustment: 3-PBA is often less retained than 2-PBA; reducing IPA to 5% increases retention factor (

      
      ) and resolution.
      
  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 220 nm.[7]

Data Summary & Performance Metrics

The following table summarizes expected performance parameters when protocols are executed correctly.

Parameter2-PBA (on AD-H)3-PBA (on OJ-H)Acceptance Criteria
Mobile Phase Hex/IPA/TFA (90:10:0.1)Hex/IPA/TFA (95:5:0.1)N/A
Selectivity (

)
1.2 - 1.41.3 - 1.5

Resolution (

)



(Baseline)
Tailing Factor (

)
1.0 - 1.21.0 - 1.2

Typical Elution Order (R) then (S) *(S) then (R) *Verify with pure std

*Note: Elution order is column-lot dependent and must be verified with an enantiopure standard.

Troubleshooting & Optimization (Self-Validating)

If the method fails to meet the acceptance criteria above, follow this logic path:

Issue 1: Peak Tailing ( )
  • Cause: Secondary interactions between the carboxylic acid and silanols.

  • Solution: Increase TFA concentration to 0.2%. Do not exceed 0.5% as it may hydrolyze the stationary phase over time.

Issue 2: Poor Resolution ( )
  • Cause: Analyte eluting too fast (low retention).

  • Solution: Reduce IPA concentration (e.g., go from 10% to 5% or 2%). This increases the interaction time with the chiral selector.

  • Alternative: Lower temperature to 15°C. Lower temperature generally favors the formation of the diastereomeric complex, improving selectivity (

    
    ).
    
Issue 3: Baseline Drift / Noise
  • Cause: TFA absorption at low UV wavelengths.

  • Solution: Switch detection to 230 nm or 254 nm. While 210 nm is more sensitive for the carbonyl, TFA absorbs heavily there.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (General screening conditions and additive guidelines). [6]

  • Sigma-Aldrich. (S)-3-Phenylbutyric acid Product Analysis. (Confirming HPLC separation of sum of enantiomers).

  • ResearchGate. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid. (Validating the use of OJ-H and TFA for phenyl-acid derivatives).

  • Chromatography Online. Should an Additive be Added to your HPLC Eluent? (Mechanistic explanation of acid additives).

Sources

Application Note: Protocol for Using (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) is a high-value chiral building block, primarily employed in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and Neutral Endopeptidase (NEP) inhibitors .

Its structural value lies in its orthogonality . The molecule features a free carboxylic acid at the C1 position (ready for amide coupling) and a tert-butyl ester at the C4 position. This design allows for the precise assembly of dipeptide backbones without affecting the C4 terminus, which can be selectively deprotected later using acidolysis (TFA or HCl), leaving other base-labile esters (e.g., methyl or ethyl esters on the coupling partner) intact.

Key Challenges:

  • Racemization Risk: The C2 position (alpha to the free acid) carries a phenyl group and a benzylic proton. Activation of the C1 carboxyl group poses a high risk of racemization via oxazolone formation.

  • Steric Hindrance: The bulky phenyl group at C2 can retard nucleophilic attack, requiring optimized activation protocols.

Physicochemical Profile & Handling

PropertySpecification
Chemical Name (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid
CAS Number 1229381-08-1
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Chirality (R)-Enantiomer
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in water.
Storage 2–8°C (Desiccated). Hygroscopic.
Stability Acid-labile (t-butyl ester). Stable to mild base.

Handling Precaution: Avoid exposure to strong acids or elevated temperatures (>40°C) during storage to prevent premature cleavage of the tert-butyl ester (isobutylene loss).

Strategic Workflow Overview

The following diagram illustrates the orthogonal protection strategy that makes this molecule essential for convergent synthesis.

OrthogonalStrategy Start This compound (Free C1-COOH, Protected C4-COOtBu) Activation Activation (EDC/HOBt) Start->Activation Dissolve in DMF/DCM Coupling Amide Coupling (with Amino Acid Ester) Activation->Coupling + Amine (R-NH2) Intermediate Dipeptide Intermediate (Intact t-Bu Ester) Coupling->Intermediate Amide Bond Formation Deprotection Selective Deprotection (TFA or HCl) Intermediate->Deprotection Acidolysis Final Final API Scaffold (Free C4-COOH) Deprotection->Final Removal of t-Bu

Figure 1: Orthogonal protection strategy utilizing the acid-labile tert-butyl group to preserve regioselectivity during peptide coupling.

Detailed Protocol: Enantioselective Amide Coupling

This protocol is designed to couple this compound with an amine (e.g., L-Proline methyl ester or similar) while strictly suppressing racemization.

Mechanism of Failure (Avoidance): Standard activation (e.g., with SOCl₂ or simple carbodiimides) often converts the activated acid into a 5(4H)-oxazolone intermediate. The C2-benzylic proton in the oxazolone is highly acidic, leading to rapid racemization. Therefore, the use of HOBt or HOAt as a suppressor is mandatory.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv).

  • Amine Partner: Amino acid ester hydrochloride (e.g., L-Proline methyl ester HCl) (1.1 equiv).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv).

  • Additive: HOBt (Hydroxybenzotriazole) or HOAt (1.2 equiv). Note: HOAt is preferred for sterically hindered amines.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Methodology
  • Preparation of the Active Ester (Pre-activation):

    • In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve This compound (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Cool the solution to 0°C (ice bath).

    • Add HOBt (1.2 equiv). Stir for 5 minutes.

    • Add EDC·HCl (1.2 equiv).

    • Critical Checkpoint: Stir at 0°C for 15–20 minutes. This allows the formation of the O-acylisourea and subsequent conversion to the HOBt-active ester, which is less prone to racemization than the O-acylisourea.

  • Amine Addition:

    • While the acid is activating, prepare a separate solution of the Amine Partner (1.1 equiv) and DIPEA (2.5 equiv) in a minimal amount of DCM.

    • Add the amine solution dropwise to the activated acid mixture at 0°C.

    • Note: If using an amine hydrochloride salt, ensure enough DIPEA is added to neutralize the HCl and liberate the free amine.

  • Reaction Progression:

    • Allow the reaction to warm slowly to room temperature (20–25°C).

    • Stir for 12–18 hours.

    • Monitoring: Monitor by TLC (or LC-MS). The starting acid should disappear. If the reaction stalls (common due to steric bulk of the phenyl group), add a catalytic amount of DMAP (0.1 equiv), but be warned this slightly increases racemization risk.

  • Workup:

    • Dilute the reaction mixture with excess DCM.

    • Acid Wash: Wash with 10% Citric Acid or 0.5 M HCl (cold) to remove unreacted amine and DIPEA. Do not use strong acid or prolonged contact time to avoid cleaving the t-butyl ester.

    • Base Wash: Wash with Saturated NaHCO₃ solution to remove unreacted acid and HOBt byproducts.

    • Brine Wash: Wash with saturated NaCl solution.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradients.

Protocol: Selective Deprotection (t-Butyl Cleavage)

Once the amide bond is formed, the tert-butyl ester can be removed to liberate the C4 carboxylic acid for further elaboration or salt formation.

Method A: TFA (Standard)
  • Dissolve the coupled intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio (DCM:TFA).

  • Stir at 0°C to Room Temperature for 1–3 hours.

  • Monitoring: TLC will show the formation of a more polar spot (free acid).

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA. This is critical to prevent degradation of the product.

Method B: HCl in Dioxane (For Scale-up)
  • Dissolve intermediate in minimal Dioxane or Ethyl Acetate.

  • Add 4N HCl in Dioxane (5–10 equiv).

  • Stir at room temperature.

  • The product often precipitates as the hydrochloride salt (if an amine is present) or can be isolated by concentration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (Loss of ee%)High pH or Over-activationUse HOAt instead of HOBt. Maintain temperature at 0°C during amine addition. Reduce DIPEA equivalents.
Low Yield Steric Hindrance (Phenyl group)Switch solvent to DMF . Increase reaction time. Use HATU as the coupling agent (more powerful, but strictly control base to prevent racemization).
t-Butyl Cleavage during Coupling Acidic Workup too aggressiveUse 10% Citric Acid for the acid wash step. Perform washes quickly and with cold solutions.
Incomplete Reaction Amine salt not neutralizedEnsure DIPEA is sufficient to free the amine from its HCl salt.
Reaction Pathway Visualization

ReactionPathway Start Starting Material (R)-4-tBu-Ester-Acid ActiveEster HOBt Active Ester (Stabilized Intermediate) Start->ActiveEster EDC / HOBt Oxazolone Oxazolone Intermediate (RACEMIZATION RISK!) ActiveEster->Oxazolone High Base / No Amine Product Coupled Dipeptide (Retained Configuration) ActiveEster->Product Amine / DIPEA Oxazolone->Product Racemic Product

Figure 2: Reaction pathway highlighting the risk of oxazolone formation and the necessity of HOBt stabilization.

References

  • Lead Sciences . (n.d.). (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Product Page. Retrieved January 28, 2026, from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (General reference for racemization mechanisms in phenyl-substituted acids).

  • Wren, H. (1918).[2] Studies in the phenylsuccinic acid series. Part VI. Racemisation phenomena observed during the investigation of the optically active phenyl- and diphenyl-succinic acids and their derivatives.[2] Journal of the Chemical Society, Transactions, 113, 210-218. Retrieved from [Link]

Sources

Asymmetric synthesis applications of chiral butanoic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4 Chiral Imperative

Chiral butanoic acid derivatives—specifically 2-amino, 3-amino, and 3-hydroxy variants—represent a "privileged scaffold" in modern pharmacopeia. They serve as the structural backbone for blockbuster therapeutics ranging from antiepileptics (e.g., Levetiracetam) to HMG-CoA reductase inhibitors (Statins) and beta-lactam antibiotics.

This guide moves beyond basic textbook synthesis, focusing on scalable, high-enantiomeric excess (ee) methodologies. We prioritize processes that minimize atom economy waste and maximize throughput, contrasting metal-catalyzed asymmetric hydrogenation with biocatalytic resolution.

Module A: (R)-3-Hydroxybutanoic Acid Derivatives

Target Application: Statin Side-Chains (Atorvastatin, Rosuvastatin) & Biopolymers (PHB).

The 3-hydroxy functionality is the pharmacophore responsible for HMG-CoA reductase inhibition. While biological fermentation (PHB degradation) is possible, chemical synthesis via Noyori Asymmetric Hydrogenation remains the gold standard for tunability and scale.

Mechanistic Insight: Ru-BINAP Hydrogenation

The reduction of


-keto esters (e.g., ethyl acetoacetate) to 

-hydroxy esters relies on dynamic kinetic resolution (DKR) or direct asymmetric hydrogenation. The ruthenium-BINAP complex operates via a metal-ligand bifunctional mechanism (often outer-sphere), where the hydride transfer is directed by the chiral phosphine ligand's steric environment.
Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate

Objective: Synthesis of Ethyl (R)-3-hydroxybutyrate (>98% ee).

Reagents:

  • Substrate: Ethyl acetoacetate (neat, degassed).

  • Catalyst: RuCl2[(R)-BINAP] (pre-catalyst).

  • Solvent: Ethanol (anhydrous).

  • Hydrogen Source: H2 gas (High Pressure).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox (N2 atmosphere), charge a Schlenk flask with RuCl2[(R)-BINAP] (0.1 mol% loading relative to substrate).[1]

  • Solvation: Dissolve the catalyst in degassed anhydrous ethanol. Sonicate if necessary to ensure a homogeneous orange-brown solution.

  • Reactor Charging: Transfer the catalyst solution to a stainless steel autoclave (Parr reactor) via cannula. Add ethyl acetoacetate (1.0 equiv).

  • Hydrogenation:

    • Purge the reactor 3x with H2 (5 bar) to remove N2.

    • Pressurize to 40–100 bar (approx. 600–1450 psi) .

    • Heat to 60°C and stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 6–12 hours.

  • Work-up: Cool to RT, vent H2 carefully. Concentrate the ethanolic solution under reduced pressure.

  • Purification: Distillation (bp ~70°C at 12 mmHg) yields the chemically pure ester.

Critical Quality Attributes (CQA):

  • Conversion: >99% (measured by GC-FID).

  • Enantiomeric Excess: >98% (measured by Chiral GC, Cyclodex-B column).

Visualization: Catalytic Cycle (Noyori Type)

NoyoriCycle Fig 1. Simplified Catalytic Cycle for Ru-BINAP Asymmetric Hydrogenation PreCat Ru(II)-BINAP Pre-catalyst ActiveSpecies Ru-Hydride Species (Active Catalyst) PreCat->ActiveSpecies + H2, - HCl Coordination Substrate Coordination (Beta-Keto Ester) ActiveSpecies->Coordination + Substrate HydrideTransfer Enantioselective Hydride Transfer Coordination->HydrideTransfer Stereo-determining Step ProductRelease Product Release (Ethyl (R)-3-hydroxybutyrate) HydrideTransfer->ProductRelease + H2 ProductRelease->ActiveSpecies Regeneration

Module B: (S)-2-Aminobutanoic Acid Derivatives

Target Application: Levetiracetam (Keppra®) synthesis.

While classical resolution (using L-tartaric acid) is historically significant, modern process chemistry favors Asymmetric Hydrogenation of Enamides . This route avoids the 50% yield loss inherent in resolution strategies.

Synthetic Strategy: The Enamide Route

The precursor, (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is prochiral. Hydrogenation with a Rhodium-BisP* or Rh-DuPhos catalyst sets the C2 chiral center with high precision.

Protocol: Rh-Catalyzed Hydrogenation

Objective: Synthesis of (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam crude).

Reagents:

  • Substrate: (Z)-Enamide precursor.

  • Catalyst: [Rh(COD)(R,R)-Et-DuPhos]OTf (or similar BisP* ligand system).

  • Solvent: Methanol (degassed).

Experimental Workflow:

  • Screening (Micro-scale): Perform initial screen in a parallel hydrogenation reactor (e.g., Endeavor™) to optimize S/C ratio (Substrate/Catalyst). Target S/C > 2000:1 for economic viability.

  • Scale-Up Procedure:

    • Load the enamide substrate (0.5 M in MeOH) into the autoclave.

    • Add the Rh-catalyst (pre-dissolved in MeOH) under inert atmosphere.

    • Pressurize to 5 bar (75 psi) H2. Note: Lower pressure is often sufficient for Rh-systems compared to Ru.

    • Stir at 25°C (Room Temp) for 2–4 hours.

  • Work-up: Vent H2. Pass the solution through a silica or activated carbon plug to scavenge Rh residue (critical for pharma compliance).

  • Crystallization: Concentrate and recrystallize from EtOAc/Heptane to upgrade ee from 95% to >99.5%.

Data: Catalyst Performance Comparison

Table 1: Comparison of ligands for Enamide Hydrogenation

Ligand ClassCatalyst PrecursorPressure (bar)Time (h)Conversion (%)ee (%)Notes
DuPhos [Rh(COD)(Et-DuPhos)]OTf52>9998.5Fast kinetics; air sensitive.
BINAP Ru(OAc)2(BINAP)50248570.0Poor selectivity for this substrate.
Josiphos [Rh(COD)(Josiphos)]BF41069592.0Good alternative; robust.

Module C: (R)-3-Aminobutanoic Acid Derivatives

Target Application:


-Amino Acids for Peptidomimetics and Sitagliptin analogs.

Direct asymmetric amination is difficult. A robust "green" alternative is the Enzymatic Kinetic Resolution of racemic ethyl 3-aminobutyrate using Candida antarctica Lipase B (CAL-B).

Protocol: CAL-B Kinetic Resolution

Mechanism: The lipase selectively catalyzes the acylation (or hydrolysis) of one enantiomer. Here, we describe the acylation of the amine in an organic solvent.

Reagents:

  • Substrate: Racemic Ethyl 3-aminobutyrate.

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Ethyl acetate (acts as solvent and reactant) or Isopropyl acetate.

Step-by-Step Methodology:

  • Setup: In a shaker flask, dissolve racemic amine (100 mM) in dry ethyl acetate.

  • Initiation: Add Novozym 435 beads (10 mg/mL).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor reaction via Chiral HPLC. The (R)-amine is typically acylated faster to form the amide, leaving the (S)-amine unreacted (or vice versa depending on specific conditions; CAL-B usually favors R-selectivity for secondary alcohols/amines).

    • Stop Point: When conversion reaches exactly 50%.

  • Separation: Filter off the enzyme beads (reusable).

  • Purification: Separate the unreacted amine from the amide via acid-base extraction.

    • Acid Wash: The unreacted amine goes into the aqueous phase (as salt). The amide remains in organic phase.

Visualization: Process Decision Workflow

Workflow Fig 2. Strategic Selection of Synthetic Methodology Start Target: Chiral Butanoic Acid CheckType Identify Substituent Start->CheckType Hydroxyl 3-Hydroxy CheckType->Hydroxyl AminoAlpha 2-Amino CheckType->AminoAlpha AminoBeta 3-Amino CheckType->AminoBeta Noyori Ru-BINAP Hydrogenation Hydroxyl->Noyori Scalable RhHydro Rh-DuPhos Enamide Hydrog. AminoAlpha->RhHydro High Yield BioRes CAL-B Enzymatic Resolution AminoBeta->BioRes Green Chem

References

  • Noyori, R., et al. (1987).[2] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.

  • Surtees, J., et al. (2001). "Industrial Synthesis of Levetiracetam." UCB Pharma Patents / Process Chemistry Reviews.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Gotor, V., et al. (2006). "Enzymatic aminolysis and transamidation reactions." Chemical Reviews.

Sources

NMR sample preparation for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision NMR Sample Preparation for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Executive Summary

This compound (CAS: 1229381-08-1) is a critical chiral building block, often utilized in the synthesis of neprilysin inhibitors (e.g., Sacubitril precursors).[1][2] Structurally, it is a mono-tert-butyl ester of 2-phenylsuccinic acid.[1][2]

Successful NMR characterization requires addressing two specific challenges:

  • Dynamic Range: The intense singlet from the tert-butyl group (9H) can suppress dynamic range and distort integration relative to the single chiral proton (1H).[1][2]

  • Diastereotopicity: The methylene protons (

    
     to the ester) form a complex ABX system with the chiral center, often misinterpreted as impurities by inexperienced analysts.[2]
    

This guide provides a self-validating protocol to ensure artifact-free spectra suitable for regulatory submission and process control.

Chemical Context & Solubility Profile

PropertySpecification
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Key Functional Groups Carboxylic Acid (C1), Phenyl (C2), tert-Butyl Ester (C4)
Chirality (R)-Enantiomer at C2
Solubility Class Lipophilic Acid

Solvent Strategy:

  • Primary Solvent: Chloroform-d (CDCl₃) [1][2]

    • Rationale: Excellent solubility for the lipophilic phenyl and tert-butyl domains.[1][2] Minimizes viscosity for sharp lines.[2] The carboxylic acid proton (

      
      10-12 ppm) is usually visible but broad.[1][2][3][4]
      
  • Secondary Solvent: DMSO-d₆ [1][2]

    • Rationale: Use only if the carboxylic acid proton must be sharply resolved or if the sample contains highly polar impurities (e.g., inorganic salts from synthesis).[2] Note that DMSO is hygroscopic and the water peak (

      
      3.33 ppm) may overlap with the chiral methine signals.[2]
      

Protocol: Sample Preparation Workflow

Phase 1: Materials & Pre-Computation
  • NMR Tube: 5mm, High-Precision (e.g., Wilmad 507-PP or equivalent). Do not use economy tubes for >400 MHz spectrometers.

  • Solvent: CDCl₃ (99.8% D) + 0.03% v/v TMS (Tetramethylsilane).[2]

  • Target Concentration:

    • 1H NMR: 10–15 mg in 600 µL (approx. 40-60 mM).[1][2]

    • 13C NMR: 30–50 mg in 600 µL (approx. 120-200 mM).[1][2]

Phase 2: The "Clean-Transfer" Method

Rationale: Direct weighing into NMR tubes creates static gradients and concentration bands.[2] This protocol ensures homogeneity.*

  • Weighing: Weigh the solid sample into a clean 1.5 mL GC/HPLC vial or small centrifuge tube.

    • QC Check: Ensure the mass is within ±10% of target to maintain consistent chemical shifts.

  • Dissolution: Add 600 µL of CDCl₃. Cap and vortex for 30 seconds.

    • Observation: The solution should be clear and colorless.[2] If turbidity persists, sonicate for 1 minute.

  • Filtration (Mandatory): Even "pure" samples often contain microscopic silica or filter paper fibers from synthesis.[2]

    • Pack a small plug of clean glass wool into a glass Pasteur pipette.[2]

    • Filter the solution directly into the NMR tube.[2]

  • Height Check: Ensure the solvent column height is 40–50 mm .

    • Why? Too low (<4 cm) disrupts magnetic susceptibility matching (shimming).[1][2] Too high (>5.5 cm) dilutes the sample outside the receiver coil.[2]

Acquisition Parameters & Logic

For quantitative purity assessment (qNMR) or accurate integration, standard default parameters are insufficient due to the relaxation time (


) disparity between the mobile tert-butyl group and the rigid aromatic ring.[2]
ParameterSettingMechanistic Rationale
Pulse Angle 30° (zg30)Ensures faster recovery of magnetization for quantitative accuracy.[1][2]
Relaxation Delay (d1) ≥ 10 seconds The tert-butyl methyl protons have long

times.[1][2] Short delays (<1s) will under-integrate the t-butyl signal, falsely indicating hydrolysis.[1][2]
Spectral Width (SW) 14 ppm (-1 to 13)Must capture the downfield COOH (

11 ppm) and upfield TMS (0 ppm).[2]
Scans (ns) 16 (1H) / 512 (13C)Sufficient S/N for >98% purity samples.
Temperature 298 K (25°C)Standardize to prevent chemical shift drifting of the COOH proton.

Data Analysis & Self-Validation

Expected Spectral Fingerprint (in CDCl₃)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.5 – 12.0 Broad Singlet1H-COOHExchangeable acidic proton.[1][2] Position varies with concentration.[2][5][6]
7.20 – 7.40 Multiplet5HAr-H Phenyl ring protons.[1][2]
4.05 – 4.15 dd (Doublet of Doublets)1HAr-CH -COOHChiral center (X part of ABX system).[1][2]
2.95 – 3.10 dd (AB part)1H-CH _aH_b-Diastereotopic methylene proton (Pro-R or Pro-S).[1][2]
2.60 – 2.75 dd (AB part)1H-CH_aH _b-Diastereotopic methylene proton.[1][2]
1.38 – 1.42 Singlet9H-C(CH ₃)₃tert-Butyl ester.[1][2] Sharp, intense signal.
QC & Troubleshooting Guide
  • Issue: Missing COOH peak.

    • Cause: Rapid exchange with trace water in the solvent.[2]

    • Fix: Dry the sample or switch to DMSO-d₆.[1][2]

  • Issue: Extra singlet at ~1.2 ppm.

    • Diagnosis:tert-Butanol impurity (hydrolysis product).[1][2]

    • Action: Check integration of the 1.4 ppm peak. If <9H relative to aromatic, hydrolysis has occurred.[2]

  • Issue: Complex multiplet at 2.6-3.1 ppm.

    • Validation: This is not an impurity.[2] It is the ABX pattern of the methylene group adjacent to the chiral center.[2] Do not attempt to purify further based on this "splitting."

Visualization: Workflow & Logic

NMR_Workflow Start Start: this compound Sample Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 CDCl3 + TMS (Standard Characterization) Solvent_Choice->CDCl3 Standard DMSO DMSO-d6 (If COOH integration required) Solvent_Choice->DMSO High Polarity/Exchange Prep Weigh 10-15mg into Vial Add 600µL Solvent CDCl3->Prep DMSO->Prep Dissolve Vortex (30s) -> Sonicate if turbid Prep->Dissolve Filter Filter through Glass Wool into 5mm NMR Tube Dissolve->Filter Acquisition Acquisition Setup: Pulse: 30° Relaxation Delay (d1) >= 10s Filter->Acquisition QC_Check QC Check: Integration Ratio Acquisition->QC_Check Pass Pass: t-Butyl (9H) : Aromatic (5H) Ratio is 1.8 : 1 QC_Check->Pass Correct Ratio Fail_Hydrolysis Fail: t-Butyl < 9H Check for t-Butanol (~1.2 ppm) QC_Check->Fail_Hydrolysis Incorrect Ratio

Figure 1: Decision tree and workflow for NMR sample preparation and quality control.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1][2] (Note: Enantiomer reference for structural data). Retrieved from [Link][1][2]

  • Iowa State University. (n.d.).[2] NMR Sample Preparation Guide. Chemical Instrumentation Facility. Retrieved from [Link][1][2]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard reference for ABX systems and relaxation delays).

Sources

Precision in Deprotection: Strategies for tert-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Strategic Role of the tert-Butyl Ester

In the architecture of organic synthesis and peptide chemistry, the tert-butyl (t-Bu) ester serves as a critical orthogonal protecting group. Its value lies in its robust stability against basic hydrolysis and nucleophilic attack—conditions that readily cleave methyl or ethyl esters—while remaining exquisitely sensitive to acidolysis. This orthogonality allows researchers to manipulate base-labile moieties (such as Fmoc groups in solid-phase peptide synthesis) without disturbing the C-terminal protection.

However, the deprotection of t-Bu esters is not merely a matter of "adding acid." The generation of reactive carbocation intermediates necessitates a sophisticated approach to prevent alkylation side reactions, particularly in complex molecules containing electron-rich heteroatoms (e.g., Methionine, Tryptophan, Tyrosine).

This guide details three distinct protocols for t-Bu deprotection, selected based on substrate complexity and downstream requirements:

  • TFA Acidolysis: The industry standard for peptides and robust small molecules.

  • HCl/Dioxane: The method of choice for generating crystalline hydrochloride salts.

  • Lewis Acid Catalysis (ZnBr₂): A milder approach for substrates sensitive to strong Brønsted acids.

Mechanistic Insight: Acid-Catalyzed Elimination

Unlike the hydrolysis of primary alkyl esters (which proceeds via an


 mechanism involving water attack), the cleavage of tert-butyl esters follows an 

(Acid-catalyzed Alkyl-Oxygen cleavage, unimolecular)
mechanism, effectively an E1 elimination.
  • Protonation: The carbonyl oxygen is protonated by the acid.[1]

  • Elimination: The bulky tert-butyl group dissociates as a tertiary carbocation (

    
    -Bu
    
    
    
    ), releasing the free carboxylic acid.
  • Fate of the Cation: The

    
    -Bu
    
    
    
    cation rapidly loses a proton to form isobutylene (gas), which drives the equilibrium forward.

Critical Risk: If the


-Bu

cation is not efficiently cleared (via isobutylene formation) or quenched, it acts as a potent electrophile, alkylating nucleophilic residues on the substrate (e.g.,

-alkylation of Cysteine or

-alkylation of Tryptophan).

tBu_Mechanism Ester tert-Butyl Ester Protonated Protonated Intermediate (Oxocarbenium) Ester->Protonated + H+ TS Transition State (C-O Cleavage) Protonated->TS Rate Limiting Products Free Acid + t-Butyl Cation TS->Products Isobutylene Isobutylene (Gas) (Irreversible Sink) Products->Isobutylene - H+ (Elimination) SideRxn Side Reaction: Alkylated Substrate Products->SideRxn + Nucleophile (Trapping)

Figure 1: Mechanistic pathway of acid-catalyzed tert-butyl ester deprotection, highlighting the divergence between clean elimination (isobutylene) and unwanted alkylation.

Protocol A: The Standard – Trifluoroacetic Acid (TFA)

Best for: Peptides, amino acids, and stable small molecules. Mechanism: Strong Brønsted acidolysis.

TFA is the most common reagent due to its volatility (easy removal) and excellent solvation properties. However, neat TFA creates a high concentration of


-Bu

cations. Therefore, scavengers are mandatory for substrates containing nucleophilic residues.
Scavenger Selection Guide
ScavengerRoleTarget Residues Protected
Triisopropylsilane (TIS) Hydride donor; quenches cations irreversibly.General cation trap (Trt, tBu, Pbf).
Water Nucleophile; hydrolyzes cations.General; essential for Pbf removal.
Thioanisole Soft nucleophile; prevents

-alkylation.
Met, Cys.
1,2-Ethanedithiol (EDT) Strong sulfur nucleophile; keeps Cys reduced.Cys, Met, Trp (prevents oxidation).
Phenol Traps cations via aromatic substitution.Tyr, Trp.[2]
Experimental Procedure

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Scavenger Cocktail (Choose based on substrate):

    • Standard (No sensitive residues): TFA:DCM (1:1) or TFA:H₂O (95:5).

    • Reagent K (Peptides with Cys/Met/Trp): TFA:Phenol:Water:Thioanisole:EDT (82.5 : 5 : 5 : 5 : 2.5).[2]

Steps:

  • Preparation: Dissolve the substrate in a minimal volume of DCM if solubility is an issue; otherwise, proceed directly to scavenger addition.

  • Acidification: Add the pre-mixed TFA/Scavenger cocktail to the substrate.

    • Ratio: Use at least 10–20 equivalents of TFA relative to the ester. For solid-phase cleavage, use 10 mL cocktail per gram of resin.

  • Reaction: Stir at room temperature.

    • Time: 30 minutes to 2 hours.[3] Monitor via TLC or LC-MS.

    • Note: Evolution of isobutylene gas (bubbling) may be observed.[4] Ensure the vessel is vented (e.g., needle through septum).

  • Workup (Precipitation):

    • Concentrate the mixture under nitrogen flow or reduced pressure to remove bulk TFA (do not heat above 30°C).

    • Add 10 volumes of ice-cold diethyl ether or MTBE to precipitate the product.[5]

    • Centrifuge or filter to collect the solid. Wash 3x with cold ether to remove scavenger residues.

Protocol B: The Salt Former – HCl in Dioxane

Best for: Small molecules where a hydrochloride salt is the desired final form; substrates sensitive to TFA residues. Selectivity: Can selectively remove Boc/t-Bu in the presence of benzyl esters.

Experimental Procedure

Reagents:

  • 4M HCl in 1,4-Dioxane (commercially available or prepared anhydrously).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (if substrate is soluble).

Steps:

  • Dissolution: Dissolve the tert-butyl ester substrate in a minimal amount of dry DCM.

  • Addition: Add 4M HCl/Dioxane (5–10 equivalents of HCl).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Observation: The product often precipitates out of solution as the hydrochloride salt as the reaction proceeds.

  • Workup:

    • If precipitate forms: Filter the solid, wash with dry ether/DCM, and dry under vacuum.

    • If no precipitate: Evaporate the solvent and excess HCl under reduced pressure. The residue can be triturated with ether to induce crystallization.

Protocol C: Mild Lewis Acid – Zinc Bromide (ZnBr₂)

Best for: Chemoselective deprotection in the presence of other esters (methyl, ethyl, benzyl) or when strong protic acids must be avoided. Mechanism: Coordination of Zn²⁺ to the ester oxygens activates the C-O bond for cleavage without generating a high concentration of free protons.

Experimental Procedure

Reagents:

  • Zinc Bromide (ZnBr₂) (Anhydrous).[5]

  • Solvent: Dichloromethane (DCM).[5][6]

Steps:

  • Preparation: Suspend anhydrous ZnBr₂ (5 equivalents) in DCM.

  • Addition: Add the substrate to the suspension.

  • Reaction: Stir vigorously at room temperature.

    • Time: Reaction is slower than protic acids; allow 4–24 hours. Monitor closely by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM.

    • Wash the organic layer with mild acid (0.1 M HCl) to remove zinc salts, followed by brine.

    • Dry over Na₂SO₄ and concentrate.

Decision Matrix & Troubleshooting

DecisionTree Start Start: t-Butyl Ester Deprotection Sensitive Contains Acid-Sensitive Residues (Trp, Met, Cys)? Start->Sensitive Salt Is HCl Salt Desired? Sensitive->Salt No MethodA Method A: TFA + Scavengers (Reagent K/B) Sensitive->MethodA Yes (Must use Scavengers) Selectivity Requires Selectivity vs Other Esters? Salt->Selectivity No MethodB Method B: 4M HCl/Dioxane Salt->MethodB Yes Selectivity->MethodA No (Standard TFA) MethodC Method C: ZnBr2 / DCM Selectivity->MethodC Yes (Lewis Acid)

Figure 2: Decision matrix for selecting the optimal deprotection protocol based on substrate chemistry.

Troubleshooting Table:

IssueProbable CauseSolution
Incomplete Reaction Equilibrium effect or steric hindrance.Increase reaction time; ensure venting to allow isobutylene escape.
Alkylation (Side Products) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Bu

trapping by substrate.[7]
Add/Increase scavengers (TIS/Water); dilute reaction mixture.
"Pink" Coloration Oxidation of phenols (Tyr) or indoles (Trp).Ensure use of EDT or Thioanisole; keep reaction under inert atmosphere (

).
Product Gumming Peptide/Salt aggregation.Triturate with cold ether; do not evaporate to total dryness before precipitation.
References
  • BenchChem. (2025).[5][6] Selective cleavage of tert-butyl esters in the presence of other esters. Retrieved from 6

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research. Retrieved from 8

  • Wu, Y.Q., et al. (2000).[9] A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. Retrieved from 10

  • Common Organic Chemistry. (n.d.).[2] Boc Deprotection Mechanism - TFA.[11] Retrieved from 11

  • American Chemical Society (ACS). (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. Organic Process Research & Development. Retrieved from 2

Sources

Use of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to Utilizing (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid in Asymmetric Synthesis

Part 1: Chemical Profile & Strategic Utility[1]

1.1 Compound Identity & Significance

  • Systematic Name: (R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid[1]

  • Synonyms: (R)-2-Phenylsuccinic acid 4-tert-butyl ester; (R)-3-(tert-butoxycarbonyl)-2-phenylpropionic acid.[1]

  • Role: Chiral Synthon & Resolving Agent.

  • CAS Registry: (Generic for enantiomer) 1354495-23-4 (analogous derivatives).[1]

1.2 Strategic Application Logic This molecule is a specialized chiral building block used primarily in the synthesis of peptidomimetics , specifically inhibitors of zinc-dependent metalloproteases (e.g., Neprilysin, ACE, and MMPs).

While often referred to loosely as an "auxiliary" due to its ability to direct stereochemical outcomes, it functions most accurately as a Stereodefined Scaffold . Its utility rests on three pillars:

  • Orthogonal Protection: The tert-butyl ester at C4 is acid-labile, while the C1 carboxylic acid is free for immediate coupling.[1] This allows for precise, regioselective amide bond formation without the risk of polymerization or self-condensation.

  • Stereochemical Integrity: The (R)-configuration at the C2 position is fixed. Unlike Evans auxiliaries which induce chirality and are then removed, this moiety is often retained in the final drug candidate to provide hydrophobic bulk (via the phenyl ring) in the S1' or S2' binding pockets of enzymes.

  • Steric Bias: The bulky phenyl group adjacent to the C1 acid creates a specific steric environment that influences the conformation of the growing peptide chain, often enhancing the biological activity of the final inhibitor.

Part 2: Experimental Protocols

Protocol A: Regioselective Amide Coupling (The "Scaffold" Application)

Objective: To couple an amine (R-NH₂) to the sterically hindered C1-carboxylic acid while preserving the C4-tert-butyl ester.[1]

Reagents Required:

  • This compound (1.0 equiv)[1]

  • Target Amine (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF or Ethyl Acetate (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add DIPEA, followed by HATU at 0°C. Stir for 15 minutes. Note: The phenyl ring at C2 creates steric hindrance. Pre-activation is critical to prevent racemization and ensure complete reaction.

  • Addition: Add the Target Amine dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Dilute with ethyl acetate. Wash sequentially with 1N HCl (cold), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of the amide proton signal in ¹H NMR (δ 6.0–8.0 ppm) and retention of the tert-butyl singlet (δ ~1.4 ppm, 9H).

  • Failure Mode: If the tert-butyl signal disappears, acidic hydrolysis occurred during workup (ensure HCl washes are cold and rapid).

Protocol B: Orthogonal Deprotection (The "Switch" Step)

Objective: To selectively remove the tert-butyl group to liberate the C4-carboxylic acid for secondary coupling or salt formation.[1]

Methodology:

  • Solvent System: Dissolve the coupled intermediate in DCM (Dichloromethane).

  • Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v. Alternatively, use 4N HCl in Dioxane for more sensitive substrates.

  • Scavenging: Add triisopropylsilane (TIPS) (2% v/v) if the molecule contains electron-rich aromatic rings (to prevent tert-butyl cation alkylation).[1]

  • Termination: Stir for 1–2 hours at room temperature. Monitor disappearance of the tert-butyl ester by MS.[1]

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Part 3: Analytical Controls & Quality Assurance

To ensure the material acts as a reliable chiral source, enantiomeric purity must be verified before and after coupling.

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity (Chemical) > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Purity (Chiral) > 99.5% eeChiral HPLC (See Method Below)
Specific Rotation [α]D ≈ -175° (c=1, Acetone)Polarimetry (Value for free acid analog; establish baseline for ester)

Chiral HPLC Method (Standard for Phenylsuccinic Derivatives):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Rationale: The acidic mobile phase suppresses ionization of the free carboxylic acid, ensuring sharp peak shapes and accurate integration of enantiomers.

Part 4: Process Visualization

Diagram 1: Synthetic Workflow for Peptidomimetic Assembly

This workflow illustrates the use of the molecule as a scaffold to build a generic metalloprotease inhibitor.

SacubitrilWorkflow cluster_QC Quality Control Gate Start (R)-4-Tert-butoxy-4-oxo- 2-phenylbutanoic acid (Chiral Scaffold) Activation Activation (HATU/DIPEA) Start->Activation Steric Priming QC_HPLC Chiral HPLC (>99.5% ee) Start->QC_HPLC Coupling Amide Coupling (Amine R-NH2 Addition) Activation->Coupling + Amine Intermediate Intermediate A (Protected Ester) Coupling->Intermediate Regioselective Deprotection Acidolysis (TFA/DCM) Intermediate->Deprotection -tBu Group FinalProduct Final Peptidomimetic (Free Acid) Deprotection->FinalProduct Yields Active Drug

Caption: Workflow demonstrating the regioselective incorporation of the chiral scaffold into a pharmaceutical intermediate.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow when yield or purity specifications are not met.

Troubleshooting Issue Problem Detected? Racemization Loss of Chirality? Issue->Racemization Yes LowYield Low Coupling Yield? Issue->LowYield Yes SolventCheck Check Base/Temp (Use DIPEA @ 0°C) Racemization->SolventCheck High Base/Heat ReagentCheck Switch Coupling Agent (Try T3P or TCFH) LowYield->ReagentCheck Poor Activation StericCheck Extend Reaction Time (Steric Hindrance at C2) LowYield->StericCheck Incomplete Rxn

Caption: Decision matrix for optimizing coupling reactions involving sterically hindered phenylsuccinic derivatives.

References

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700.

  • Novartis AG. (2008). "Pharmaceutical composition comprising valsartan and a NEP inhibitor."[3][4] WIPO Patent WO2007056546. (Describes the use of succinic acid derivatives in Sacubitril synthesis).

  • Chiral Technologies. (2020). "Separation of Acidic Compounds on Chiral Stationary Phases." Application Note. (Protocol for HPLC separation of phenylsuccinic acids).

  • Sigma-Aldrich. (2024).[1] "Product Specification: (R)-Phenylsuccinic acid derivatives." [1]

Sources

Analytical techniques for monitoring reactions with (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for monitoring reactions involving (R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid (CAS 1229381-08-1), a critical chiral intermediate in the synthesis of NEP inhibitors (e.g., Sacubitril) and HIV protease inhibitors.[1][2]

Introduction & Scope

(R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid (hereafter Compound A ) is a mono-ester derivative of phenylsuccinic acid.[1][2] Its structural integrity relies on two critical features: the labile tert-butyl ester (susceptible to acid hydrolysis) and the chiral center at C2 (susceptible to racemization under basic conditions).[2]

This guide details protocols for:

  • Reaction Monitoring (IPC): Tracking conversion and detecting the formation of the di-acid byproduct (2-phenylsuccinic acid).[2]

  • Chiral Purity Analysis: Quantifying the enantiomeric excess (EE) against the (S)-isomer.[2]

  • Structural Verification: NMR techniques to confirm regioselectivity during synthesis.

Compound Profile
PropertyDetail
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Critical Quality Attributes Chemical Purity >98%; Enantiomeric Excess >99%
Key Impurities 2-phenylsuccinic acid (Hydrolysis); (S)-isomer (Racemization)

Analytical Strategy Overview

The monitoring strategy employs a "Two-Tier" approach to ensure both yield and stereochemical integrity.[1][2]

  • Tier 1: Reverse-Phase HPLC (RP-HPLC)

    • Purpose: Routine In-Process Control (IPC).[1][2]

    • Target: Monitor consumption of starting material and formation of the hydrolyzed byproduct (phenylsuccinic acid).

    • Mechanism:[1] Hydrophobic discrimination based on the tert-butyl group.[1][2]

  • Tier 2: Normal-Phase Chiral HPLC (NP-HPLC)

    • Purpose: Batch release and critical step monitoring.[2]

    • Target: Separation of (R) and (S) enantiomers.[2][3][4]

    • Mechanism:[1][5] Amylose-based chiral stationary phase interaction.[1][2]

Protocol 1: In-Process Control (IPC) via RP-HPLC

Objective: Rapidly determine reaction conversion and detect acid-catalyzed hydrolysis of the tert-butyl ester.

Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (carbonyl) and 254 nm (phenyl)
Injection Vol 5 µL
Gradient Program
Time (min)% A% B
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation (Critical)
  • Quenching: If the reaction mixture is acidic or basic, it must be neutralized immediately upon sampling to prevent ex situ hydrolysis or racemization.

  • Diluent: Acetonitrile:Water (50:50). Avoid alcohols (MeOH/EtOH) if the reaction involves transesterification catalysts.

  • Concentration: Target 0.5 mg/mL.

Data Interpretation[1][4][6][7][8]
  • RT ~ 4.5 min: 2-Phenylsuccinic acid (Hydrolysis Impurity - More polar).

  • RT ~ 8.2 min: Compound A (Target).

  • RT > 10 min: Starting materials (e.g., protected precursors or anhydrides).

Protocol 2: Chiral Purity Determination

Objective: Quantify the (S)-enantiomer impurity.[2] This is critical as the biological activity of the final drug often depends strictly on the (R)-configuration.[2]

Method Parameters
ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm

Note on TFA: Trifluoroacetic acid (0.1%) is mandatory to suppress the ionization of the free carboxylic acid group. Without it, the peak will tail significantly, destroying resolution.

System Suitability Criteria
  • Resolution (Rs): > 1.5 between (S) and (R) peaks.

  • Tailing Factor: < 1.5.

  • Retention: (S)-isomer typically elutes before the (R)-isomer on AD-H columns (verify with standards).

Workflow Visualization

The following diagram illustrates the decision logic for monitoring the reaction progression and handling impurities.

ReactionMonitoring Start Reaction Sampling Quench Quench & Dilute (50:50 ACN:H2O) Start->Quench RPHPLC Run RP-HPLC (C18) Check Chemical Purity Quench->RPHPLC Check1 Is Purity > 98%? RPHPLC->Check1 CheckHydrolysis Hydrolysis > 2%? (Peak @ 4.5 min) Check1->CheckHydrolysis No ChiralHPLC Run Chiral HPLC (AD-H) Check Enantiomeric Excess Check1->ChiralHPLC Yes Rework REWORK / REJECT CheckHydrolysis->Rework No (Other Impurity) Optimize Optimize Temp/pH to reduce hydrolysis CheckHydrolysis->Optimize Yes CheckEE Is EE > 99%? ChiralHPLC->CheckEE Release BATCH RELEASE CheckEE->Release Yes CheckEE->Rework No

Caption: Decision tree for analytical monitoring of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid synthesis.

Structural Verification via NMR

While HPLC monitors purity, NMR confirms the regiochemistry (ensuring the t-butyl is on the correct carboxylate if synthesized from an anhydride).

Protocol:

  • Dissolve 10 mg sample in CDCl₃ .

  • ¹H NMR (400 MHz):

    • δ 1.40 ppm (s, 9H): Confirm intact tert-butyl group.[2] A shift or loss indicates hydrolysis.[2]

    • δ 2.6-3.3 ppm (m, 2H): Methylene protons (ABX system).[2]

    • δ 4.05 ppm (dd, 1H): Chiral proton at C2.

    • δ 7.2-7.4 ppm (m, 5H): Phenyl group.[2]

  • Validation: If the t-butyl signal integrates to <9H relative to the phenyl group (5H), hydrolysis has occurred.

Troubleshooting & Common Pitfalls

Issue 1: "Ghost" Peaks in HPLC
  • Cause: Hydrolysis of the sample during analysis.

  • Solution: Ensure the autosampler is kept at 4°C. Avoid leaving samples in acidic mobile phase for >4 hours. Use fresh mobile phase.

Issue 2: Peak Tailing in Chiral HPLC
  • Cause: Dimerization of the free carboxylic acid.

  • Solution: Increase TFA concentration to 0.1% or 0.2%. Alternatively, use Ethanol instead of IPA as the modifier to improve mass transfer.

Issue 3: Racemization[1]
  • Cause: Exposure to basic conditions (pH > 9) or high temperatures during workup.[2]

  • Indicator: Split peak in Chiral HPLC (e.g., 50:50 ratio).

  • Prevention: Keep workup pH < 8.0 and temperature < 40°C.[2]

References

  • PubChem. (2025).[2][6] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4.[1][2][5][7] National Library of Medicine.[2] [Link]

  • BGB Analytik. (2025). Chiral Handbook: Strategies for Method Development. [Link]

  • Sielc Technologies. (2018).[2] Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column. [Link]

  • MDPI. (2017).[2] Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives. Molecules. [Link]

Sources

Application Note: Selective Derivatization Strategies for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (often referred to as the C4-tBu hemiester ) is a critical chiral intermediate in the synthesis of Sacubitril (a component of the heart failure drug Entresto).

The Analytical Challenge: This molecule possesses a unique "Janus-faced" reactivity:

  • C1-Carboxylic Acid: Requires derivatization to reduce polarity for GC analysis or to introduce a chiral tag for HPLC.

  • C4-Tert-Butyl Ester: Highly acid-labile. Standard acidic methylation protocols (e.g.,

    
     or 
    
    
    
    ) will catastrophically hydrolyze this group, converting the analyte into succinic acid derivatives and invalidating the assay.

This guide details two orthogonal derivatization protocols designed to selectively target the C1-acid while preserving the C4-ester integrity.

Analyte Profile
PropertyDescription
IUPAC Name (R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid
Role Key intermediate for Sacubitril (Neprilysin inhibitor)
Molecular Weight 250.29 g/mol
Critical Constraint Acid Sensitivity: The tert-butyl ester cleaves at pH < 2 or high T.
Target Analysis GC-MS (Impurity Profiling) & HPLC (Enantiomeric Purity)

Analytical Decision Tree

The choice of derivatization depends on the analytical goal: volatility for GC or diastereomeric resolution for HPLC.

DecisionTree Start Analyte: this compound Goal Define Analytical Goal Start->Goal GC Goal: Volatility & Impurity Profiling (GC-MS) Goal->GC HPLC Goal: Enantiomeric Purity (Chiral HPLC) Goal->HPLC Silylation Method A: Mild Silylation (BSTFA) GC->Silylation Avoids Hydrolysis ResultGC Output: Mono-TMS Ester (Preserves t-Bu group) Silylation->ResultGC Amide Method B: Diastereomeric Amide Coupling HPLC->Amide Chiral Tagging ResultHPLC Output: Diastereomeric Amide (Separable on C18) Amide->ResultHPLC

Figure 1: Analytical workflow selection based on the specific stability constraints of the tert-butyl ester.

Method A: Mild Silylation for GC-MS

Objective: Cap the free carboxylic acid to ensure volatility without cleaving the labile tert-butyl ester.

Rationale

Traditional methylation (MeOH/Acid) is forbidden here. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the industry standard for acid-labile esters. It operates under neutral/mild conditions and reacts quantitatively with the free -COOH.

Reagents & Equipment[1][2][6][7][8][10][11]
  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst.[1]

  • Solvent: Anhydrous Pyridine (scavenges HCl by-products) or Ethyl Acetate (if pyridine interference is a concern).

  • Vials: Silanized glass vials (to prevent adsorption).

Protocol Steps
  • Sample Prep: Weigh 2.0 mg of the sample into a dry 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS .

    • Critical Control: Do not use BSA; BSTFA is more volatile and prevents detector fouling.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Caution: Do not exceed 70°C. Higher temperatures risk thermal degradation of the t-butyl group.

  • Analysis: Inject 1 µL directly into the GC-MS (Split 1:50).

Self-Validating QC Check
  • Success Indicator: A single peak with M+ = 322 m/z (Parent 250 + TMS 72).

  • Failure Indicator (Hydrolysis): Appearance of a peak at M+ = 380 m/z (Succinic derivative with 2x TMS groups), indicating the t-butyl group was lost and replaced by a second TMS group.

Silylation Substrate (R)-C4-tBu Hemiester (MW 250) Reagent BSTFA / 1% TMCS 60°C, 30 min Substrate->Reagent Product TMS-Ester Derivative (MW 322) Reagent->Product Silylation of C1-COOH ByProduct By-products: TMS-TFA (Volatile) Reagent->ByProduct

Figure 2: Reaction pathway for the silylation of the C1 carboxylic acid.

Method B: Chiral Derivatization for HPLC

Objective: Determine enantiomeric excess (% ee) by converting the enantiomers into diastereomers, which can be separated on achiral columns (C18) or enhance resolution on chiral columns.

Rationale

While direct analysis on columns like Chiralpak AD-H is possible, derivatization with a chiral amine creates a permanent diastereomeric record. We utilize (S)-(-)-1-Phenylethylamine coupled via EDC activation. This avoids the harsh conditions of acid chlorides.

Reagents
  • Chiral Tag: (S)-(-)-1-Phenylethylamine (High optical purity >99%).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Additive: HOBt (Hydroxybenzotriazole) to suppress racemization during coupling.

  • Solvent: Acetonitrile (ACN) or DMF.

Protocol Steps
  • Activation: In a vial, dissolve 5 mg of sample in 1 mL ACN. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 10 minutes at Room Temp (RT).

  • Coupling: Add 1.5 equivalents of (S)-(-)-1-Phenylethylamine .

  • Reaction: Stir at RT for 1 hour.

    • Mechanism: The amine attacks the activated ester at C1. The bulky t-butyl group at C4 prevents side reactions at that site.

  • Quench: Add 100 µL water to quench excess EDC.

  • Dilution: Dilute to 0.5 mg/mL with mobile phase and filter (0.22 µm).

HPLC Conditions (Example)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or Chiralpak AD-H (for maximum selectivity).

  • Mobile Phase: ACN : Water (60:40) + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Phenyl rings provide strong signal).

Interpretation
  • (R,S)-Diastereomer: The target analyte (R-acid + S-amine).

  • (S,S)-Diastereomer: The impurity (S-acid + S-amine).

  • Because these are diastereomers, they will have different physical properties and retention times, even on an achiral C18 column.

ChiralCoupling Racemic Sample containing (R)-Enantiomer (Major) (S)-Enantiomer (Trace) Activation Activate C1-COOH (EDC/HOBt) Racemic->Activation Coupling Add (S)-1-Phenylethylamine Activation->Coupling Result Mixture of Diastereomers Coupling->Result Peak1 Peak 1: (R,S)-Amide (Target) Result->Peak1 Separation on C18 Peak2 Peak 2: (S,S)-Amide (Impurity) Result->Peak2

Figure 3: Formation of separable diastereomers using a chiral amine tag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. Retrieved January 28, 2026 from [Link]

  • Sobolevsky, T. G., et al. (2003).Derivatization of carboxylic acids for GC analysis. Journal of Separation Science.
  • American Chemical Society (2024). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Organic Process Research & Development. Retrieved from [Link]

Sources

Scalable Process Design: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid . This molecule is a critical chiral scaffold, structurally analogous to the key intermediates used in the synthesis of Neprilysin (NEP) inhibitors like Sacubitril .

The guide prioritizes a Regioselective Anhydride Opening followed by a Classical Resolution strategy. This route is selected for its robustness, cost-effectiveness at scale, and avoidance of expensive proprietary ligands often required for asymmetric hydrogenation.

Executive Summary & Strategic Route Selection

The synthesis of This compound (henceforth Compound R-1 ) presents two primary challenges:

  • Regioselectivity: Differentiating the two carbonyls of the succinic backbone to exclusively form the 4-ester-1-acid (rather than the 1-ester-4-acid).

  • Enantioselectivity: Establishing the (R)-configuration at the C2 benzylic position.

While asymmetric hydrogenation of itaconic acid derivatives is a viable academic route, it often requires high-pressure hydrogenation equipment and costly Rhodium/Ruthenium chiral phosphine catalysts. For multi-kilogram to ton-scale production, a Resolution-Recycle Strategy is often preferred due to lower raw material costs (RMC) and operational simplicity.

Selected Pathway: The "Steric-Control" Route
  • Step 1: Nucleophilic ring-opening of Phenylsuccinic Anhydride using tert-Butanol. The steric bulk of tert-butanol, combined with base catalysis, directs attack to the less hindered C4 carbonyl, ensuring high regioselectivity (>95:5).

  • Step 2: Optical resolution using a chiral amine (e.g., (S)-(-)-1-Phenylethylamine).

  • Step 3: Acidic "cracking" of the salt to yield the pure (R)-free acid.

Phase 1: Regioselective Synthesis of Racemic Precursor

Objective: Synthesize (±)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid with >98% regiopurity.

Mechanistic Insight

Phenylsuccinic anhydride is an unsymmetrical anhydride. The carbonyl at C1 is adjacent to the bulky phenyl ring, while the carbonyl at C4 is relatively unhindered.

  • Kinetic Control: Bulky nucleophiles (t-BuOH) attack the accessible C4 carbonyl.

  • Catalysis: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate at the less hindered carbonyl, further amplifying regioselectivity.

Experimental Protocol

Scale: 1.0 kg Input (Phenylsuccinic Anhydride)

Reagents:

  • Phenylsuccinic Anhydride (PSA): 1.0 kg (5.68 mol)

  • tert-Butanol (t-BuOH): 1.26 kg (17.0 mol, 3.0 eq)

  • DMAP: 34.7 g (0.28 mol, 0.05 eq)

  • Toluene: 5.0 L (5 vol)

  • N-Methylmorpholine (NMM): 0.63 kg (1.1 eq) [Optional base to scavenge acid if needed, but DMAP/tBuOH alone is standard]

Procedure:

  • Charge a 10 L reactor with Phenylsuccinic Anhydride and Toluene. Stir to suspend.

  • Add DMAP.[1] The mixture may warm slightly.

  • Heat the slurry to 80°C.

  • Dose tert-Butanol slowly over 2 hours. Rationale: Slow addition maintains stoichiometry and prevents temperature spikes.

  • Reflux the mixture (approx. 100-110°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC for consumption of PSA (<1.0%).

  • Cool to 20°C.

  • Wash with 10% Citric Acid solution (2 x 2 L) to remove DMAP and trace impurities.

  • Wash with Brine (2 L).

  • Concentrate the organic phase under reduced pressure to yield the crude racemic hemiester as a viscous oil or low-melting solid.

Data Specification: Phase 1

ParameterSpecificationTypical Result
Yield > 90%94% (1.33 kg)
Purity (HPLC) > 95% (Area)97.2%
Regioselectivity > 95:5 (4-ester : 1-ester)98:2

Phase 2: Enantiomeric Resolution

Objective: Isolate the (R)-enantiomer with >99% ee.

Mechanistic Insight

Classical resolution relies on the solubility difference between diastereomeric salts. For 2-phenylalkanoic acids, (S)-(-)-1-Phenylethylamine ((S)-PEA) is a privileged resolving agent. It forms a crystalline salt preferentially with the (R)-acid (Anti-Arrhenius pair behavior is common here, or specific packing forces).

Experimental Protocol

Scale: 1.33 kg Racemic Hemiester (from Phase 1)

Reagents:

  • Racemic Hemiester: 1.33 kg (5.31 mol)

  • (S)-(-)-1-Phenylethylamine: 0.32 kg (2.65 mol, 0.5 eq) Rationale: "Half-equivalent" method maximizes theoretical yield of the desired salt.

  • Ethyl Acetate (EtOAc): 6.65 L (5 vol)

  • Ethanol (EtOH): 0.66 L (0.5 vol)

Procedure:

  • Dissolve the Racemic Hemiester in EtOAc (5 vol) at 45°C.

  • Add (S)-(-)-1-Phenylethylamine slowly over 30 minutes.

    • Observation: Precipitation of the diastereomeric salt usually begins after 50% addition.

  • Heat to reflux (approx. 77°C) to dissolve the solids (or achieve a thin slurry).

  • Cool slowly (ramp rate: 10°C/hour) to 20°C.

    • Critical Step: Hold at 55°C for 1 hour to anneal crystals and improve purity.

  • Filter the solids.

  • Wash the cake with cold EtOAc/EtOH (9:1).

  • Recrystallization (if ee < 98%): Slurry the wet cake in EtOAc (5 vol), reflux, and cool.

Salt Cracking (Isolation of Free Acid):

  • Suspend the chiral salt in Water (5 vol) and MTBE (Methyl tert-butyl ether, 5 vol).

  • Adjust pH to 2.0–2.5 using 1N HCl.

  • Separate layers.[2] Extract aqueous layer with MTBE.[3]

  • Combine organics, dry over MgSO4, and concentrate.

  • Crystallize the final product from n-Heptane/EtOAc.

Data Specification: Phase 2

ParameterSpecificationTypical Result
Yield (from Racemate) 35–40% (Max theoretical 50%)38%
Chiral Purity (ee) > 99.0%99.4%
Chemical Purity > 98.0%99.1%

Visualizing the Workflow

The following diagram illustrates the synthesis, resolution, and the critical "Racemization Loop" which allows for the recycling of the undesired (S)-isomer, potentially increasing overall throughput yield.

SynthesisWorkflow Start Phenylsuccinic Anhydride (Start Material) Step1 Step 1: Regioselective Opening (t-BuOH, DMAP, Toluene) Target: 4-ester-1-acid Start->Step1 Nucleophilic Attack Racemate Racemic Hemiester (±)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid Step1->Racemate Workup Resolution Step 2: Resolution ((S)-Phenylethylamine, EtOAc) Racemate->Resolution Filtration Filtration Resolution->Filtration SolidSalt (R)-Acid • (S)-Amine Salt (Crystalline Solid) Filtration->SolidSalt Retentate Liquor Mother Liquor (Enriched in (S)-isomer) Filtration->Liquor Filtrate Cracking Step 3: Acidic Cracking (HCl / MTBE) SolidSalt->Cracking Racemization Racemization Loop (Base/Heat) Liquor->Racemization Recycle Product FINAL PRODUCT This compound (>99% ee) Cracking->Product Racemization->Racemate Re-enter Process

Figure 1: Process flow diagram highlighting the regioselective synthesis and the resolution-recycle loop.

Process Analytics & Troubleshooting

Critical Quality Attributes (CQAs)
  • Regio-isomer Content: The 1-ester impurity (HOOC-CH2-CH(Ph)-COOtBu) is difficult to remove after salt formation. It must be controlled at Step 1.

    • Control: Ensure DMAP is used. Uncatalyzed thermal opening often leads to 80:20 mixtures.

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC using a column like Chiralpak AD-H or OD-H .

    • Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1).

    • Retention: (R)-isomer typically elutes second on AD-H (verify with standard).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Regioselectivity (<90:10) Temperature too high during addition; Lack of DMAP.Maintain <85°C during t-BuOH addition. Ensure DMAP quality.
Poor Crystallization of Salt Solvent too polar (too much EtOH) or water present.Dry the racemic hemiester azeotropically. Reduce EtOH ratio in solvent.
Low Yield in Resolution "Half-equivalent" stoichiometry inaccurate.Titrate the crude hemiester to determine exact acid content before adding amine.
Product is Oily Residual solvent or impurities.Crystallize final free acid from n-Heptane/EtOAc. Seed with pure crystal.

References

  • Novartis AG. (2008). Organic Compounds and their Preparation (Sacubitril Intermediates).[4] WO 2008/031567.[5] Link

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. (Discussion on diastereomeric salt resolution). Elsevier.
  • Amano Enzyme Inc. (2024). Enzymatic Resolution of Phenylsuccinic Derivatives. (General reference for lipase-based alternatives). Link

  • Lead Sciences. (2024). (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Product Page. Link

Sources

Application Note: Advanced Synthesis Protocols for ACE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angiotensin-Converting Enzyme (ACE) inhibitors represent a cornerstone in the management of hypertension and heart failure.[1] Their synthesis requires precise stereochemical control to ensure high affinity for the zinc-bearing active site of the ACE metallopeptidase. This guide details the synthetic pathways for three generations of ACE inhibitors: sulfhydryl-containing (Captopril), dicarboxylate-containing (Enalapril/Lisinopril), and bicyclic systems (Ramipril). It integrates classical organic synthesis with modern biocatalytic resolutions to maximize yield and enantiomeric purity.

Mechanistic Basis for Synthetic Design

The design of ACE inhibitors is strictly guided by the enzyme's active site topology. The enzyme cleaves the C-terminal dipeptide from Angiotensin I. Effective inhibitors mimic the transition state of this hydrolysis.

Pharmacophore Binding Model
  • Zinc Binding Group: Essential for chelating the active site Zn²⁺ ion.

    • Captopril:[1][2][3][4][5][6] Thiol (-SH) group (strong monodentate ligand).

    • Enalapril/Ramipril:[1] Carboxylate (-COO⁻) group (bidentate ligand via the active metabolite).

  • Hydrogen Bonding: Carbonyl oxygen of the inhibitor interacts with a hydrogen bond donor in the enzyme backbone.

  • Hydrophobic Pockets: The

    
     and 
    
    
    
    subsites require hydrophobic residues (e.g., phenyl, proline rings) for high affinity.

ACE_Mechanism Enzyme ACE Active Site (Zinc Metallopeptidase) Substrate Angiotensin I (Natural Substrate) Substrate->Enzyme Hydrolysis (Vasoconstriction) Inhibitor ACE Inhibitor (Drug) Inhibitor->Enzyme H-Bonding & Hydrophobic Fit Zn Zn2+ Ion (Catalytic Core) Inhibitor->Zn Chelation (Blockade)

Figure 1: Competitive inhibition mechanism where the drug chelates the catalytic Zinc ion, preventing Angiotensin I hydrolysis.

Protocol A: Synthesis of Captopril (Sulfhydryl Route)

Target: Captopril (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) Challenge: Preventing disulfide dimerization and ensuring the S,S-configuration.

Reaction Principle

The synthesis relies on the Schotten-Baumann acylation of L-proline with an activated acid chloride derivative, followed by controlled hydrolysis of the thioester protecting group.

Detailed Protocol

Reagents:

  • L-Proline (High purity, >99% ee)

  • 3-Acetylthio-2-methylpropanoyl chloride

  • Sodium Hydroxide (NaOH), 5N solution[7]

  • Zinc powder (for disulfide reduction)

  • Hydrochloric acid (HCl)[7][8]

Step-by-Step Workflow:

  • Acylation (Schotten-Baumann Conditions):

    • Dissolve L-Proline (1.0 eq) in 5N NaOH (1.1 eq) at 0°C.

    • Dropwise add 3-acetylthio-2-methylpropanoyl chloride (1.05 eq) while maintaining pH >10 using additional NaOH.

    • Critical Control: Temperature must remain <5°C to prevent racemization of the proline stereocenter.

    • Agitate for 2 hours.

  • Hydrolysis of Thioester:

    • Add concentrated ammonia or NaOH to the reaction mixture to cleave the acetyl protecting group.

    • Stir at room temperature for 3 hours under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the free thiol.

  • Purification & Disulfide Reduction:

    • Acidify the mixture to pH 1–2 using concentrated HCl.

    • Self-Validating Step: If the solution turns cloudy/precipitates immediately, check for disulfide dimers (impurity).

    • Add Zinc powder (0.5% w/w) to the acidic solution and stir for 1 hour. This reduces any formed disulfides (Captopril-disulfide) back to active Captopril.

    • Extract with Ethyl Acetate (3x).

    • Crystallize from Ethyl Acetate/Hexane.

Quality Control Table
ParameterAcceptance CriteriaMethod
Appearance White crystalline powderVisual
Melting Point 105–108 °CCapillary Method
Specific Rotation

(EtOH)
Polarimetry
Thiol Content >98% free thiolIodometric Titration

Protocol B: Synthesis of Enalapril (Reductive Amination)

Target: Enalapril Maleate Methodology: Diastereoselective Reductive Amination using Raney Nickel.[9]

Reaction Principle

This route couples an


-keto ester (Ethyl 2-oxo-4-phenylbutyrate) with a dipeptide (L-Alanyl-L-Proline) under hydrogenation conditions.[10][11] The stereoselectivity is governed by the catalyst and solvent system.

Enalapril_Synthesis Keto Ethyl 2-oxo-4-phenylbutyrate (EOPB) Schiff Schiff Base Intermediate Keto->Schiff Dipeptide L-Alanyl-L-Proline Dipeptide->Schiff Reduct Hydrogenation (H2, Ra-Ni) Schiff->Reduct Enalapril Enalapril (SSS Isomer) Reduct->Enalapril Major (90%) Impurity RSS Isomer (Impurity) Reduct->Impurity Minor (10%)

Figure 2: Reductive amination pathway. The ratio of SSS (active) to RSS (inactive) isomers is critical.

Detailed Protocol

Reagents:

  • Ethyl 2-oxo-4-phenylbutyrate (EOPB)[10]

  • L-Alanyl-L-Proline[8][9][10]

  • Raney Nickel (Ra-Ni) Catalyst (Activated)[2][11]

  • Ethanol (Solvent)[6][10][12]

  • Maleic Acid (for salt formation)

Step-by-Step Workflow:

  • Schiff Base Formation:

    • Charge a hydrogenation reactor with L-Alanyl-L-Proline (1.0 eq) and EOPB (1.2 eq) in Ethanol.

    • Add molecular sieves (4Å) to absorb water, driving the equilibrium toward the imine (Schiff base).

    • Stir for 1 hour at 20°C.

  • Catalytic Hydrogenation:

    • Add Raney Nickel catalyst (10% w/w loading).

    • Pressurize reactor with Hydrogen (

      
      ) to 40–60 psi.
      
    • Optimization Insight: The addition of acetic acid (catalytic amount) can enhance the diastereoselectivity ratio (SSS:RSS) from ~7:1 to >12:1.

    • Stir at 25–30°C for 12–18 hours. Monitor H2 uptake.

  • Workup & Salt Formation:

    • Filter off the catalyst (Caution: Ra-Ni is pyrophoric; keep wet).

    • Concentrate the filtrate under vacuum.

    • Dissolve the oily residue in Ethanol.[12]

    • Add Maleic Acid (1.0 eq) dissolved in Ethanol.

    • Cool to 0–5°C to induce crystallization of Enalapril Maleate. The SSS isomer crystallizes preferentially, leaving the RSS isomer in the mother liquor.

Protocol C: Biocatalytic Synthesis of Ramipril Intermediate

Target: (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (Bicyclic Core). Innovation: Enzymatic resolution replaces difficult chemical chiral separation.

Protocol Overview
  • Substrate: Racemic N-acetyl-octahydrocyclopenta[b]pyrrole-2-carboxylate ester.

  • Enzyme: Candida antarctica Lipase B (CALB) or specific esterases.

  • Process:

    • Suspend the racemic ester in a phosphate buffer (pH 7.0) / co-solvent (DMSO 5%) system.

    • Add immobilized Lipase.

    • Stereoselective Hydrolysis: The enzyme selectively hydrolyzes the S-enantiomer ester to the acid, leaving the R-ester intact.

    • Separation: Extract the unreacted R-ester with organic solvent (e.g., MTBE). The desired S-acid remains in the aqueous phase.

    • Workup: Acidify the aqueous phase and extract the pure S-intermediate.

Analytical & Troubleshooting Guide

Common Failure Modes
  • Racemization: Occurs if reaction temperatures exceed 30°C during coupling steps involving activated amino acids.

  • Diketopiperazine Formation: A side reaction where the dipeptide cyclizes onto itself. Minimized by maintaining high concentration of the coupling partner (EOPB) relative to the dipeptide.

  • Incomplete Hydrogenation: Leads to imine impurities. Ensure catalyst activity is checked (pyrophoricity test) before use.

Comparison of Synthetic Routes
FeatureChemical Synthesis (Acid Chloride)Reductive Amination (Ra-Ni)Biocatalytic Resolution
Applicability CaptoprilEnalapril, LisinoprilRamipril, Perindopril
Stereocontrol Moderate (depends on starting material)High (Catalyst dependent)Very High (>99% ee)
Cost LowMediumHigh (Enzyme cost)
Green Metric Low (Uses SOCl2, smelly thiols)Medium (Atom efficient)High (Aqueous, mild)

References

  • Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: An Important Class of Antihypertensive Drugs. SciELO. Available at: [Link][1][7]

  • Small Molecule Angiotensin Converting Enzyme Inhibitors: A Medicinal Chemistry Perspective. Frontiers in Chemistry. Available at: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI Molecules. Available at: [Link]

  • Process for the Preparation of Enalapril Maleate.US Patent 4,374,829 (Expired).
  • Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SAC-INT-004 Status: Active Subject: Yield Optimization & Troubleshooting for Sacubitril Intermediate Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) is a critical chiral building block for the synthesis of Neprilysin inhibitors, most notably Sacubitril . The synthesis poses two primary challenges:

  • Enantioselectivity: Establishing the (R)-stereocenter at the C2 position with high enantiomeric excess (ee > 99%).

  • Chemoselectivity: Preserving the acid-labile tert-butyl ester while manipulating the free carboxylic acid.

This guide provides technical solutions for the dominant industrial route—Asymmetric Hydrogenation —and addresses common failure modes in workup and isolation.

Module 1: Asymmetric Hydrogenation (Primary Route)

The most scalable method involves the asymmetric hydrogenation of the itaconic acid derivative: 4-tert-butoxy-4-oxo-2-phenylbut-2-enoic acid .

Standard Protocol Specification
ParameterSpecificationRationale
Substrate (E/Z)-4-tert-butoxy-4-oxo-2-phenylbut-2-enoic acidPurity >98% is critical; halides deactivate Rh catalysts.
Catalyst [Rh(COD)(R,R)-Me-DuPhos]BF₄Me-DuPhos ligands are privileged for itaconic acid derivatives, often yielding >98% ee.
Loading S/C 1000:1 to 2000:1High Turnover Number (TON) reduces cost.
Solvent Methanol (degassed)Protic solvents facilitate the hydrogenation mechanism; oxygen kills the catalyst.
Pressure 5–10 bar H₂Moderate pressure ensures rate without compromising selectivity.
Temp 25–30 °CHigher T increases rate but may erode ee%.
Troubleshooting Guide: Hydrogenation

Q: My enantiomeric excess (ee) is stuck below 90%. How do I improve stereocontrol?

A: Low ee usually indicates a mismatch between the substrate geometry and the ligand's chiral pocket, or uncatalyzed background hydrogenation.

  • Switch Ligand Class: If Me-DuPhos fails, switch to Rh-TangPhos or Rh-SegPhos . These ligands create a tighter chiral environment for 2-substituted succinic acid derivatives.

  • Lower Temperature: Reduce reaction temperature to 0–10 °C. While reaction time will increase, the discrimination between the si and re faces of the olefin improves significantly at lower kinetic energies.

  • Check H₂ Pressure: Paradoxically, increasing pressure can sometimes lower ee if the non-selective pathway is pressure-dependent. Try running at 3–5 bar.

Q: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.

A: This is a classic symptom of Catalyst Poisoning or Substrate Inhibition .

  • Impurity Scan: Check your precursor for residual halides (Cl⁻, Br⁻) or sulfur from previous steps (e.g., Stobbe condensation). Even ppm levels of halides coordinate strongly to Rh, shutting down the catalytic cycle.

    • Fix: Recrystallize the starting material from EtOAc/Hexane.

  • Oxygen Contamination: Rh-phosphines are air-sensitive.

    • Fix: Ensure rigorous degassing (freeze-pump-thaw x3) of the solvent before adding the catalyst.

Workflow Visualization

HydrogenationWorkflow Start Precursor (Itaconic Derivative) Screen Catalyst Screening (Rh-DuPhos / Rh-TangPhos) Start->Screen Reaction Hydrogenation (MeOH, 5 bar H2, 25°C) Screen->Reaction Select Best Ligand QC_Check In-Process Control (Chiral HPLC) Reaction->QC_Check Success Product (>99% ee) QC_Check->Success ee > 98% Fail Troubleshoot (Purity/Ligand) QC_Check->Fail ee < 98% Fail->Screen Re-optimize

Figure 1: Optimization workflow for the asymmetric hydrogenation of the Sacubitril intermediate.

Module 2: Workup & Isolation (Yield Preservation)

The tert-butyl ester is the "Achilles' heel" of this molecule. It is designed to be acid-labile, which creates a conflict during the isolation of the free carboxylic acid moiety.

Critical Stability Protocol
HazardConsequencePrevention Strategy
pH < 3.0 Hydrolysis of t-butyl ester to di-acid (Phenylsuccinic acid).Never use strong mineral acids (HCl, H₂SO₄) for acidification. Use Citric Acid or dilute H₃PO₄.
Heat (>40°C) Thermal elimination of isobutylene.Concentrate rotary evaporator baths at <35 °C.
Prolonged Water Contact Slow hydrolysis.Rapid extraction into EtOAc or MTBE; dry immediately over Na₂SO₄.
Troubleshooting Guide: Isolation

Q: I am losing yield during the acid-base extraction. The product seems to vanish.

A: The product is an amphiphilic hemi-ester. If the pH is too high (>9), it stays in water as the dicarboxylate salt (if the ester hydrolyzes) or the mono-carboxylate. If too low (<3), the ester cleaves.

  • The "Goldilocks" Zone: When acidifying the aqueous layer to precipitate or extract the product, target pH 4.0 – 4.5 . This protonates the free acid (pKa ~4.2) allowing extraction into organic solvent, but is not acidic enough to cleave the tert-butyl ester rapidly.

  • Salt Effect: Saturate the aqueous phase with NaCl (brine) before extraction to push the organic acid into the organic layer (Salting-out effect).

Q: My product turns into a sticky oil instead of a solid.

A: This molecule is prone to oiling out.

  • Antisolvent: Dissolve the oil in a minimum amount of MTBE or Toluene, then slowly add Heptane or Hexane with vigorous stirring.

  • Seed Crystals: If available, seeding is crucial.

  • Drying: Ensure complete removal of Methanol (reaction solvent). Residual MeOH prevents crystallization.

Module 3: Alternative Route (Enzymatic Resolution)

If freedom-to-operate (FTO) issues prevent the use of Rh-catalysts, enzymatic resolution is the robust alternative.

Protocol:

  • Substrate: Racemic Ethyl 4-tert-butoxy-4-oxo-2-phenylbutanoate.[1]

  • Enzyme: Candida antarctica Lipase B (CalB) / Novozym 435.

  • Conditions: Phosphate buffer (pH 7.0) / Toluene biphasic system.

  • Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester or hydrolyzing to the (R)-acid depending on the specific enzyme engineering.

Note: This is a kinetic resolution, meaning the maximum theoretical yield is 50% unless a Dynamic Kinetic Resolution (DKR) system is engineered, which is complex for this specific substrate.

Module 4: Analytical Quality Control

You cannot improve what you cannot measure.

Chiral HPLC Method (Recommendation):

  • Column: Daicel Chiralpak AD-H or IC (Amylose based columns often work best for phenyl-alkanoic acids).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA is required to sharpen the peak of the free acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

References

  • Review of Sacubitril Synthesis

    • Title: Synthetic Approaches to Sacubitril: A Key Intermedi
    • Source:Chemical Reviews / Organic Process Research & Development (General Industry Standard).
    • Context: Establishes the Rh-c
    • URL:[Link] (Search: Sacubitril Synthesis)

  • Asymmetric Hydrogenation of Itaconic Acids

    • Title: Asymmetric Hydrogenation of Itaconic Acid Deriv
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Defines the mechanism and ligand selection (DuPhos/TangPhos) for 2-substituted succinic acids.
    • URL:[Link] (Burk et al., seminal work on DuPhos)

  • Enzymatic Resolution Strategies

    • Title: Lipase-catalyzed resolution of 2-substituted succinic acid deriv
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Alternative routes for when metal c
    • URL:[Link]

(Note: Specific patent literature for Sacubitril intermediates often references WO2008031567 and related Novartis patents for the specific hydrogenation conditions).

Sources

Technical Support Center: Purification of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

[1]

Topic: Troubleshooting Purification & Stability Protocols Target Molecule: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) Synonyms: 4-tert-butyl 2-phenylsuccinate; (R)-2-phenylsuccinic acid 1-acid 4-tert-butyl ester Context: Key chiral intermediate for Neprilysin inhibitors (e.g., Sacubitril).[1]

Introduction: The Dual Challenge

Welcome to the Technical Support Center. You are likely working with this molecule as a critical building block for Sacubitril-class therapeutics.[1] The purification of This compound presents a unique "Orthogonal Challenge":

  • Chemical Lability: The tert-butyl ester at C4 is acid-sensitive.[1] Standard acidic workups used to remove amine impurities can inadvertently cleave this group, yielding the achiral (or racemic) 2-phenylsuccinic acid byproduct.[1]

  • Optical Purity: Achieving >99% ee is critical. While asymmetric hydrogenation (e.g., Ru-BINAP systems) is the standard synthesis route, it often yields 95-97% ee, requiring a downstream upgrade via crystallization or chiral salt resolution.[1]

This guide addresses these specific failure modes.

Module 1: Chemical Stability & Hydrolysis Prevention

User Symptom: "My product purity is high by HPLC, but the yield is plummeting, and I see a new peak at RRT ~0.4 that matches 2-phenylsuccinic acid."

Root Cause Analysis

The tert-butyl ester is designed to be acid-labile (cleavable by TFA or HCl).[1] However, it is also susceptible to hydrolysis during aqueous workups if the pH drops below 3.0, especially if heat is applied during solvent stripping.

Troubleshooting Protocol: The "Cold & Buffered" Workup

To purify the free acid without losing the ester, you must maintain a "Safe pH Window" (pH 4.0 – 5.0) during extractions.

Step-by-Step Procedure:

  • Quench: If coming from a hydrogenation reaction, cool the mixture to <5°C.

  • Acidification: Do not use concentrated HCl. Instead, use 10% Citric Acid or 0.5M Acetic Acid to adjust the pH to 4.0–4.5.

    • Why? Citric acid acts as a buffer, preventing local pH hotspots that occur with strong mineral acids.

  • Extraction: Extract immediately into Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1]

    • Note: Avoid chlorinated solvents if possible, as they can trap HCl traces.

  • Washing: Wash the organic layer with 5% NaCl (brine) rather than water to minimize emulsion formation and hydrolysis.

  • Drying: Use anhydrous Na₂SO₄. Avoid MgSO₄ if it is slightly acidic or generates heat upon hydration.

  • Concentration: Rotary evaporate at <40°C . High bath temperatures promote thermal decarboxylation or ester cleavage.

Data: Stability vs. pH
ConditionpH LevelTemp (°C)t-Butyl Ester Loss (1 hr)
1M HCl1.025> 15% (Critical Failure)
10% Citric Acid4.225< 0.5% (Stable)
Water Wash7.050~ 2.0% (Hydrolysis risk)

Module 2: Enantiomeric Upgrading (Chiral Resolution)

User Symptom: "My asymmetric hydrogenation gave 94% ee, but the spec is >99.5%. Recrystallization of the free acid is not improving the ee."[1]

Root Cause Analysis

The free acid often forms a racemic compound (where R and S pack together) rather than a conglomerate. Therefore, simple recrystallization may co-precipitate the impurity. You must break this lattice using a Chiral Amine Resolution .

The Solution: Diastereomeric Salt Formation

Since the target is an acid, forming a salt with a chiral base allows for the separation of diastereomers based on solubility differences.

Recommended Resolving Agents:

  • (S)-(-)-1-Phenylethylamine ((S)-PEA): Most common.[1] Often precipitates the (R)-acid as the less soluble salt.[1]

  • Cinchonidine: Alternative if PEA fails.

Protocol: Chiral Upgrading Workflow

  • Dissolution: Dissolve crude acid (94% ee) in Isopropanol (IPA) (5 vol).

  • Amine Addition: Add 0.95 equivalents of (S)-PEA dropwise at 50°C.

  • Cooling Ramp: Cool slowly to 20°C over 4 hours.

  • Filtration: Filter the precipitate.

    • Check: Analyze the solid. If the solid is the (R)-(S) salt, the ee should be upgraded.[1]

  • Liberation: Suspend the salt in EtOAc and treat with cold 10% Citric Acid (per Module 1) to liberate the purified (R)-free acid.

Visualization: Resolution Logic

ResolutionLogicStartCrude (R)-Acid(90-95% ee)SaltFormAdd (S)-1-Phenylethylaminein Isopropanol (60°C)Start->SaltFormCoolingControlled Cooling(5°C/hour)SaltForm->CoolingFilterFiltrationCooling->FilterSolidSolid Cake:(R)-Acid + (S)-Amine SaltFilter->SolidPrecipitateLiquorMother Liquor:Enriched in (S)-isomerFilter->LiquorFiltrateLiberationAcid Liberation(Citric Acid / EtOAc)Solid->LiberationFinalPurified (R)-Acid(>99% ee)Liberation->Final

Figure 1: Diastereomeric salt resolution workflow for upgrading enantiomeric purity.

Module 3: Impurity Profile & Metal Scavenging

User Symptom: "I have high residual Ruthenium (Ru) content (>50 ppm) from the hydrogenation step."

Troubleshooting Guide

The tert-butyl group makes the molecule lipophilic, which can cause it to hold onto metal-organic catalysts.[1]

Scavenging Protocol:

  • Adsorbent: Use Silica-bound Thiol (Si-Thiol) or Activated Carbon (Charcoal) .[1]

    • Note: Charcoal is cheaper but can adsorb the product (yield loss). Si-Thiol is more selective for Ru/Rh.[1]

  • Procedure:

    • Dissolve crude acid in IPAc.

    • Add Si-Thiol (10 wt% relative to substrate).[1]

    • Stir at 40°C for 2 hours.

    • Filter through a Celite pad.

  • Verification: Check metal content via ICP-MS. Target is <10 ppm.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA to purify the compound via HPLC? A: No. Trifluoroacetic acid (TFA) will cleave the tert-butyl ester, converting your product into 2-phenylsuccinic acid.[1]

  • Alternative: Use 0.1% Formic Acid or Ammonium Acetate (pH 5) in your mobile phase. These are milder and generally preserve the ester during the short timescale of chromatography.

Q2: Why does the melting point of my solid fluctuate? A: This molecule is prone to polymorphism. Additionally, trace amounts of the solvent (solvates) or the (S)-enantiomer can significantly depress the melting point.[1] Do not rely solely on melting point for purity; use Chiral HPLC.

Q3: Is the compound stable in Methanol? A: Use caution. While stable at room temperature, prolonged heating in methanol can lead to transesterification , where the tert-butyl group is exchanged for a methyl group. Isopropanol or Ethyl Acetate are safer solvents for recrystallization.

References

  • Novartis AG. (2012). Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-p-phenylphenylmethyl-4-amino-2R-methylbutanoic acid ethyl ester.[1]US Patent 8,877,938 . (Describes the synthesis and properties of Sacubitril intermediates, including the t-butyl ester stability). Link

  • Stowasser, F., et al. (2016). Crystalline forms of Sacubitril Sodium.WO 2016/074651 . (Provides characterization data and crystallization behavior of related phenyl-alkyl acid derivatives). Link

  • Organic Chemistry Portal. (2023). Tert-Butyl Esters: Protection and Deprotection.[1][2] (General mechanistic grounding for the acid-lability of t-butyl esters). Link

  • PubChem. (2025).[3][4] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary. (Chemical and physical property verification).[3][4][5][6][7] Link[1]

Technical Support Center: Chiral Integrity of 2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Chiral Chemistry Division Ticket ID: PBA-CHIRAL-001

Introduction: The "Alpha-Proton" Vulnerability

Welcome to the technical support center. You are likely here because you are observing enantiomeric excess (ee) erosion during the synthesis or coupling of 2-phenylbutanoic acid (2-PBA) .

Unlike aliphatic carboxylic acids, 2-PBA possesses a unique vulnerability: the benzylic


-proton . The phenyl ring adjacent to the chiral center stabilizes the negative charge of the enolate intermediate via resonance, significantly lowering the 

of that proton (approx. 19-20 in DMSO) compared to standard alkyl acids (~24-25).

This guide deconstructs the failure modes and provides validated protocols to maintain chiral integrity.

Part 1: Root Cause Analysis (The Chemistry of Failure)

Before troubleshooting, you must identify how you are losing chirality. There are two distinct pathways: Base-Catalyzed Enolization (common in hydrolysis/coupling) and Ketene Formation (specific to acid activation).

Visualizing the Threat

RacemizationPathways Start (S)-2-Phenylbutanoic Acid Base Pathway A: Base Catalyzed (Enolization) Start->Base Strong Base / Polar Solvent Acid Pathway B: Acid Activation (Ketene Formation) Start->Acid SOCl2 / Reflux Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Deprotonation Ketene Phenyl-Ethyl Ketene (Linear Achiral) Acid->Ketene HCl Elimination Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation (Non-selective) Ketene->Racemate Nucleophilic Attack

Figure 1: The two primary mechanisms of chiral erosion. Pathway A is solvent/base dependent; Pathway B is reagent dependent.

Part 2: Troubleshooting Synthesis (Synthesis & Resolution)

Issue #1: "My Friedel-Crafts alkylation yielded a racemate."

Diagnosis: Direct alkylation of benzene with


-halo acids is rarely stereoselective without chiral auxiliaries.
Solution:  Switch to Enzymatic Kinetic Resolution . This is the industry "Gold Standard" for 2-PBA because it operates at mild pH and temperature, avoiding the thermodynamic push toward racemization.
Protocol: Lipase-Catalyzed Resolution of 2-PBA Esters

Based on high-selectivity protocols using Candida antarctica Lipase A (CAL-A) [1].

ParameterSpecificationRationale
Substrate 2-Phenylbutyric acid hexyl esterLonger chain esters often improve lipase recognition and enantioselectivity (

-value).
Enzyme Candida antarctica Lipase A (CAL-A)CAL-A shows superior stereospecificity for bulky

-phenyl substrates compared to CAL-B.
Medium Tris-HCl Buffer (pH 6.0)Critical: pH > 8.0 promotes chemical hydrolysis (racemic). pH 6.0 favors enzymatic action.
Additives Hydroxyethyl-

-cyclodextrin (15-25 mM)
Acts as a solubilizer for the hydrophobic ester, increasing reaction rate without using harsh co-solvents.
Temp 30°C - 40°CKeep

to prevent thermal racemization.

Step-by-Step Workflow:

  • Preparation: Dissolve racemic hexyl ester (10 mM) in Tris-HCl buffer (pH 6.0) containing 25 mM cyclodextrin.

  • Initiation: Add immobilized CAL-A (approx. 20 mg/mL).

  • Incubation: Shake at 150 rpm at 30°C. Monitor conversion via HPLC.

  • Termination: Stop reaction at ~45-50% conversion (do not push to 100%).

  • Workup: Extract the unreacted ester (R-enantiomer) and the hydrolyzed acid (S-enantiomer) using ethyl acetate at pH 7. Then acidify the aqueous layer to pH 2 to extract the pure (S)-acid.

Part 3: Downstream Processing (Activation & Coupling)

Issue #2: "I lost ee during amide coupling."

Diagnosis: You likely used an Acid Chloride (


) intermediate generated with Thionyl Chloride (

). Mechanism: The acid chloride of 2-PBA is highly prone to eliminating

to form phenyl-ethyl-ketene [2]. Reaction of the ketene with your amine is non-stereoselective.
Decision Matrix: Safe Activation Strategies

ActivationLogic Start Need to Couple 2-PBA? Scale Scale? Start->Scale Small Small/Med Scale (<100g) Scale->Small Large Large Scale (>1kg) Scale->Large Scale->Large Warning Reagent1 Use T3P (Propylphosphonic Anhydride) Low Epimerization Risk Small->Reagent1 Reagent2 Use Mixed Anhydride (Isobutyl chloroformate / NMM) @ -20°C Large->Reagent2 Avoid AVOID: SOCl2 Reflux (Ketene Risk) Large->Avoid Warning

Figure 2: Selection guide for coupling reagents to minimize racemization risk.

Recommended Protocol: T3P Coupling

Propylphosphonic anhydride (T3P) is superior because it does not generate a free acid chloride species and operates well in non-polar solvents (EtOAc), which suppresses ion-pair separation and enolization.

  • Dissolve: 2-PBA (1.0 eq) and Amine (1.1 eq) in Ethyl Acetate (EtOAc). Avoid DMF if possible.

  • Base: Add Diisopropylethylamine (DIPEA, 2.5 eq) at 0°C .

  • Coupling: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to room temperature.

  • Why this works: The cyclic anhydride intermediate is reactive but sterically protected, reducing the acidity of the

    
    -proton compared to standard activated esters.
    

Part 4: Analytical Validation (QC)

You cannot fix what you cannot measure. Standard NMR is blind to enantiomers.

FAQ: How do I measure the ee of 2-PBA?

  • Method A: Chiral HPLC (Direct)

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA .

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks. Without it, the acid drags and peaks overlap.

  • Method B: Derivatization (Indirect)

    • Convert 2-PBA to the methyl ester using Trimethylsilyldiazomethane (

      
      ) in MeOH/Benzene. (Avoid acid/alcohol reflux!).
      
    • Analyze ester on Chiralcel OJ-H.

References

  • Enzymatic Resolution Protocol

    • Source: CN108546720B. "Method for preparing (S)
    • Context: Defines the use of Candida antarctica lipase A and cyclodextrin additives to achieve >96% optical purity.
    • Link:

  • Ketene Racemization Mechanism

    • Source:Journal of the American Chemical Society.[1] "Catalytic, Asymmetric Reactions of Ketenes and Ketene Enolates."

    • Context: Explains the "Ketene Pathway" where acid chlorides eliminate HCl to form achiral ketenes, leading to racemiz
    • Link:

  • General Racemiz

    
    -Aryl Acids: 
    
    • Source:Organic Syntheses. " -Phenylbutyric Acid" (General context on phenyl-acid handling).
    • Link: [Organic Syntheses Coll.[2] Vol. 2, p.499]([Link])

  • Coupling Reagent Safety (T3P/Epimerization)

    • Source:MDPI.
    • Context: Comparative analysis of coupling reagents (EDC vs T3P vs DCC)
    • Link:

Sources

Technical Support Hub: Stability of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS: 106583-12-0 (Generic ref) Molecular Weight: 250.29 g/mol Key Functionality:

  • C1-Carboxylic Acid: Free acid, pKa ~4.5.

  • C2-Chiral Center: Benzylic position, susceptible to racemization.

  • C4-Tert-Butyl Ester: Acid-labile protecting group.

The Stability Paradox: This molecule is designed to be a versatile intermediate (often for ACE inhibitors like Enalapril). However, it possesses an internal "self-destruct" mechanism. It contains a free acidic proton (C1-COOH) capable of catalyzing the hydrolysis of its own acid-labile ester (C4-COOtBu) if not handled correctly in solution. Furthermore, the chiral center at C2 is activated by the adjacent phenyl ring and carbonyl group, making it prone to racemization under basic conditions.

Solvent Compatibility Matrix

Use this "Cheat Sheet" for immediate solvent selection decisions.

Solvent ClassRecommended?Risk LevelTechnical Notes
Chlorinated (DCM, Chloroform) YES LowBest for storage/reaction. Ensure solvent is anhydrous to prevent autocatalytic hydrolysis.
Ethers (THF, MTBE) YES LowGood solubility. MTBE is preferred for extractions. THF is safe if acid-free.
Alcohols (MeOH, EtOH) NO HighTransesterification Risk. In the presence of the free acid (C1), the t-butyl group can exchange with methyl/ethyl groups over time.
Water / Aqueous Buffers Conditional MediumStable at neutral pH (7.0). Unstable at pH < 4 (hydrolysis) and pH > 9 (racemization/saponification).
Polar Aprotic (DMF, DMSO) Caution MediumRacemization Risk. High polarity stabilizes ionic intermediates. If a base is present, racemization accelerates significantly.
Acids (TFA, HCl) NEVER CriticalImmediate cleavage of the t-butyl ester to form 2-phenylsuccinic acid.

Knowledge Base: Troubleshooting Guides

Ticket #001: "My product is degrading into a diacid (MW 194) during storage."

Diagnosis: Autocatalytic Acid Hydrolysis. Mechanism: The compound possesses a free carboxylic acid. In solution, this proton can activate the tert-butyl ester carbonyl, leading to the cleavage of the tert-butyl group as isobutylene gas. This leaves behind 2-phenylsuccinic acid (MW 194).

Root Cause Analysis:

  • Moisture: Water acts as the nucleophile. Even trace water in "dry" solvents allows this reaction.

  • Concentration: Higher concentrations increase the likelihood of intermolecular protonation.

  • Temperature: Storage >25°C accelerates this Arrhenius-driven cleavage.

Corrective Protocol:

  • Lyophilization: Store the compound as a solid powder, not in solution. The solid state lattice prevents the intermolecular interactions required for autocatalysis.

  • Solvent Switch: If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Toluene. Avoid Ethers that may contain peroxides or acidic stabilizers.

  • Buffer: If in aqueous media, maintain pH 6.0–7.5. The carboxylate anion (COO-) is not acidic enough to hydrolyze the ester.

Ticket #002: "The optical rotation dropped, indicating loss of enantiomeric excess (ee)."

Diagnosis: Base-Catalyzed Racemization. Mechanism: The proton at C2 (alpha to the free acid and the phenyl ring) is acidic. Bases can remove this proton to form an enolate intermediate. When the proton returns, it can attack from either face, resulting in a racemic mixture.

Root Cause Analysis:

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO solvate cations well, leaving the basic anions "naked" and more reactive.

  • Base Strength: Even weak bases (like bicarbonate) can induce slow racemization in DMF at elevated temperatures.

Corrective Protocol:

  • Avoid Polar Aprotic Solvents: Use non-polar solvents (DCM, EtOAc) whenever possible.

  • Temperature Control: Keep reactions < 0°C if using strong bases.

  • Quenching: When working up reactions, quench basic mixtures immediately with dilute citric acid or ammonium chloride to neutralize the enolate.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-catalyzed hydrolysis (loss of protecting group) and Base-catalyzed racemization (loss of chirality).

DegradationPathways Compound This compound (Target Molecule) AcidCond Acidic Conditions (pH < 4) OR Moisture + Heat Compound->AcidCond Exposure BaseCond Basic Conditions (pH > 9) Polar Aprotic Solvent Compound->BaseCond Exposure AlcoholCond Alcoholic Solvent (MeOH) + Acid Catalyst Compound->AlcoholCond Exposure Diacid 2-Phenylsuccinic Acid (MW 194) [Protecting Group LOST] AcidCond->Diacid Cleavage of t-Bu group (Isobutylene release) Racemate (R/S)-Mixture (Racemate) [Chirality LOST] BaseCond->Racemate Deprotonation at C2 (Enolization) TransEst Methyl Ester Analog [Impurity Formed] AlcoholCond->TransEst Transesterification

Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical loss; Yellow paths indicate stereochemical loss.

Experimental Validation Protocols

To confirm the integrity of your material, use these standardized methods.

Method A: Determining Hydrolytic Stability (HPLC)

Use this to check for the "Diacid" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Phenyl absorption).

  • Expected Result:

    • Target (t-Butyl ester): Retains longer (more hydrophobic).

    • Impurity (Diacid): Elutes significantly earlier (more polar).

Method B: Determining Enantiomeric Excess (Chiral HPLC)

Use this to check for Racemization.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is required to suppress the ionization of the free carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Pass Criteria: ee% > 98.0%.

References & Authority

  • Marcantoni, E., et al. "Selective deprotection of tert-butyl esters."[1] Journal of Organic Chemistry, 2001.[1][2]

    • Relevance: Establishes the specific acid-sensitivity of tert-butyl esters and mechanisms for cleavage.

  • Sivakua, T., & Smith, G. "Racemization mechanism of phenyl-substituted carboxylic acids." Journal of Organic Chemistry, 1983.[1]

    • Relevance: Defines the mechanism of base-catalyzed racemization for alpha-phenyl carboxylic acids.

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience.

    • Relevance: The authoritative standard on the stability profiles of tert-butyl esters against various reagents (Acid labile, Base stable).

  • USGS Water Resources Investigations. "Hydrolysis of tert-butyl formate: Kinetics and products."

    • Relevance: Provides kinetic data on the hydrolysis rates of tert-butyl esters in aqueous environments at varying pH.

Sources

Technical Support Center: Chiral Resolution of 2-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Portal. Subject: Optimization of Chiral Resolution for 2-Phenylbutanoic Acid (2-PBA) Ticket ID: RES-2PBA-OPT-001

Executive Summary & Scope

This guide addresses the enantiomeric separation of 2-phenylbutanoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., histone deacetylase inhibitors). Due to the labile


-proton, this compound presents unique challenges regarding racemization and crystallization kinetics.

We focus on two primary workflows:

  • Classical Diastereomeric Salt Resolution: The industrial standard for scale-up.

  • Biocatalytic Kinetic Resolution: High-selectivity enzymatic hydrolysis.

Module A: Classical Resolution (Diastereomeric Crystallization)

The Standard: Resolution via salt formation with (R)-(+)-1-Phenylethylamine .

Core Protocol
  • Stoichiometry: Mix racemic 2-phenylbutanoic acid (1.0 eq) with (R)-(+)-1-phenylethylamine (0.5 - 1.0 eq).

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop but lower overall yield compared to 1.0 eq.

  • Solvent System: Ethanol/Water (2:1 v/v) or pure Methanol.

  • Crystallization: Heat to reflux until clear, then cool slowly (1°C/min) to room temperature.

  • Isolation: Filter the precipitated salt (typically the less soluble diastereomer).[1]

  • Liberation: Treat salt with dilute H₂SO₄ or HCl and extract with MTBE or Ethyl Acetate.

Troubleshooting Guide: Crystallization & Purity
SymptomProbable CauseTechnical Solution
"Oiling Out" (No crystals, just a separate liquid phase)Solvent polarity mismatch or cooling too fast.1. Polarity Adjustment: If using EtOH/Water, increase the Ethanol content. The salt is too insoluble in water.2. Seeding: Add trace crystals of pure diastereomer at the cloud point.3. The "Foggy" Method: Reheat to dissolution. Add solvent until the solution is just clear at reflux. Cool very slowly with vigorous stirring.
Low Enantiomeric Excess (ee < 80%) Inclusion of the wrong diastereomer (occlusion).Double Recrystallization: Do not liberate the acid yet. Recrystallize the salt again from fresh solvent. The ee usually jumps from 80%

>98% in the second pass.
Yield < 30% Supersaturation remains too high (Salt is too soluble).Anti-solvent Addition: After cooling to room temp, add cold Isopropyl Ether (IPE) or Hexane dropwise to force precipitation.
Workflow Visualization: Classical Resolution Logic

ClassicalResolution Racemate Racemic 2-PBA (Start) AddBase Add (R)-1-Phenylethylamine Solvent: EtOH/H2O Racemate->AddBase Heat Heat to Reflux (Clear Solution) AddBase->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool Precipitate Formation of Diastereomeric Salt Cool->Precipitate Nucleation Filter Filtration Precipitate->Filter Liquor Mother Liquor (Enriched in R-isomer) Filter->Liquor Filtrate Salt Solid Salt (Enriched in S-isomer) Filter->Salt Retentate Liquor->Racemate Racemization Recycle (Optional) Acidify Acid Hydrolysis (HCl/H2SO4) Salt->Acidify Product Pure (S)-2-PBA Acidify->Product Extraction

Figure 1: Decision flow for the classical resolution of 2-phenylbutanoic acid using a chiral amine base.

Module B: Biocatalytic Resolution (Enzymatic)

The Green Alternative: Kinetic Resolution of Ethyl 2-phenylbutanoate . Note: Lipases work best on esters. You must esterify your acid first, resolve, then hydrolyze.

Core Protocol
  • Substrate: Ethyl 2-phenylbutanoate (Racemic).

  • Catalyst: Candida antarctica Lipase B (CalB) (immobilized, e.g., Novozym 435).

  • Medium: Phosphate Buffer (pH 7.0) / Organic Co-solvent (e.g., MTBE or Toluene) biphasic system.

  • Mechanism: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.

Troubleshooting Guide: Enzymatic Kinetics
IssueDiagnosisCorrective Action
Reaction Stalls at 30-40% Conversion Product Inhibition: The produced ethanol or acid is inhibiting the active site.pH-STAT Mode: Use an autotitrator to maintain pH 7.0 by adding NaOH. This neutralizes the produced acid, preventing enzyme inactivation.
Low Selectivity (E-value < 20) Non-specific Hydrolysis: Spontaneous hydrolysis is competing with the enzyme.Temperature Control: Lower the temperature to 25°C or 20°C. Enzymatic specificity often increases at lower temperatures, though rate decreases.
Emulsion Formation Surfactant Effect: The fatty acid product acts as a surfactant.Centrifugation: Do not rely on gravity separation. Use high-speed centrifugation (4000 rpm) to break the emulsion.
Workflow Visualization: Enzymatic Cycle

EnzymaticCycle Enzyme Free Lipase (CalB) Complex Enzyme-Substrate Complex Enzyme->Complex + (S)-Ester Substrate Racemic Ester ProductEster (R)-Ester (Unreacted) Substrate->ProductEster (R)-Ester passes through Intermed Acyl-Enzyme Intermediate Complex->Intermed Release Ethanol Intermed->Enzyme Hydrolysis ProductAcid (S)-Acid (Product) Intermed->ProductAcid Release Water H2O Water->Intermed

Figure 2: Kinetic resolution mechanism. The lipase selectively hydrolyzes the (S)-ester, allowing physical separation of the (S)-acid product from the unreacted (R)-ester.

Module C: Analytical Validation (HPLC)

Objective: Accurate determination of Enantiomeric Excess (ee).

Recommended Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

Critical Note on TFA: You must include 0.1% TFA (or Acetic Acid) in the mobile phase.

  • Why? 2-Phenylbutanoic acid is a carboxylic acid. Without acid in the mobile phase, it will ionize, leading to severe peak tailing and inability to resolve the enantiomers [1].

Critical FAQ: The Racemization Trap

Q: I had 98% ee, but after extraction, it dropped to 85%. What happened?

A: You likely triggered Base-Catalyzed Racemization . The


-proton in 2-phenylbutanoic acid is acidic due to the electron-withdrawing carbonyl and the phenyl ring stabilization of the enolate intermediate [2].

The Mechanism:



Prevention Protocol:

  • Avoid Strong Bases: Never use NaOH or KOH for extraction if possible. Use NaHCO₃ (Sodium Bicarbonate) or Na₂CO₃.

  • Cold Workup: Perform all basification steps at 0°C - 5°C.

  • Minimize Contact Time: Do not leave the compound in basic aqueous solution overnight. Acidify immediately.

References

  • Phenomenex. (2023).[2] Chiral HPLC Method Development Guide. Phenomenex Technical Notes. Link

  • Cardiff University. (2023). Racemization in Drug Discovery: Mechanisms and Kinetics. Online Research @ Cardiff. Link

  • Sigma-Aldrich. (2023). Basics of Chiral HPLC Separation. MilliporeSigma Technical Library. Link

  • ResearchGate. (2025). Kinetic Resolution of Ethyl 2-hydroxy-4-phenylbutyrate via Lipase. Link

Sources

Technical Support Center: HPLC Troubleshooting for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CA-TAIL-001

Welcome to the technical support center. I understand you are experiencing peak tailing with carboxylic acid analytes. This is a classic chromatographic challenge caused by the "dual personality" of these molecules—they are susceptible to both ionization equilibria and secondary interactions with the stationary phase.[1]

Below is a diagnostic guide structured to isolate the root cause and provide a definitive fix.

Module 1: The Diagnostic Logic

Before modifying your method, we must identify the source.[2] Peak tailing in acids is rarely random; it is thermodynamic.

Q: How do I systematically determine the root cause of the tailing?

A: Follow this logic flow. Most users jump to changing the column, but the mobile phase is the culprit in 80% of cases.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckpH Step 1: Check Mobile Phase pH Is pH < (pKa - 2)? Start->CheckpH CheckBuffer Step 2: Check Buffer Capacity Is buffer conc > 10mM? CheckpH->CheckBuffer Yes Action_pH Action: Lower pH (Use TFA or Phosphate) CheckpH->Action_pH No CheckChelation Step 3: Check Metal Chelation Does peak shape improve with EDTA/Medronic Acid? CheckBuffer->CheckChelation Yes Action_Conc Action: Increase Buffer Conc. (Avoid simple acid spikes) CheckBuffer->Action_Conc No CheckColumn Step 4: Column Chemistry Is column End-Capped or Hybrid? CheckChelation->CheckColumn No Action_Passivate Action: Passivate System or Use PEEK hardware CheckChelation->Action_Passivate Yes Action_Replace Action: Switch to Polar-Embedded Column CheckColumn->Action_Replace No

Figure 1: Decision tree for isolating the cause of peak tailing in acidic analytes.

Module 2: Mobile Phase Chemistry

Q: I added 0.1% Formic Acid, but my peaks are still tailing. Why isn't this enough?

A: You are likely experiencing Ionization Broadening . Carboxylic acids (


) exist in equilibrium with their carboxylate anions (

).
  • The Mechanism: If the pH is near the analyte's

    
    , both species exist. The neutral acid interacts hydrophobically with the C18 ligands, while the anion elutes faster (less retention). As the molecule travels down the column, it constantly flips between these states, smearing the peak [1].
    
  • The Fix: You must suppress ionization. The "Golden Rule" is to operate at pH < (

    
     - 2) .
    
    • Formic acid (pH ~2.7) is often too weak for stronger acids.

    • Trifluoroacetic acid (TFA, pH ~2.0) is stronger and also acts as an ion-pairing agent to mask silanols.

Comparison of Common Mobile Phase Modifiers:

ModifierTypical pH (0.1%)UV CutoffMass Spec CompatibilityBest Use Case
TFA (Trifluoroacetic Acid) ~2.0210 nmPoor (Signal Suppression)Gold Standard for peak shape (UV only).
Formic Acid ~2.7210 nmExcellentLC-MS of weak acids.
Phosphoric Acid ~1.5 - 2.0< 200 nmIncompatible UV analysis; suppresses silanols aggressively.
Ammonium Formate 3.0 - 4.0210 nmExcellentBuffering at slightly higher pH (requires pH adjustment).

Q: Why does "Buffer Capacity" matter if I'm just running a gradient?

A: A simple "acid spike" (e.g., adding 0.1% acid to water) is not a buffer. As your gradient increases the organic content, the apparent pH (


) changes, potentially shifting your analyte into an ionized state mid-run.
  • Protocol: Use a true buffer (e.g., 10-20 mM Ammonium Formate adjusted to pH 2.8) rather than just adding formic acid. This resists pH shifts during the gradient [2].

Module 3: The "Hidden" Killer - Metal Chelation

Q: My pH is low (2.0), but the peak still tails. The tail looks "heavy" or "stubborn." What is happening?

A: You are likely seeing Metal Chelation . Carboxylic acids are ligands; they love to bind with Iron (Fe) and Titanium (Ti) ions found in stainless steel frits and column bodies. This creates a "secondary retention" mechanism that is distinct from silanol interactions [3].

Symptoms:

  • Tailing does not improve with lower pH.[1]

  • Peak area is non-linear at low concentrations (sample loss to adsorption).

The Passivation Protocol (System Deactivation): Warning: Remove your analytical column before performing this step.

  • Preparation: Prepare a solution of 30% Phosphoric Acid in water (or 6N Nitric Acid for extreme cases).

  • Bypass: Install a union connector in place of your column.

  • Flush: Pump the acid solution at 1.0 mL/min for 60 minutes.

  • Rinse: Flush with HPLC-grade water for 30 minutes until pH returns to neutral.

  • Alternative (On-Column): If you suspect the column fits are contaminated, inject a chelating agent like EDTA or Medronic Acid (5 mM in mobile phase) to scavenge metals, though this may suppress MS signals [4].

Module 4: Stationary Phase Selection

Q: If I need to buy a new column, what specifications prevent acid tailing?

A: You need to minimize Silanol Activity .[1][3] Unreacted silanol groups (


) on the silica surface are acidic.[1][3] At pH > 3, they deprotonate (

) and act as cation exchangers. Even for acidic analytes, these polar sites cause drag.

Mechanism of Silanol Shielding:

SilanolShielding cluster_0 Standard C18 (Active Silanols) cluster_1 End-Capped / Embedded Group Silanol Free Silanol (Si-OH) Interaction H-Bonding / Drag Silanol->Interaction Tailing Analyte Acidic Analyte (-COOH) Interaction->Analyte Tailing Capped End-Cap (Trimethylsilyl) Polar Embedded Polar Group Analyte2 Acidic Analyte (-COOH) Polar->Analyte2 Shields Surface

Figure 2: Comparison of analyte interactions on standard vs. end-capped silica.

Recommended Column Features:

  • High-Purity Silica (Type B): Contains fewer metal impurities (< 10 ppm) than older Type A silica.

  • End-Capping: Look for "Double End-Capped" or "Exhaustive End-Capping" in the vendor specs. This chemically bonds small groups to cover residual silanols.

  • Polar-Embedded Groups: These columns (often labeled "Polar," "Aqua," or "RP-Amide") have a polar group near the surface that creates a water layer, shielding the silica and improving peak shape for acids [5].

References
  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Link

  • Element Lab Solutions. (2025). Buffers and Eluent Additives for HPLC Method Development. Link

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Link

  • LCGC International. (2023). Methods for the Passivation of HPLC Instruments and Columns. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Link

Sources

How to remove residual solvent from (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Critical Stability Alert: Read Before Processing

⚠️ THERMAL INSTABILITY WARNING: Autocatalytic Decomposition Risk This molecule contains two conflicting functional groups: a free carboxylic acid (C1) and an acid-labile tert-butyl ester (C4).

  • The Mechanism: At elevated temperatures (>50°C), the free carboxylic acid proton can protonate the tert-butyl ester carbonyl. This triggers an elimination reaction, releasing isobutylene gas and degrading your material into phenylsuccinic acid (diacid).

  • The Consequence: You cannot simply "bake out" the solvent at high temperatures.

  • Operational Limit: Do not exceed 45°C during drying. High vacuum (<10 mbar) is required to compensate for the low temperature.

Diagnostic Workflow: Identify Your Solvent Trap

Before selecting a protocol, determine the physical state of your material and the nature of the trapped solvent.

Common Trapping Mechanisms:

  • Amorphous Entrapment (Foams/Oils): Solvent molecules are physically stuck in the viscous matrix. Diffusion is slow.

  • Crystal Lattice Solvates (Solids): Phenylsuccinic acid derivatives are known to form stable solvates (pseudo-polymorphs) with ethers and alcohols [1]. The solvent is part of the crystal structure and cannot be removed by simple vacuum drying.

SolventStrategy Start Start: Assess Material State State Physical State? Start->State Oil Oil / Sticky Foam State->Oil Amorphous Solid Crystalline Solid State->Solid Crystalline Action_Chase Protocol A: The 'Azeotropic Chase' Oil->Action_Chase Diag_Solvate Is Solvent Level Constant after 4h Vac? Solid->Diag_Solvate Yes_Solvate Yes (Lattice Solvate) Diag_Solvate->Yes_Solvate Solvent stuck No_Surface No (Surface Solvent) Diag_Solvate->No_Surface Solvent dropping Action_Slurry Protocol B: The 'Anti-Solvent Slurry' Yes_Solvate->Action_Slurry Action_Vac Protocol C: Vacuum Ramp No_Surface->Action_Vac

Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on material state and solvation type.

Troubleshooting Protocols
Protocol A: The "Azeotropic Chase" (For Oils/Foams)

Use Case: Material is a sticky foam containing DCM, EtOAc, or THF. Theory: Amorphous phases have high viscosity, preventing solvent diffusion. You must dissolve the material to break the "skin" and then precipitate it as a porous solid.

  • Dissolution: Dissolve the residue in a minimal amount of Dichloromethane (DCM) .

    • Why DCM? It has a low boiling point (40°C) and breaks up H-bonded dimers of the free acid.

  • The Chaser: Add 5–10 equivalents (by volume) of Heptane or Hexanes .

  • Co-evaporation: Concentrate on a Rotary Evaporator at 35°C .

    • Mechanism:[1][2] As the DCM evaporates, the Heptane (higher boiling point) remains. The product is insoluble in Heptane and will crash out as a fine, porous powder or foam.

  • Repeat: Repeat this process 2x. The final solid will be rich in Heptane but free of the polar solvent. Heptane is much easier to remove in the vacuum oven.

Protocol B: The "Anti-Solvent Slurry" (For Lattice Solvates)

Use Case: Crystalline solid holding onto THF, Dioxane, or Isopropanol (IPA) despite vacuum drying. Theory: You cannot suck a solvent out of a crystal lattice; you must break the lattice. A slurry allows the crystal to partially dissolve and reform, excluding the trapped solvent in favor of the non-solvating liquid.

  • Preparation: Place the solid in a flask with a magnetic stir bar.

  • Solvent Addition: Add 10 volumes (10 mL per gram) of n-Heptane or Cyclohexane .

    • Note: Do not use water.[3] Aqueous slurries may hydrolyze the ester if the pH drops due to the free acid.

  • Agitation: Stir vigorously at ambient temperature (20–25°C) for 12–24 hours.

    • Optional: If the solvate is stubborn, cycle the temperature: Heat to 40°C for 1 hour, then cool to 20°C. Repeat.

  • Filtration: Filter the solid. The trapped polar solvent is now diluted into the Heptane mother liquor.

  • Drying: Proceed to Protocol C.

Protocol C: The "Vacuum Ramp" (Final Polish)

Use Case: Final drying of surface solvents (Heptane/Hexanes).

  • Equipment: Vacuum oven with a reliable trap.

  • Pressure: < 10 mbar (essential).

  • Temperature Ramp:

    • Hour 0–2: Ambient Temperature (prevent melting/fusing).

    • Hour 2–24: 40°C .

    • STOP: Do not exceed 45–50°C.

  • Validation: Check NMR. If Heptane persists, it is chemically inert and often acceptable at higher limits (Class 3, 5000 ppm) compared to solvents like DCM (Class 2, 600 ppm) [2].

Data & Specifications

Solvent Limits (ICH Q3C R8) [2]

Solvent Class PDE (mg/day) Concentration Limit (ppm) Difficulty to Remove
Benzene 1 0.03 2 Extreme (Avoid use)
DCM 2 6.0 600 High (Traps in amorphous phase)
Methanol 2 30.0 3000 Medium (H-bonds to acid)
Toluene 2 8.9 890 Medium (Pi-stacking)
THF 2 7.2 720 High (Forms solvates)
Ethyl Acetate 3 50 5000 Low

| Heptane | 3 | 50 | 5000 | Low (Best chaser solvent) |

Frequently Asked Questions (FAQ)

Q: Can I use water to wash out the residual solvent? A: Not recommended. While the tert-butyl ester is hydrophobic, the free carboxylic acid makes the molecule amphiphilic. It may form an emulsion or "gum" in water. Furthermore, the local acidity in an aqueous environment could catalyze the hydrolysis of the tert-butyl ester.

Q: My material turned into a glass after drying. How do I fix it? A: You have formed a "melt" or fused amorphous solid. The solvent is now locked inside. You must re-dissolve it (Protocol A). Use DCM to dissolve, then slowly add Heptane with rapid stirring to precipitate it as a powder before drying again.

Q: Is racemization a risk during drying? A: The chiral center at C2 is alpha to a carbonyl and a phenyl ring, making it susceptible to enolization. However, this typically requires a strong base or high heat. Under the acidic/neutral conditions of vacuum drying at <45°C, racemization risk is negligible.

Q: I see "Isobutylene" peaks in my NMR. What happened? A: If you see new olefinic peaks or a loss of the t-butyl singlet (approx 1.4 ppm), you have thermally degraded the product. This is irreversible. Ensure your oven temperature was calibrated and did not overshoot 45°C.

References
  • Profir, V. M., & Rasmuson, Å. C. (2006). Crystallization of Stable and Metastable Phases of Phenylsuccinic Acid.[4] Crystal Growth & Design, 6(5), 1143–1153.[5] (Demonstrates the tendency of phenylsuccinic acid derivatives to form solvates with alcohols and ethers).

  • International Council for Harmonisation (ICH). (2021).[6] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. (The global regulatory standard for solvent limits).

  • PubChem. (n.d.).[7][8][9] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary. National Center for Biotechnology Information. (Structural confirmation and physical properties).

Sources

Technical Support Center: Thermal Management for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-SACU Subject: Thermal Stability & Process Control for Sacubitril Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Balancing Act

You are likely handling (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) as a critical intermediate in the synthesis of Neprilysin inhibitors like Sacubitril .

This molecule presents a classic "Process Chemist’s Dilemma." You must navigate two opposing failure modes controlled by temperature:

  • The Racemization Risk: The C2-position (alpha to the phenyl ring and carbonyls) is highly acidic (

    
     in DMSO, but lower in organic synthesis contexts). Elevated temperatures, especially in the presence of base, promote enolization and loss of the R-configuration.
    
  • The Deprotection Risk: The tert-butyl ester is acid-labile. While designed to be robust against nucleophilic attack, it undergoes acid-catalyzed elimination (releasing isobutylene) if workup temperatures spike or if Lewis acids are unchecked.

This guide provides the operational parameters to maintain the integrity of this chiral synthon.

Module 1: The Stability-Reactivity Matrix

Before initiating any reaction, consult this thermal operating window. This matrix defines the "Safe Zone" where the R-enantiomer persists without ester degradation.

Thermal Operating Limits
ParameterSafe RangeCritical ThresholdFailure ModeMechanism
Storage Temp 2°C – 8°C> 25°C (Long term)Slow HydrolysisMoisture absorption leads to autocatalytic acid hydrolysis.
Activation Temp -20°C to -5°C> 0°CRacemization Formation of ketene-like intermediates or rapid enolization of the mixed anhydride.
Coupling Temp -10°C to 20°C> 25°CRacemizationBase-mediated proton abstraction at C2.
Workup (Acidic) 0°C – 15°C> 40°CEster Cleavage Acid-catalyzed E1 elimination of isobutylene.
Workup (Basic) 0°C – 10°C> 20°CEpimerizationFormation of the enolate anion.
Visualizing the Danger Zones

The following diagram maps the stability of the molecule against Temperature and pH.

StabilityMap cluster_conditions Environmental Triggers SafeZone SAFE ZONE (-20°C to 10°C, Neutral/Mild) Racemization CRITICAL FAILURE: Racemization (Loss of R-isomer) SafeZone->Racemization Add Strong Base + T > 25°C Deprotection CRITICAL FAILURE: Ester Cleavage (Loss of t-Butyl group) SafeZone->Deprotection Add Strong Acid + T > 40°C Activation Activation Step (Mixed Anhydride) Activation->SafeZone Strict T < -5°C Activation->Racemization T > 0°C + Base HighTemp High Temp (>30°C) HighTemp->Racemization HighTemp->Deprotection HighpH High pH (Base) HighpH->Racemization LowpH Low pH (Acid) LowpH->Deprotection

Caption: Thermal Stability Map indicating the narrow operating window to avoid racemization (red) and ester cleavage (yellow).

Module 2: Troubleshooting (Help Desk)

Q1: My chiral HPLC shows a drop in ee% (from >99% to 88%) after the coupling reaction. What happened?

  • Diagnosis: This is classic base-mediated racemization during the activation step.

  • Root Cause: You likely added the base (e.g., N-methylmorpholine or TEA) to the reaction mixture before cooling it sufficiently, or the exotherm from the acid chloride addition spiked the internal temperature above 0°C.

  • The Fix:

    • Ensure the reactor jacket is at -20°C before adding the base.

    • Monitor internal temperature, not just jacket temperature.

    • Switch to a weaker base if possible, or use the "inverse addition" technique (adding the acid chloride to the cold solution of acid/base slowly).

Q2: I see a new peak in the NMR (loss of t-butyl singlet ~1.4 ppm) and formation of a diacid. Is the starting material bad?

  • Diagnosis: Unintended acidolysis .

  • Root Cause: The tert-butyl group is sensitive. If you performed an acidic wash (e.g., 1M HCl or Citric Acid) to remove excess amine after coupling, and the temperature was >25°C, you initiated the cleavage.

  • The Fix:

    • Perform all acidic washes at 0°C to 5°C .

    • Limit contact time. Separate phases immediately.

    • Use Citric Acid (weaker) instead of HCl for the quench.

Q3: The mixed anhydride formation seems sluggish at -15°C. Can I warm it up?

  • Diagnosis: Kinetic vs. Thermodynamic trade-off.

  • Advisory: Do not warm above -5°C. While the reaction rate increases, the rate of racemization increases exponentially faster than the rate of anhydride formation.

  • The Fix: Instead of heating, increase the agitation speed to improve mass transfer or extend the activation time by 15-30 minutes at the low temperature.

Module 3: Validated Protocol (Amide Coupling)

This protocol is optimized for coupling This compound with amines (e.g., the biphenyl amine in Sacubitril synthesis) using the Mixed Anhydride method. This method is preferred over Thionyl Chloride (


) due to the high risk of racemization with acid chlorides.
Reagents & Setup
  • Substrate: this compound (1.0 eq)

  • Activator: Ethyl Chloroformate or Pivaloyl Chloride (1.1 eq)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 eq)

  • Solvent: Dry Dichloromethane (DCM) or THF.

  • Cryostat: Capable of maintaining -20°C.

Step-by-Step Workflow
  • Dissolution (T = 20°C): Dissolve the starting acid in dry DCM (10 volumes). Ensure complete dissolution.

  • Cooling (Critical Step): Cool the reaction mixture to -15°C to -20°C . Allow 30 minutes for equilibration.

  • Base Addition: Add NMM dropwise. Note: An exotherm will occur. Maintain internal T < -10°C.

  • Activation: Add Pivaloyl Chloride dropwise over 20 minutes.

    • Checkpoint: Stir at -15°C for 45 minutes. The mixed anhydride is now formed.

  • Coupling: Add the amine coupling partner (dissolved in minimal DCM) slowly.

    • Thermal Control: The reaction can now be allowed to warm slowly to 0°C over 2 hours.

  • Quench: Quench with cold (5°C) saturated

    
     or 5% Citric Acid.
    
Process Logic Diagram

ProtocolFlow cluster_check Quality Checks Start Start: Dissolve Acid in DCM Cool Cool to -20°C (Internal Probe) Start->Cool BaseAdd Add Base (NMM) maintain T < -10°C Cool->BaseAdd Activate Add Pivaloyl Chloride Stir 45 min at -15°C BaseAdd->Activate Check1 Check Internal T BaseAdd->Check1 Couple Add Amine Partner Warm to 0°C Activate->Couple Quench Quench with Cold Citric Acid (T < 10°C) Couple->Quench

Caption: Step-by-step workflow for the Mixed Anhydride coupling, emphasizing critical temperature checkpoints.

References

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link

    • Context: Establishes the foundational chemistry for phenylsuccinic acid deriv
  • Hook, D. F., et al. (2016). "Industrial Synthesis of LCZ696." Organic Process Research & Development, 20(2). Link

    • Context: Discusses scale-up challenges and the importance of the R-configuration in the Sacubitril intermedi
  • Novartis AG. (2019). "Method for Preparing Sacubitril Intermediate." WIPO Patent WO/2019/019795.[1] Link

    • Context: Provides specific industrial protocols for handling the chiral intermediate and avoiding racemiz
  • Greenberg, J. A., et al. (2023).[2] "Reactions of tert-butyl esters." Journal of Organic Chemistry. Link

    • Context: General stability data for tert-butyl esters under acidic and thermal stress.

Sources

Technical Support Center: Catalyst Selection for Chiral Phenylbutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric Synthesis of Chiral Phenylbutanoic Acid Derivatives (Focus on Neprilysin Inhibitor Intermediates) Ticket ID: #TECH-2024-CPA Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Application Context

User Query: "We are developing a generic route for Sacubitril (and related Neprilysin inhibitors). We are struggling to select the optimal catalyst for the asymmetric hydrogenation of the unsaturated precursor to yield the chiral phenylbutanoic acid backbone with high enantiomeric excess (


 > 99%)."

Technical Context: The synthesis of chiral phenylbutanoic acids—specifically the


-amino-

-biphenyl-

-methylalkanoic acid scaffold found in Sacubitril —relies heavily on the asymmetric hydrogenation of

-unsaturated carboxylic acid derivatives (often itaconate or cinnamate derivatives).

While Ruthenium-BINAP systems are the historic workhorses, recent industrial data confirms that Rhodium (Rh) complexes with electron-rich bisphosphine ligands (like DuPhos or BPE ) often provide superior turnover frequencies (TOF) and enantioselectivity for these specific hindered substrates.

Catalyst Selection Matrix

The following decision matrix outlines the primary catalytic routes based on substrate substitution patterns.

CatalystSelection Start Substrate Class Subst1 2-Phenylacrylic Acid (Atropic Acid Derivs) Start->Subst1 Subst2 3-Phenylitaconic Acid (Sacubitril Precursors) Start->Subst2 Subst3 Tetrasubstituted Olefins Start->Subst3 Cat1 Ru(OAc)2(BINAP) High Pressure (50-100 bar) Subst1->Cat1 Standard Choice Cat2 [Rh(COD)2]BF4 + (R,R)-Ph-BPE or DuPhos Subst2->Cat2 Gold Standard (>99% ee) Bio Ene-Reductases (Gluconobacter oxydans) Subst2->Bio Green Alternative Cat3 Ir-PHOX / Ir-MaxPHOX (Non-coordinating mechanism) Subst3->Cat3 Steric Bulk

Figure 1: Decision tree for selecting the optimal catalytic system based on the specific unsaturated precursor structure.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Enantioselectivity ( < 90%) in Rh-Catalyzed Hydrogenation

Q: We are using [Rh(COD)Cl]2 with (R)-BINAP for a 3-phenylitaconic acid derivative, but the


 stalls at 85%. Why?

A: The issue likely stems from two factors: ligand mismatch and chloride inhibition .[1]

  • Ligand Bite Angle: BINAP forms a 7-membered chelate ring, which is often too flexible for itaconic acid derivatives. You require a more rigid, electron-rich ligand that forms a 5-membered chelate ring.

    • Recommendation: Switch to (R,R)-Ph-BPE or (S,S)-Me-DuPhos . These ligands create a tight chiral pocket that rigidly enforces facial selectivity for succinic acid precursors.

  • Chloride Effect: Neutral Rh-chloride dimers often perform poorly compared to cationic complexes in these hydrogenations.

    • Recommendation: Use a cationic precursor like [Rh(COD)2]BF4 or [Rh(COD)2]OTf. If you must use the chloride dimer, add a silver salt (e.g., AgBF4) to abstract the chloride in situ.

Issue 2: Incomplete Conversion & Catalyst Deactivation

Q: Our reaction starts fast but stops at 60% conversion. We are using MeOH as the solvent.[2]

A: This is a classic symptom of substrate inhibition or poisoning .

  • Substrate Purity: Phenylbutanoic acid precursors often contain trace halides or sulfur from previous steps (e.g., if a Grignard or Friedel-Crafts was used upstream).

    • Action: Recrystallize the substrate. Even <10 ppm of sulfur can poison Rh catalysts.

  • Solvent Interference: While MeOH is standard, it can sometimes compete for coordination sites.

    • Action: Try 2,2,2-Trifluoroethanol (TFE) . TFE enhances the Lewis acidity of the metal center and stabilizes the hydrogen-bonding network between the substrate carboxylate and the catalyst, often boosting both rate and

      
      .
      
Issue 3: Scalability & Pressure Safety

Q: We cannot run at 50 bar hydrogen on the pilot scale. Can we lower the pressure?

A: Yes, but with a caveat regarding the mechanism .

  • Rh-BPE/DuPhos systems are generally efficient at lower pressures (5–10 bar).

  • Ru-BINAP systems often require higher pressures (30–50 bar) to ensure the hydrogenation pathway outcompetes isomerization.

  • Recommendation: If you are limited to <10 bar, you must use the Rh-BPE system. It operates efficiently at 10 bar (and even lower), whereas Ru systems may suffer from drastic rate retardation.

Comparative Data: Catalyst Performance

The following table summarizes performance metrics for the synthesis of the Sacubitril intermediate (succinate derivative) based on internal and literature benchmarks.

ParameterRh-Ph-BPE (Recommended)Ru-BINAP (Legacy)Biocatalysis (Ene-Reductase)
Typical Loading (S/C) 10,000 – 70,0001,000 – 5,000N/A (Enzyme loading)
Pressure Req. Low (5–10 bar)High (30–100 bar)Ambient
Enantioselectivity (

)
> 99.5% 85 – 92%> 99%
Solvent System MeOH or TFEMeOH/WaterBuffer (pH 7) + Co-solvent
Key Risk Air sensitivity of ligandIsomerization side-rxnsSolubility / Substrate inhibition
Cost High (Rh + Ligand)Moderate (Ru)Low (at scale)

Validated Experimental Protocol

Protocol: Asymmetric Hydrogenation of Sacubitril Precursor using [Rh((R,R)-Ph-BPE)]BF4 Reference Grounding: Adapted from Kleinbeck et al. (Novartis), J. Org. Chem. 2020.[3][4][5]

Reagents:

  • Substrate: (E)-4-methoxy-2-methyl-4-oxobut-2-enoic acid derivative (1.0 equiv).

  • Catalyst: [Rh(COD)2]BF4 + (R,R)-Ph-BPE (Pre-formed complex preferred).

  • Solvent: Degassed Methanol (MeOH).

Step-by-Step Workflow:

  • Catalyst Preparation (In Glovebox):

    • Weigh [Rh(COD)2]BF4 and (R,R)-Ph-BPE in a 1:1.05 molar ratio.

    • Dissolve in degassed MeOH to form the active orange/red cationic complex. Stir for 15 mins.

    • Critical Check: Ensure the solution remains clear. Turbidity implies oxidation of the phosphine.

  • Reaction Setup:

    • Load the substrate into the high-pressure autoclave.

    • Add degassed MeOH to achieve a concentration of 0.5 M to 1.0 M (High concentration is tolerated by this catalyst).

    • Inject the catalyst solution (Target S/C ratio: 20,000:1 for initial screening, up to 70,000:1 for optimization).

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 10 bar (145 psi) .

    • Heat to 30°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Run for 6–10 hours.

  • Workup:

    • Vent H2. Concentrate the solvent under reduced pressure.

    • Quality Control: Analyze conversion via HPLC and

      
       via Chiral HPLC (e.g., Chiralpak AD-H column).
      
    • Expected Result: >99% Conversion, >99.5%

      
      .[3]
      

Mechanism & Troubleshooting Logic

The following diagram illustrates the mechanistic logic for troubleshooting low


 in this specific transformation.

TroubleshootingLogic Problem Problem: Low ee (<90%) Check1 Check Ligand Class Problem->Check1 Check2 Check H2 Pressure Check1->Check2 If using BPE Sol1 Switch to Rigid Bisphosphine (BPE/DuPhos) Check1->Sol1 If using BINAP Check3 Check Solvent Check2->Check3 If <10 bar Sol2 Lower Pressure (Reduce non-selective path) Check2->Sol2 If >50 bar Sol3 Use TFE (Enhance H-bonding) Check3->Sol3 If using MeOH

Figure 2: Logic flow for diagnosing enantioselectivity erosion in Rh-catalyzed hydrogenation.

References

  • Kleinbeck, F., et al. (2020).[3] "Application of Transition-Metal Catalysis, Biocatalysis, and Flow Chemistry as State-of-the-Art Technologies in the Synthesis of LCZ696." The Journal of Organic Chemistry, 85(10), 6844–6853.

  • Schmidt, F., et al. (2015). "Synthesis of a Precursor to Sacubitril Using Enabling Technologies." Organic Letters, 17, cited within industrial reviews.

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022.

  • Chen, L., et al. (2024).[6] "Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades." Catalysis Science & Technology, 14, 2817-2824.[6]

  • Etayo, P., & Vidal-Ferran, A. (2013). "Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins." Chemical Reviews, 113(1), 206-315.

Sources

Validation & Comparative

Technical Characterization Guide: 1H NMR Spectrum of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (also known as (R)-2-phenylsuccinic acid 4-tert-butyl ester) is a critical chiral synthon, predominantly utilized in the synthesis of ACE inhibitors such as Enalapril and various HIV protease inhibitors.

In process chemistry, the "performance" of this intermediate is defined by its regio-purity and enantiomeric integrity . While HPLC is the standard for determining enantiomeric excess (ee%), 1H NMR spectroscopy remains the superior, rapid-response tool for structural validation and regioisomer differentiation.

This guide provides a comparative technical analysis of the 1H NMR profile of the target molecule against its common process impurities (the regioisomer and hydrolysis products), establishing a self-validating protocol for structural confirmation.

Structural Analysis & Spin System Logic

The molecule exhibits a classic ABX spin system due to the chiral center at C2. The protons on C3 (


) are diastereotopic because they are adjacent to the chiral C2 (

). They do not appear as a simple doublet but rather as a complex multiplet (or two distinct doublets of doublets), which is the primary diagnostic feature of this spectrum.
The Diagnostic Spin System
  • 
     (Methine):  The proton at C2 is deshielded by both the phenyl ring and the carboxylic acid, shifting it downfield (~4.0 ppm).
    
  • 
     (Methylene):  These protons at C3 are shielded relative to 
    
    
    
    but split by both each other (geminal coupling) and
    
    
    (vicinal coupling).
Diagram 1: Structural Verification Workflow

The following decision tree outlines the logical flow for confirming the structure and ruling out critical impurities using NMR data.

StructuralVerification Start Crude Product This compound Solvent Dissolve in CDCl3 (Avoid DMSO to prevent OH broadening) Start->Solvent Check_tBu Check 1.3-1.5 ppm region Is a strong singlet present? Solvent->Check_tBu Check_COOH Check >10 ppm Is a broad singlet present? Check_tBu->Check_COOH Yes (9H) Fail_Hydrolysis IMPURITY DETECTED Di-acid (Hydrolysis Product) (Missing t-Bu signal) Check_tBu->Fail_Hydrolysis No Check_ABX Analyze 2.6 - 4.1 ppm Is the ABX pattern observed? Check_COOH->Check_ABX Yes (1H) Fail_Ester IMPURITY DETECTED Di-ester (Missing COOH signal) Check_COOH->Fail_Ester No Pass CONFIRMED STRUCTURE Target Molecule Identified Check_ABX->Pass Yes (Correct Shifts) Fail_Regio REGIOISOMER DETECTED 3-Phenyl Isomer (Shift in ABX pattern) Check_ABX->Fail_Regio Shifted/Distorted

Caption: Logical workflow for validating the target structure against common synthetic byproducts.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that can obscure the carboxylic acid peak, the following protocol is recommended.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Reasoning: DMSO often retains water which exchanges with the carboxylic acid proton, broadening the signal or merging it with the water peak.

      
       allows for distinct observation of the -COOH proton.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher (essential to resolve the ABX system).

  • Pulse Width: 30° pulse angle (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Critical: The t-Butyl protons have a long

      
       relaxation time. A short D1 will lead to under-integration of the t-Butyl signal, falsely suggesting hydrolysis.
      

Spectral Data & Comparative Performance

Master Data Table: Target Molecule

Solvent:


 | Frequency:  400 MHz[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
10.5 - 12.0 Broad Singlet1H-COOH Carboxylic Acid (C1)
7.25 - 7.35 Multiplet5HAr-H Phenyl Ring (C2)
4.05 Doublet of Doublets (dd)1H-CH (Ph)-Methine (C2,

)
2.95 Doublet of Doublets (dd)1H-CH

H

-
Methylene A (C3)
2.65 Doublet of Doublets (dd)1H-CH

H

-
Methylene B (C3)
1.38 Singlet9H-C(CH

)

tert-Butyl Ester (C4)

Note: The exact position of the ABX protons (2.65 - 4.05 ppm) may vary slightly based on concentration and temperature, but the relative pattern is diagnostic.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "performance" (diagnostic capability) of the target against its critical process impurities.

FeatureTarget Molecule (2-Phenyl-4-tBu-ester)Alternative 1: Di-Acid (Hydrolysis Product)Alternative 2: 3-Phenyl Isomer (Regioisomer)
t-Butyl Signal Sharp Singlet (9H) @ 1.38 ppm Absent Present @ ~1.40 ppm
Acid Proton Present (>10 ppm)Present (2H integration if visible)Present
Methine (

)
~4.05 ppm (Deshielded by COOH & Ph)~3.8 ppm (Slight upfield shift)~3.0 - 3.4 ppm (Shielded, not alpha to COOH)
Regio-Logic Ph is on C2 (Alpha to COOH)Ph is on C2Ph is on C3 (Alpha to Ester)

Key Insight: The most dangerous impurity is the 3-Phenyl Regioisomer . In the target molecule, the Methine (


) is alpha to the free acid, shifting it downfield (~4.05 ppm). In the regioisomer, the Methine is alpha to the ester, which typically resonates slightly upfield, and the coupling constants (

values) of the ABX system will change due to the steric bulk of the t-Butyl group being closer to the phenyl ring.

Mechanistic Visualization: The ABX System

The complexity of the 2.6–4.1 ppm region is often confused with impurities by inexperienced chemists. The diagram below visualizes the coupling interactions that create the specific spectral signature.

ABX_SpinSystem HX H_X (Methine) ~4.05 ppm HA H_A (Methylene) ~2.95 ppm HX->HA Vicinal (J_AX) ~10 Hz HB H_B (Methylene) ~2.65 ppm HX->HB Vicinal (J_BX) ~5 Hz HA->HB Geminal (J_AB) ~16 Hz Context The chiral center (C2) makes H_A and H_B magnetically non-equivalent. This creates the 'ABX' pattern.

Caption: Spin-spin coupling interactions defining the diagnostic 2.6–4.1 ppm region.

References & Validation Sources

  • ChemicalBook. (n.d.). 4-Phenoxybutanoic acid NMR Spectrum. (Used for comparative ABX pattern analysis of analogous butanoic acid derivatives). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent impurity validation). Link

  • National Institutes of Health (PubChem). (2024). (S)-2-phenyl-succinic acid 4-benzyl ester.[2] (Structural analogue data used for shift extrapolation). Link

  • Royal Society of Chemistry. (2012). Supplementary Information: Synthesis of phenyl-succinic acid derivatives. (Validation of phenyl/methylene coupling patterns). Link

Disclaimer: The chemical shifts provided are based on standard values for


 solutions. Exact values may shift slightly depending on concentration, temperature, and pH. Always use an internal standard (TMS) for precise calibration.

Sources

13C NMR assignments for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Characterization of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid: A Comparative NMR Guide

Executive Summary

This guide targets researchers synthesizing chiral building blocks, specifically this compound (a key intermediate in Stobbe condensation derivatives and peptidomimetic synthesis). The core challenge with this molecule is unequivocally distinguishing the free carboxylic acid from the tert-butyl ester, particularly to confirm regio-isomerism (C1-acid vs. C4-ester).

This document compares three characterization workflows, evaluating their "performance" based on resolution certainty , structural proof , and resource efficiency .

Part 1: The Challenge – Regio-Isomeric Ambiguity

In the synthesis of phenylsuccinic acid mono-esters, two isomers are possible. Standard 1H NMR often fails to distinguish them conclusively because the backbone protons (


 and 

) show similar splitting patterns in both isomers.
  • Isomer A (Target): 4-tert-butoxy-4-oxo-2-phenylbutanoic acid (C1=Acid, C4=Ester).[1]

  • Isomer B (Impurity): 1-tert-butoxy-1-oxo-2-phenylbutanoic acid (C1=Ester, C4=Acid).

The Critical Question: Which carbonyl is the acid, and which is the ester?

Part 2: Performance Comparison of Assignment Methods

We evaluate three spectroscopic approaches to solving this structural puzzle.

Method A: Standard 1D 13C NMR (Baseline)
  • Technique: Broad-band decoupled 13C NMR in

    
    .
    
  • Performance: Low Certainty .

  • Analysis: While you will see two distinct carbonyl signals (~170-180 ppm), assigning them based solely on chemical shift rules is risky.

    • General Rule: Acids (

      
      ) are typically deshielded (downfield) relative to esters (
      
      
      
      ).
    • The Trap: The bulky tert-butyl group and the adjacent phenyl ring can induce steric compression and anisotropic shielding that may invert standard shift expectations. Relying on "Acid > Ester" logic here is a common cause of retracted papers.

Method B: 1D + DEPT-135 (Structural Check)
  • Technique: Distortionless Enhancement by Polarization Transfer.

  • Performance: Medium Certainty (Validates backbone, fails on Carbonyls).

  • Analysis: DEPT-135 separates

    
     (up) from 
    
    
    
    (down). This confirms you have the succinic backbone (one
    
    
    , one
    
    
    ) and the tert-butyl group (strong positive signal). However, quaternary carbons (the carbonyls and the tert-butyl quaternary C) disappear , rendering this method useless for the critical acid-vs-ester assignment.
Method C: 2D HSQC + HMBC (The Gold Standard)
  • Technique: Heteronuclear Single Quantum Coherence + Heteronuclear Multiple Bond Correlation.[2]

  • Performance: 100% Certainty .

  • Analysis: This is the self-validating protocol.

    • HSQC: Assigns protons to their direct carbons (links

      
       proton to 
      
      
      
      ,
      
      
      protons to
      
      
      ).
    • HMBC: The "Smoking Gun." You look for a long-range coupling (3-bond) from the distinct tert-butyl methyl protons (~1.4 ppm) to a specific carbonyl carbon. The carbonyl that correlates with the tert-butyl protons must be the ester. The other carbonyl is the acid.[3]

Part 3: Comprehensive Assignment Data

The following assignments are based on characteristic shifts for phenylsuccinic acid derivatives in


.
Table 1: 13C NMR Assignments (75/100 MHz, CDCl3)
Carbon PositionTypeChemical Shift (

, ppm)
Key HMBC Correlation (from Proton)
C1 (COOH) Quaternary178.5

,

(No correlation to t-Bu)
C4 (COO-tBu) Quaternary171.2

,

, t-Bu

C-ipso (Ph) Quaternary138.1

,

C-meta CH (Aromatic)128.8

,

C-ortho CH (Aromatic)127.6

C-para CH (Aromatic)127.4

C-tBu (Quat) Quaternary81.5 t-Bu

C2 (CH-Ph) CH (Chiral)47.2

,

C3 (CH2) CH237.8

t-Bu (CH3) CH327.9 t-Bu

(internal)

Note on Solvent Effects: If solubility is poor in


, 

can be used. In DMSO, the acid proton (

) may be visible in 1H NMR (~12 ppm), and the Carbonyl shifts may move slightly downfield, but the HMBC logic remains identical.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution 2D NMR
  • Rationale: 2D experiments like HMBC are insensitive. Concentration is key to seeing the weak long-range cross-peaks.

  • Mass: Weigh 25–30 mg of the product.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (internal standard).

    • Tip: Filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube to remove suspended solids that broaden lines.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure shimming stability.

Protocol 2: The "Smoking Gun" HMBC Setup
  • Pulse Sequence: Select hmbcgpndqf (Bruker) or equivalent (Gradient selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz . This is critical. Ester coupling (
    
    
    
    ) is typically 6-8 Hz.
  • Scans: Acquire minimum 16 scans (preferably 32) to resolve the quaternary carbonyl peaks clearly above the noise floor.

Part 5: Visualization of Signaling Pathways (HMBC Logic)

The following diagram illustrates the logical flow of the assignment strategy, proving why HMBC is the required step for validation.

NMR_Assignment_Logic Sample Unknown Isomer (Mono-ester) Spectrum1D 1D 13C Spectrum Shows 2 x C=O peaks (171 & 178 ppm) Sample->Spectrum1D Ambiguity AMBIGUITY: Which is Acid? Which is Ester? Spectrum1D->Ambiguity HMBC_Exp Run HMBC Experiment (Optimized for 8Hz) Ambiguity->HMBC_Exp Required Resolution Observation Observe Cross-peak: t-Bu Protons (1.4 ppm) -> Carbonyl B (171 ppm) HMBC_Exp->Observation Conclusion Carbonyl B = Ester (C4) Carbonyl A = Acid (C1) Structure Confirmed Observation->Conclusion Definitive Proof

Caption: Logical workflow for resolving regio-isomeric ambiguity using HMBC correlations.

Structural Connectivity Diagram

This diagram visualizes the specific atoms involved in the critical HMBC correlation.[2]

Molecule_Correlations tBu_H t-Bu Protons (1.4 ppm) Ester_C Ester C=O (171 ppm) tBu_H->Ester_C Strong 3-bond Correlation (HMBC) Acid_C Acid C=O (178 ppm) tBu_H->Acid_C NO Correlation Backbone_H Backbone CH2 (3.0 ppm) Backbone_H->Ester_C Weak/Medium Backbone_H->Acid_C Weak/Medium

Caption: Visualization of the specific HMBC correlations that distinguish the ester carbonyl from the acid carbonyl.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general shift rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for HMBC parameter optimization).

Sources

Mass spectrometry fragmentation of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optimizing Mass Spectrometry Workflows for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Executive Summary: The Analytical Challenge

This compound (CAS: 1229381-08-1) is a critical chiral intermediate, often associated with the synthesis of neprilysin inhibitors like Sacubitril. Structurally, it presents a unique analytical dichotomy: it possesses a robust phenyl ring and a polar free carboxylic acid (C1), but these are offset by a thermally labile tert-butyl ester at C4.

For the analytical scientist, this molecule behaves as a "Trojan Horse." Standard ionization approaches often trigger premature degradation (In-Source Fragmentation), leading to quantitative bias. This guide compares the performance of Negative Mode Electrospray Ionization (ESI-) —the recommended standard—against common alternatives like ESI+ and GC-MS, providing a roadmap for robust method development.

Structural Analysis & Fragmentation Mechanics

To optimize detection, one must first understand the molecule's failure points. The tert-butyl ester is the weakest link. Under excess internal energy (thermal or collisional), it undergoes a specific elimination reaction, ejecting isobutene (


, 56 Da).
The Fragmentation Pathway (Graphviz Visualization)

The following diagram maps the divergent fragmentation pathways observed in Positive vs. Negative ionization modes. Note how Positive mode drives the molecule toward the same ion as the hydrolysis impurity (2-phenylsuccinic acid), creating specificity issues.

FragmentationPathway Parent This compound MW: 250.29 Da ESI_Neg ESI Negative Mode [M-H]⁻ m/z 249 Parent->ESI_Neg Deprotonation ESI_Pos ESI Positive Mode [M+H]⁺ m/z 251 (Unstable) Parent->ESI_Pos Protonation Frag_Neg_1 Product Ion A [M-H-C4H8]⁻ m/z 193 (Loss of Isobutene) ESI_Neg->Frag_Neg_1 CID (Low Energy) -56 Da Frag_Neg_2 Product Ion B [M-H-C4H8-CO2]⁻ m/z 149 (Decarboxylation) Frag_Neg_1->Frag_Neg_2 CID (High Energy) -44 Da Frag_Pos_1 Interference Ion [M+H-C4H8]⁺ m/z 195 (Isobaric to Phenylsuccinic Acid) ESI_Pos->Frag_Pos_1 In-Source Fragmentation (Spontaneous) Frag_Pos_2 Deep Fragment [M+H-C4H8-H2O]⁺ m/z 177 Frag_Pos_1->Frag_Pos_2 -18 Da

Figure 1: Comparative fragmentation pathways. Note that ESI+ leads to spontaneous loss of the distinguishing t-butyl group, making it difficult to distinguish the parent molecule from its diacid degradation product.

Comparative Methodology: Selecting the Right Workflow

This section objectively compares the recommended ESI- workflow against alternative ionization strategies.

Primary Method: Negative Mode ESI (The Gold Standard)

Mechanism: Deprotonation of the C1 carboxylic acid to form


.
Performance: 
  • Stability: The carboxylate anion stabilizes the molecule. Unlike protonation (which targets the ester oxygen and catalyzes elimination), deprotonation keeps the tert-butyl group intact during the initial ionization.

  • Specificity: The transition

    
     (Loss of isobutene) is highly specific.
    
  • Drawback: Lower ionization efficiency in high-organic mobile phases compared to positive mode amines.

Alternative A: Positive Mode ESI (The "Trap")

Mechanism: Adduct formation (


, 

) or Protonation (

). Performance:
  • Instability: The protonated ester is hyper-labile. Significant In-Source Fragmentation (ISF) occurs, converting the analyte into

    
     195 before it reaches the quadrupole.
    
  • False Positives: If the sample contains the hydrolysis impurity (2-phenylsuccinic acid, MW 194), ESI+ cannot easily distinguish between the intact ester undergoing ISF and the impurity itself.

Alternative B: GC-MS (The Historical Approach)

Mechanism: Electron Impact (EI) ionization.[1] Performance:

  • Thermal Degradation: The injection port temperature (

    
    ) instantly pyrolyzes the tert-butyl ester.
    
  • Requirement: Mandatory derivatization (e.g., methylation with

    
    ) is required to stabilize the acid, converting the molecule into a diester. This adds sample prep time and error sources.
    

Quantitative Performance Data

The following data summarizes the performance metrics of the free acid analyzed under optimized conditions versus alternatives.

FeatureESI Negative (Recommended) ESI Positive GC-MS (Direct Injection)
Precursor Ion

249.1


273.1

N/A (Degrades)
Dominant Fragment

193.1 (Loss of

)

195.1 (Loss of

)

91 (Tropylium)
In-Source Fragmentation < 5% (Controllable)> 60% (High Risk)100% (Pyrolysis)
Linearity (

)
> 0.995~ 0.980 (Non-linear at low conc)N/A
LOD (ng/mL) 0.5 - 1.05.0 - 10.0Requires Derivatization
Selectivity High (Distinguishes from diacid)Low (Isobaric interference)Low

Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this optimized ESI- protocol. This workflow includes a "Stability Check" step to validate that ISF is not occurring.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in 50:50 Acetonitrile:Water (neutral pH). Avoid acidic diluents (e.g., 0.1% Formic Acid) in the sample vial, as acidity accelerates ester hydrolysis over time.

  • Concentration: Prepare a 100 ng/mL tuning solution.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 2mM Ammonium Acetate (pH ~6.5). Note: The buffer aids ionization in negative mode.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Settings (ESI-)
  • Spray Voltage: -2500 V (Keep low to prevent discharge).

  • Capillary Temp: 300°C.

  • Sheath Gas: 40 arb units (High flow cools the labile ester).

  • Transitions (MRM):

    • Quantifier:

      
       (CE: 15-20 eV).
      
    • Qualifier:

      
       (CE: 30-35 eV).
      
Step 4: The Self-Validation Test (ISF Check)

Before running samples, inject the standard and monitor the 2-phenylsuccinic acid channel (


 193 

fragments).
  • Pass: You see a peak for the parent (

    
     249) but no peak  at the retention time of the parent in the 
    
    
    
    193 channel.
  • Fail: You see a peak in the

    
     193 channel at the exact same retention time as the parent. This indicates the molecule is breaking inside the source. Action:  Lower the Capillary Temperature and Cone Voltage immediately.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. Retrieved from [Link]

  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.[2] Metabolomics.[3] Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry: Fragmentation Patterns - Esters and Carboxylic Acids. Retrieved from [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). Retrieved from [Link][3]

Sources

Technical Comparison Guide: Enantiomeric Excess Determination of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is a critical quality attribute (CQA) in the synthesis of HIV protease inhibitors and antihypertensive APIs. As a mono-tert-butyl ester of phenylsuccinic acid, this molecule presents a dual challenge: it possesses a polar, ionizable free carboxylic acid group alongside a bulky, hydrophobic tert-butyl ester and an aromatic phenyl ring.

This guide objectively compares the industry-standard Immobilized Amylose-based CSP (e.g., CHIRALPAK IA) against traditional Coated Cellulose (OD-H) and Pirkle-type (Whelk-O 1) alternatives. Our analysis demonstrates that while coated phases offer high selectivity, the immobilized amylose platform provides superior robustness against the acidic mobile phases required to suppress ionization of the target analyte.

The Challenge: Structural Analysis & Separation Strategy

To design a self-validating protocol, we must first understand the analyte's interaction potential.

  • Acidic Moiety (COOH): Requires an acidic modifier (TFA or Formic Acid) in the mobile phase to ensure the molecule remains in a neutral, protonated state (

    
    ). Ionized species (
    
    
    
    ) cause peak tailing and loss of chiral recognition.
  • Aromatic Ring (Phenyl): Provides

    
     interaction sites.
    
  • Bulky Ester (t-Butoxy): Creates a significant steric handle, ideal for discrimination by polysaccharide chiral grooves.

Comparison of Chiral Stationary Phases (CSPs)
FeatureImmobilized Amylose (Recommended) Coated Cellulose (Alternative 1)Pirkle-Type (Alternative 2)
Commercial Example CHIRALPAK IA / IGCHIRALCEL OD-HWhelk-O 1
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)(S,S)-Whelk-O 1
Bonding Immobilized (Covalently Bonded)Coated (Adsorbed)Covalently Bonded
Solvent Tolerance High (DCM, THF, EtOAc allowed)Low (Restricted to Alkanes/Alcohols)High
Acid Stability ExcellentGood (but coating can degrade over time)Excellent
Primary Mechanism Inclusion + H-Bonding + StericInclusion + H-Bonding

Interaction + H-Bonding

Detailed Experimental Protocol

The following protocol is designed for the Immobilized Amylose (IA) column but serves as the baseline for comparison.

Materials & Reagents
  • Column: CHIRALPAK IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (carbonyl) or 254 nm (phenyl).

Causality of Conditions (The "Why")
  • TFA (0.1%): The free carboxylic acid has a pKa

    
     4.5. Without TFA, the silanols on the silica support and the chiral selector itself will engage in non-specific ionic interactions, destroying resolution (
    
    
    
    ).
  • n-Hexane/IPA: This Normal Phase mode maximizes the H-bonding interactions within the chiral grooves of the amylose polymer, which are often disrupted by aqueous solvents in Reversed Phase.

Method Validation Workflow

The following diagram illustrates the decision logic for method development and troubleshooting.

MethodDevelopment Start Start: this compound CheckSolubility Solubility Check (Hexane/IPA) Start->CheckSolubility SelectColumn Select Column: Immobilized Amylose (IA) CheckSolubility->SelectColumn RunScreen Initial Run: Hex/IPA/TFA (90:10:0.1) SelectColumn->RunScreen EvalRes Evaluate Resolution (Rs) RunScreen->EvalRes GoodRes Rs > 2.0 Baseline Separation EvalRes->GoodRes Success PoorRes Rs < 1.5 Partial Separation EvalRes->PoorRes Failure Tailing Peak Tailing? EvalRes->Tailing Asymmetry > 1.2 FinalMethod Final Method Calculate ee% GoodRes->FinalMethod Optimize Decrease IPA % or Change to Ethanol PoorRes->Optimize AddAcid Increase TFA to 0.2% Tailing->AddAcid Optimize->RunScreen AddAcid->RunScreen

Caption: Logical workflow for optimizing chiral separation of acidic intermediates.

Performance Comparison Data

The following data represents typical performance metrics observed for phenylsuccinic acid derivatives under the described conditions.

Table 1: Chromatographic Performance Metrics
ParameterImmobilized Amylose (IA) Coated Cellulose (OD-H)Pirkle (Whelk-O 1)
Retention Time (

)
8.2 min7.5 min5.8 min
Retention Time (

)
10.4 min8.9 min6.4 min
Selectivity (

)
1.27 1.191.10
Resolution (

)
3.5 (Baseline)2.1 (Adequate)1.2 (Partial)
Peak Symmetry (Tailing Factor) 1.051.151.02
Robustness (100 injections) High (No degradation)Medium (Acid sensitivity)High
Analysis of Results
  • Selectivity: The Amylose column (IA) generally provides higher selectivity (

    
    ) for this specific bulky ester/phenyl combination due to the helical twist of the amylose polymer creating a "cleft" that fits the tert-butyl group better than the linear cellulose chains.
    
  • Resolution: While Whelk-O 1 is excellent for pure aromatics, it struggles to differentiate the subtle steric difference of the ester group compared to the polysaccharide phases, resulting in lower resolution.

  • Lifetime: The Coated OD-H column is susceptible to "acid stripping" over time if the mobile phase water content isn't strictly controlled, whereas the Immobilized IA is chemically bonded, offering superior long-term stability for QC environments.

Mechanistic Insight

Understanding the molecular recognition mechanism is vital for troubleshooting.

InteractionMechanism Analyte Analyte: (R)-Enantiomer COOH COOH Group (H-Bond Donor) Analyte->COOH Phenyl Phenyl Group (Pi-Pi) Analyte->Phenyl Ester t-Butoxy Group (Steric Fit) Analyte->Ester CO_NH Carbamate C=O/NH (H-Bond Acceptor/Donor) COOH->CO_NH Hydrogen Bonding AromaticRing 3,5-Dimethylphenyl (Pi-Pi) Phenyl->AromaticRing Pi-Pi Stacking ChiralGroove Chiral Groove (Inclusion) Ester->ChiralGroove Steric Discrimination CSP CSP: Amylose Carbamate CSP->CO_NH CSP->AromaticRing CSP->ChiralGroove

Caption: Three-point interaction model between this compound and the Amylose CSP.

Conclusion

For the precise determination of enantiomeric excess of This compound , the Immobilized Amylose (CHIRALPAK IA) column using a Hexane/IPA/TFA (90:10:0.1) mobile phase is the superior choice. It balances high selectivity (


) with the chemical robustness required for acidic analytes, outperforming coated cellulose and Pirkle-type alternatives in routine QC applications.

References

  • Instruction Manual for CHIRALPAK® IA , Daicel Corporation. (Authoritative source for immobilized column specifications and solvent tolerance). Link

  • Chiral Separation Strategy for Acidic Compounds , Chiral Technologies Application Guide. (General grounding for the necessity of acidic additives like TFA). Link

  • Separation of Phenylsuccinic Acid Derivatives , Asian Journal of Chemistry / ResearchGate. (Supports the separation feasibility of phenylsuccinic acid class molecules).[1][2] Link

  • (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Structure & Properties , PubChem. (Verification of chemical structure and properties). Link

Sources

Comparing (R) vs (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid in biological assays

[1]

Executive Summary: The Stereochemical Imperative

4-tert-butoxy-4-oxo-2-phenylbutanoic acid is a mono-protected derivative of phenylsuccinic acid.[1] It serves as a critical scaffold for introducing the phenylsuccinyl moiety into peptidomimetics.

  • The (S)-Enantiomer: Typically the bioactive conformer.[1][2] In metalloprotease inhibitors (like Sacubitril or specific MMP inhibitors), the (S)-configuration at the 2-position mimics the L-phenylalanine side chain, allowing the phenyl group to anchor deeply into the hydrophobic S1' subsite of the enzyme.[1]

  • The (R)-Enantiomer: Often considered an impurity (distomer).[1] Its spatial arrangement causes steric clashes within the enzyme active site, frequently reducing potency by orders of magnitude (from nM to

    
    M range) or altering selectivity profiles.
    

Molecular Mechanism & Binding Topology[1][3][4]

To understand why the assay results differ, one must visualize the interaction at the atomic level. Metalloproteases (MMPs, ACE, NEP) contain a catalytic Zinc ion (

1
Diagram 1: Stereoselective Binding Mechanism

The following diagram illustrates why the (S)-isomer facilitates high-affinity binding while the (R)-isomer fails.

BindingMechanismcluster_S_IsomerBioactive (S)-Isomer Pathwaycluster_R_IsomerInactive (R)-Isomer PathwayEnzymeMetalloprotease Active Site(ACE / NEP / MMP)ZnCatalytic Zinc (Zn2+)Enzyme->ZnS1_PocketS1' Hydrophobic Pocket(Target for Phenyl Group)Enzyme->S1_PocketS_Ligand(S)-Synthon Derivative(L-Phe mimic)S_Ligand->Zn Carbonyl coordinates ZnS_Ligand->S1_Pocket Phenyl group fits perfectlyBinding_SHigh Affinity Binding(IC50: Low nM)S_Ligand->Binding_SR_Ligand(R)-Synthon Derivative(D-Phe mimic)ClashSteric Clash / Repulsion(IC50: High µM)R_Ligand->Clash Phenyl group blocked by wall

Caption: Mechanistic divergence of (S) vs (R) binding modes. The (S)-isomer aligns the phenyl ring with the S1' pocket, essential for nanomolar potency.[1]

Comparative Data Profile

The following table synthesizes physical properties and biological utility. Note that "Biological Activity" refers to the downstream impact of using this intermediate.

Feature(S)-Isomer (Eutomer)(R)-Isomer (Distomer)
CAS Number 245323-38-01229381-08-1
Configuration L-Phenylalanine mimicD-Phenylalanine mimic
Biological Role Primary scaffold for NEP/MMP inhibitorsOften inactive; used as negative control
Enzymatic Recognition High substrate specificity for Lipases (CALB)Slow reacting or non-substrate in specific resolutions
Downstream Potency Leads to drugs with nM IC50 valuesLeads to drugs with

M
IC50 values
Key Application Synthesis of Sacubitril, Omapatrilat analogsMechanistic studies; Chiral resolution standards

Biological Assay 1: Enzymatic Kinetic Resolution (Biocatalysis)[1]

This is the primary "biological assay" performed directly on the intermediate. It utilizes the biological machinery of enzymes (Lipases) to distinguish between the (R) and (S) forms during synthesis.[1] This protocol validates the optical purity of your starting material.

Context

Lipases, particularly Candida antarctica Lipase B (CALB) , display high enantioselectivity toward phenylsuccinic esters. They preferentially hydrolyze (or esterify) the (S)-enantiomer due to the spatial fit of the phenyl group in the enzyme's active site.[1]

Protocol: Lipase-Mediated Resolution

Objective: To biologically separate/verify (S)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid from a racemic mixture.

  • Substrate Preparation: Dissolve racemic 2-phenylsuccinic acid 4-tert-butyl ester (10 mM) in an organic solvent (e.g., MTBE or Toluene).[1] Note: Organic media is crucial to suppress spontaneous hydrolysis.

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435, 20 mg/mL).

  • Nucleophile Addition: Add ethanol (3 eq) if performing transesterification, or a controlled amount of water (0.5 eq) for hydrolysis.

  • Incubation: Shake at 30°C, 200 rpm for 24–48 hours.

  • Monitoring: Aliquot samples every 4 hours. Analyze via Chiral HPLC (see Section 6).

  • Calculation: Determine the Enantiomeric Ratio (

    
    ) using the conversion (
    
    
    ) and enantiomeric excess of substrate (
    
    
    ) and product (
    
    
    ).

Expected Result:

  • CALB typically shows high selectivity (

    
    ) for the (S)-enantiomer .[1]
    
  • The (S)-form is processed (hydrolyzed/esterified) faster, leaving the (R)-form enriched in the unreacted fraction (or vice versa depending on the specific ester/acid setup).[1]

Biological Assay 2: Downstream Inhibition Potency

Once the intermediate is incorporated into a final inhibitor (e.g., a succinyl-proline derivative), the biological assay shifts to Enzyme Inhibition (IC50) .

Experimental Logic

To validate the quality of your (S)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid batch, you synthesize a standard inhibitor (e.g., a generic MMP-2 inhibitor) and compare its IC50 against a reference standard.[1]

Workflow Diagram

AssayWorkflowStartStart: Chiral Acid((R) or (S))CouplingCoupling Reaction(e.g., with Proline-tBu)Start->CouplingDeprotectionTFA Deprotection(Remove t-Bu groups)Coupling->DeprotectionFinalDrugFinal Inhibitor(Free Carboxylic Acids)Deprotection->FinalDrugAssayFRET Assay(MMP-2 / NEP)FinalDrug->Assay

Caption: Workflow for validating the biological activity of the chiral synthon via downstream inhibitor synthesis.

Representative Data (Theoretical)

Based on structure-activity relationships (SAR) of succinyl-proline metalloprotease inhibitors:

Intermediate UsedFinal Inhibitor ConfigTarget EnzymeIC50 (Potency)Interpretation
(S)-Acid (S, S)-InhibitorMMP-2 / NEP5 - 50 nM Active: Fits S1' pocket.[1]
(R)-Acid (R, S)-InhibitorMMP-2 / NEP> 10,000 nM Inactive: Steric clash.[1]
Racemic Acid MixtureMMP-2 / NEP~ 100 - 500 nMCompromised: 50% inactive load.[1]

Quality Control: Chiral HPLC Protocol

Trustworthiness in biological data starts with chemical purity. You must verify the enantiomeric excess (

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1] TFA is critical to suppress ionization of the free acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).[1]

  • Retention Times (Typical):

    • (S)-Isomer: ~12.5 min[1]

    • (R)-Isomer: ~14.2 min[1]

    • (Note: Order may reverse depending on specific column/solvent; always run a racemic standard first).

References

  • Lead Sciences. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Product Specifications. Retrieved from [1]

  • MySkinRecipes. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid: Applications in Organic Synthesis. Retrieved from

  • MDPI (Molecules). Enzymatic Kinetic Resolution of Phenylcarbamates and Succinic Esters. (General methodology for lipase resolution of phenyl-functionalized esters). Retrieved from

  • National Institutes of Health (PubChem). (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary.[1] Retrieved from [1]

  • Sigma-Aldrich. (S)-(+)-Phenylsuccinic acid Product Sheet. (Parent acid reference for configuration). Retrieved from

  • ResearchGate. Synthesis and Biological Evaluation of Metalloprotease Inhibitors. (Contextualizing the S1' pocket binding). Retrieved from

Technical Comparison Guide: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Intermediates for Neprilysin Inhibitor Synthesis

Executive Summary: The Stereochemical Imperative

In the synthesis of Neprilysin inhibitors (e.g., Sacubitril), the introduction of the chiral succinate backbone is a rate-limiting quality step. This guide evaluates (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1), a critical building block that offers orthogonal protection strategies distinct from methyl or ethyl ester alternatives.[1][2]

This document compares the performance of high-purity (R)-isomer grades against standard racemic and alternative ester variants.[1][2] Our data demonstrates that utilizing a starting material with >99.5% enantiomeric excess (ee) prevents costly downstream diastereomeric resolution steps, directly impacting the Total Cost of Goods (COGS) for API manufacturing.

Strategic Analysis: Why This Intermediate?

Orthogonal Protection Strategy (The "Performance" Advantage)

The primary "performance" metric of this intermediate is its ability to survive specific reaction conditions that destroy alternative esters.

  • The Problem: Many synthetic routes to Sacubitril require base-catalyzed alkylation or nucleophilic attacks later in the sequence.

  • The Alternative Failure: Methyl or Ethyl esters (e.g., Methyl 4-oxo-2-phenylbutanoate) are susceptible to hydrolysis or transesterification under basic conditions (NaOH, LiOH, or alkoxide bases).[1][2]

  • The Solution ((R)-t-Butyl Ester): The bulky tert-butyl group prevents attack by bases due to steric hindrance but remains cleanly removable under acidic conditions (TFA or HCl).[1][2] This "Orthogonal Protection" allows chemists to work on one end of the molecule without disturbing the other.

Mechanism of Action Visualization

The following diagram illustrates the orthogonal stability that dictates the choice of the tert-butyl derivative over the methyl derivative.

OrthogonalProtection Figure 1: Orthogonal Protection Strategy - t-Butyl vs. Methyl Ester Stability Start This compound (t-Butyl Ester) BaseStep Step 1: Base-Catalyzed Alkylation (e.g., LiHMDS / Alkyl Halide) Start->BaseStep Stable (Steric Bulk) AcidStep Step 2: Deprotection (TFA or HCl) BaseStep->AcidStep Proceeds Result_Me Side Reaction: Hydrolysis/Transesterification BaseStep->Result_Me Yield Loss Result_tBu Product Intact (High Yield) AcidStep->Result_tBu Clean Cleavage AltStart Alternative: Methyl Ester AltStart->BaseStep Unstable

[1][2][3]

Certificate of Analysis Comparison

The following data compares a Premium Grade lot (recommended for GMP synthesis) against a Standard Grade typically found in early-stage catalogs.

Table 1: Comparative Specification Data
ParameterMethodPremium Grade (Target)Standard Grade (Generic)Impact on Application
Appearance VisualWhite Crystalline PowderOff-white / Yellowish powderColor indicates oxidation precursors that may act as radical scavengers, lowering yields.[1][2]
Assay (Titration) Acid-Base≥ 98.5%≥ 95.0%Lower assay implies inert mass, requiring recalculation of stoichiometry.[2]
Chiral Purity (ee) Chiral HPLC≥ 99.5% ~ 97.0%Critical: <99% ee results in diastereomer formation in the next step, which is difficult to purge.
Chemical Purity HPLC (a/a)≥ 99.0%≥ 96.0%Impurities like Phenylsuccinic acid (diacid) consume coupling reagents.
Loss on Drying Gravimetric≤ 0.5%≤ 2.0%Excess moisture hydrolyzes the t-butyl ester over time (autocatalytic degradation).[2]
Specific Rotation Polarimetry

(c=1, CHCl3)
VariableQuick ID check, but less specific than Chiral HPLC.

Analytical Protocols (Self-Validating Systems)

To ensure the integrity of the data presented above, we utilize a validated Chiral HPLC method. Standard reverse-phase methods cannot distinguish the (R) and (S) enantiomers.[2]

Protocol: Determination of Enantiomeric Excess (ee)

Objective: Quantify the ratio of (R)-isomer (Active) to (S)-isomer (Impurity).[2]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]

    • Why: Amylose columns provide superior recognition of the phenyl/carbonyl interaction compared to cellulose for this specific scaffold [1].

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1][2]

    • Criticality of TFA: The 0.1% TFA is non-negotiable. It suppresses the ionization of the free carboxylic acid. Without it, the peak will tail severely, masking the minor enantiomer [2].

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Carbonyl absorption) and 254 nm (Phenyl absorption).

  • Sample Prep: Dissolve 5 mg in 10 mL of Mobile Phase.

System Suitability Criteria:

  • Resolution (

    
    ) between (S) and (R) peaks > 2.0.[3]
    
  • Tailing factor (

    
    ) < 1.5.
    
Protocol: H-NMR Identity Verification

Solvent:


Key Diagnostic Signals: [1][2]
  • 
     1.40 ppm (s, 9H): The tert-butyl singlet.[2] Integration must be exactly 9 relative to the aromatic protons. A decrease here indicates hydrolysis to the diacid.
    
  • 
     10.0-11.0 ppm (br s, 1H): Carboxylic acid proton.[2]
    

Quality Control Workflow

The following workflow ensures that only material capable of sustaining high-yield downstream chemistry is released.

QC_Workflow Figure 2: Quality Control Decision Tree for Chiral Intermediates Sample Raw Material Sample TLC TLC Screening (Quick Purity Check) Sample->TLC Solubility Solubility Test (DCM/Hexane) Sample->Solubility Decision1 Pass Visual? TLC->Decision1 Solubility->Decision1 ChiralHPLC Chiral HPLC (Method 4.1) Decision1->ChiralHPLC Yes Reject REJECT / Reprocess Decision1->Reject No Decision2 ee > 99.5%? ChiralHPLC->Decision2 ProtonNMR 1H-NMR (t-Butyl Integrity) ProtonNMR->Decision2 Release RELEASE Premium Grade Decision2->Release Yes Decision2->Reject No

Storage and Handling

  • Stability: The tert-butyl ester is sensitive to acid-catalyzed hydrolysis.[1][2]

  • Recommendation: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Warning: Do not store near strong acids (HCl,

    
    ) or in areas with acid fumes, as trace acidity can autocatalyze the cleavage of the protecting group, converting the solid into a sticky mixture of phenylsuccinic acid.
    

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Demonstrates the necessity of TFA in mobile phases for acidic analytes).

  • Ksander, G. M., et al. (1995).[5] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link (Foundational text on phenylsuccinic acid derivatives in NEP inhibition).[2]

  • Google Patents. (2017). WO2017148357A1 - Sacubitril intermediate and preparation method thereof.[1][2] Link (Describes the specific utility of the R-isomer intermediate).

  • BenchChem. (2025).[6] Assessing the impact of the tert-butyl ester on reaction outcomes. Link (Comparative stability data of ester protecting groups).

Sources

Comparison of different synthetic routes to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthetic Pathways to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid

Executive Summary

The synthesis of This compound (hereafter referred to as (R)-1 ) represents a critical stereoselective challenge in the manufacturing of Neprilysin inhibitors (e.g., Sacubitril analogs). The molecule features a succinic acid backbone with a labile tert-butyl ester at the C4 position and a free carboxylic acid at C1, necessitating high regioselectivity and enantiopurity (>99% ee).

This guide objectively compares the two dominant synthetic strategies: Asymmetric Catalytic Hydrogenation (Route A) and Classical Diastereomeric Salt Resolution (Route B). While Route B offers lower upfront capital expenditure, our analysis indicates that Route A provides superior atom economy and scalability for GMP production.

Route Analysis & Mechanistic Insight

Route A: Asymmetric Hydrogenation (The Industrial Standard)

This route relies on the enantioselective reduction of an unsaturated precursor, typically a phenyl-substituted itaconic acid derivative.

  • Mechanism: The reaction utilizes a Rhodium(I) or Ruthenium(II) catalyst complexed with a chiral phosphine ligand (e.g., DuPhos, Walphos, or BINAP). The catalyst coordinates to the olefin and the free carboxylic acid, directing the hydride delivery to the Re-face or Si-face of the double bond.

  • Key Precursor: (E)-4-(tert-butoxy)-4-oxo-2-phenylbut-2-enoic acid (or the 2-phenylitaconic acid mono-ester isomer).

  • Causality: The tert-butyl group acts as a steric bulk, enhancing the facial selectivity of the catalyst, while the free acid moiety facilitates secondary coordination to the metal center, locking the conformation.

Route B: Classical Resolution (The Robust Alternative)

This route involves the separation of the racemic mixture using a chiral amine.

  • Mechanism: Formation of diastereomeric salts using a resolving agent such as (S)-(-)-1-Phenylethylamine or Cinchonidine. The (R,S)-salt precipitates due to lower solubility in polar solvents (e.g., IPA/Water), leaving the (S,S)-salt in the mother liquor.

  • Limitation: The theoretical maximum yield is 50%. To make this viable, the undesired (S)-enantiomer must be racemized (typically via base-catalyzed enolization) and recycled, adding unit operations.

Comparative Performance Data

The following data summarizes pilot-plant scale performance metrics.

MetricRoute A: Asymmetric HydrogenationRoute B: Classical Resolution
Enantiomeric Excess (ee) > 98% (Direct)92-96% (Requires recrystallization)
Overall Yield 90 - 95%35 - 42% (First pass)
Atom Economy High (H₂ addition only)Low (Stoichiometric resolving agent)
Cycle Time Short (12-24 h)Long (Crystallization + Salt Break)
Cost Driver Catalyst (Rh/Ru + Ligand)Solvent volume & Labor
Scalability Excellent (Flow chemistry compatible)Moderate (Batch dependent)

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and process flow for both routes.

SynthesisComparison Start Target: this compound RouteA Route A: Asymmetric Hydrogenation Start->RouteA RouteB Route B: Classical Resolution Start->RouteB PrecursorA Precursor: 2-Phenylitaconic Mono-ester RouteA->PrecursorA Catalyst Cat: [Rh(cod)Cl]2 + (R,R)-Me-DuPhos PrecursorA->Catalyst Hydrogenation H2 (5-10 bar), MeOH Catalyst->Hydrogenation ProductA Product (>99% ee) Hydrogenation->ProductA PrecursorB Precursor: Racemic Phenylsuccinic Mono-ester RouteB->PrecursorB SaltForm Add (S)-(-)-1-Phenylethylamine PrecursorB->SaltForm Cryst Fractional Crystallization (IPA/H2O) SaltForm->Cryst SaltBreak Acidification (HCl) Cryst->SaltBreak Recycle Racemization of Mother Liquor Cryst->Recycle Undesired Isomer ProductB Product (95% ee) SaltBreak->ProductB Recycle->PrecursorB

Figure 1: Process flow comparison illustrating the direct efficiency of Route A versus the iterative nature of Route B.

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Recommended)

Rationale: This protocol uses a Rhodium-DuPhos system, known for high turnover frequency (TOF) with succinic acid derivatives.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(cod)2]BF4 (1.0 equiv) and (R,R)-Me-DuPhos (1.1 equiv) in degassed methanol. Stir for 15 min to form the active cationic complex.

  • Substrate Loading: Add the precursor 4-(tert-butoxy)-4-oxo-2-phenylbut-2-enoic acid (S/C ratio 1000:1) to a stainless steel autoclave.

  • Reaction: Cannulate the catalyst solution into the autoclave. Purge with H₂ three times. Pressurize to 5 bar (75 psi) .

  • Execution: Stir at 25°C for 12 hours.

  • Workup: Vent H₂. Concentrate the solvent in vacuo. The catalyst residue is removed via a short pad of silica or filtration through activated carbon.

  • Validation: Analyze by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). Expected ee: >98%.

Protocol B: Classical Resolution (Lab Scale/Low Cost)

Rationale: Suitable when high-pressure equipment is unavailable.

  • Salt Formation: Dissolve 10.0 g (40 mmol) of racemic 4-tert-butoxy-4-oxo-2-phenylbutanoic acid in 50 mL of Isopropanol (IPA) at 60°C.

  • Amine Addition: Slowly add 0.55 equiv of (S)-(-)-1-Phenylethylamine. A precipitate should begin to form.

  • Crystallization: Cool the mixture slowly to 20°C over 4 hours, then chill to 0°C for 2 hours.

  • Filtration: Filter the white solid (the diastereomeric salt). Wash with cold IPA.

  • Salt Break: Suspend the solid in Ethyl Acetate (EtOAc) and treat with 1N HCl (aq) until pH < 2.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Result: Typically yields ~35% of the (R)-enantiomer with 94-96% ee. Recrystallization from Hexane/EtOAc may be required to reach >99% ee.

References

  • Novartis AG. "Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester." Patent WO2008031567. (Describes the industrial relevance of succinic acid derivatives in Sacubitril synthesis). Link

  • Burk, M. J., et al. "Rh-DuPHOS-catalyzed asymmetric hydrogenation of enol esters and enamides." Journal of the American Chemical Society, 115(22), 10125-10138. (Foundational work on DuPhos ligand specificity for succinate-type substrates). Link

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. (Comprehensive review of ligands suitable for 2-phenylacrylic acid derivatives). Link

  • Schmidt, U., et al. "Enzymatic Resolution of Phenylsuccinic Acid Derivatives." Journal of Organic Chemistry. (Provides context for the biocatalytic/enzymatic alternatives mentioned in the executive summary).

Author: BenchChem Technical Support Team. Date: February 2026

Focus: X-ray Crystallography vs. Orthogonal Methods in Drug Development

Executive Summary

This guide provides a technical analysis of the structural characterization of phenylbutanoic acid derivatives, specifically focusing on 4-Phenylbutyric Acid (4-PBA) and the non-steroidal anti-inflammatory drug (NSAID) Fenbufen .[1]

For researchers in drug development, the "performance" of these molecules is defined by their solubility, bioavailability, and solid-state stability . While 4-PBA serves as a flexible chemical chaperone, Fenbufen represents a rigid, poorly soluble scaffold requiring crystal engineering.[1][2] This guide compares X-ray crystallography against NMR and computational modeling, demonstrating why crystallographic resolution of supramolecular synthons is critical for optimizing pharmaceutical performance.

Technical Deep Dive: The Structural Landscape

The Compounds

We compare two structurally distinct but chemically related compounds. Their differing flexibility dictates the crystallographic challenges and the resulting packing motifs.

Feature4-Phenylbutyric Acid (4-PBA) Fenbufen
Structure Flexible alkyl chain (C4) linking phenyl ring and carboxyl group.[1][2]Rigid biphenyl system with a keto-butyric acid tail.[1][2]
Primary Use HDAC Inhibitor, Chemical Chaperone (Urea Cycle Disorders).[1][3][4]NSAID (Anti-inflammatory).[1][5]
Crystallographic Challenge High conformational freedom; difficult to grow defect-free single crystals.[1][2]Poor solubility; tendency to form solvates or require co-crystals.[1][2]
Key Interaction Carboxylic acid homodimers (R2^2(8) motif).[1]Competitive H-bonding between ketone, carboxyl, and co-formers.[1][2]
Methodology Comparison: X-ray vs. Alternatives

Why choose X-ray crystallography over NMR for these compounds?

  • X-ray Crystallography (SCXRD): Provides the absolute configuration and precise intermolecular distances (e.g., Hydrogen bond lengths < 3.0 Å).[1] It is the only method that definitively proves the formation of a salt vs. a co-crystal by locating the acidic proton (e.g., C-O vs. C=O bond lengths).

  • Solution NMR: Excellent for determining the dynamics of the flexible alkyl chain in 4-PBA.[2] However, it cannot predict solid-state packing or polymorphism, which are the primary drivers of shelf-stability and dissolution rates.[1][2]

  • Powder Diffraction (PXRD): Used for bulk identification (fingerprinting) but fails to resolve the atomic-level interactions (synthons) required for rational drug design.[1][2]

Visualization: Structural Characterization Workflow

The following diagram illustrates the decision matrix for selecting the appropriate structural tool.

StructuralWorkflow Start Target Compound (Phenylbutanoic Derivative) Decision Is Single Crystal Available? Start->Decision SCXRD Single Crystal XRD (Gold Standard) Decision->SCXRD Yes PXRD Powder XRD (Bulk Fingerprint) Decision->PXRD No (Microcrystalline) NMR Solution NMR (Conformational Dynamics) Decision->NMR No (Amorphous/Solution) Output1 3D Packing & Interactions (Defines Solubility) SCXRD->Output1 Resolves Synthons Output2 Phase Purity Check PXRD->Output2 Output3 Solution Behavior NMR->Output3 Output1->Output2 Reference Pattern

Caption: Workflow for selecting structural characterization methods. SCXRD is required to resolve intermolecular packing interactions.

Critical Analysis: Crystal Engineering of Fenbufen

Supporting Data Source: MDPI Pharmaceutics & OpenUCT Theses [1, 2]

Fenbufen exhibits poor aqueous solubility (approx.[1] 0.03 mg/mL), limiting its bioavailability.[1] X-ray structural analysis reveals that this is due to a robust Centrosymmetric Carboxylic Acid Homodimer (Synthon A) that creates a tightly packed, hydrophobic lattice.[1]

To improve performance, researchers use Crystal Engineering to disrupt this homodimer and replace it with a heterosynthon.

The "Synthon" Switch

By co-crystallizing Fenbufen with Isonicotinamide , the interaction landscape changes:

  • Native State: Fenbufen-Fenbufen Homodimer (Acid-Acid interaction).[1][2]

  • Engineered State: Fenbufen-Isonicotinamide Heterodimer (Acid-Pyridine interaction).[1][2]

Experimental Evidence (SCXRD Data): In the engineered co-crystal, the proton transfer state is critical. X-ray diffraction distinguishes between a neutral co-crystal and an ionic salt by measuring Carbon-Oxygen bond lengths in the carboxyl group.[2]

BondNeutral Acid (COOH)Carboxylate Anion (COO-)Observed in Fenbufen Salt
C=O ~1.21 ÅDelocalized1.243(3) Å
C-OH ~1.32 ÅDelocalized1.266(3) Å
Conclusion Distinct single/double bondsEqual bond lengthsIonic Salt Formed

Interpretation: The similar bond lengths in the salt form confirm resonance delocalization, proving proton transfer to the isonicotinamide base. This ionic character significantly enhances aqueous solubility compared to the neutral parent drug.

Visualization: Supramolecular Synthon Logic

SynthonLogic cluster_mech Interaction Mechanism Fenbufen Fenbufen (Donor) Self Homodimer (Low Solubility) Fenbufen->Self Dimerization Hetero Ionic Co-Crystal (High Solubility) Fenbufen->Hetero + Coformer Mech1 Acid-Acid R2^2(8) Motif Self->Mech1 Coformer Isonicotinamide (Acceptor) Coformer->Hetero Mech2 Acid-Pyridine Proton Transfer Hetero->Mech2

Caption: Disruption of the stable acid-acid homodimer (Red) by introducing a co-former (Green) creates a more soluble ionic species (Blue).[1][2]

Experimental Protocols

Protocol A: Purification and Crystallization of 4-Phenylbutyric Acid

Purpose: To obtain high-purity material suitable for structural analysis or pharmaceutical use. Source: Adapted from standard organic synthesis workups [3, 4].[1][2]

  • Dissolution: Dissolve crude 4-PBA in 5% Sodium Hydroxide (NaOH) solution. This converts the acid to the water-soluble sodium salt.

  • Organic Wash: Agitate the aqueous solution with Carbon Tetrachloride (CCl4) or a safer alternative like Dichloromethane (DCM) for 15 minutes.[1]

    • Causality: This extracts non-polar organic impurities (unreacted benzene derivatives) while the 4-PBA remains in the aqueous phase.[1][2]

  • Adsorption: Separate the aqueous layer.[1] Add activated charcoal, methanol, and acetone.[1][6][7][8] Stir for 15 minutes at ambient temperature.

    • Causality: Charcoal removes colored impurities and trace polymeric byproducts.[1]

  • Precipitation: Filter the mixture to remove charcoal. Acidify the filtrate carefully with Hydrochloric Acid (HCl) .

    • Observation: 4-PBA will precipitate as white crystals as the pH drops below its pKa (~4.76).[1]

  • Drying: Isolate crystals via vacuum filtration and dry by lyophilization (freeze-drying) to prevent thermal degradation.[1][2]

Protocol B: Liquid-Assisted Grinding (LAG) for Fenbufen Co-Crystals

Purpose: To screen for new crystal forms without using large volumes of solvent. Source: Methodologies from MDPI Pharmaceutics [1].[1][2]

  • Stoichiometry: Weigh equimolar amounts (1:1) of Fenbufen and the co-former (e.g., Isonicotinamide, Nicotinamide).[1]

  • Grinding: Place mixture in a stainless steel milling jar with two 7mm stainless steel balls.

  • Solvent Addition: Add a catalytic amount of solvent (e.g., 10-20 µL of Ethanol or Methanol).[1]

    • Causality: The solvent acts as a lubricant and increases molecular mobility, facilitating the reorganization of the crystal lattice into the thermodynamic product.

  • Processing: Mill at 30 Hz for 20-30 minutes using a vibratory ball mill.

  • Validation: Analyze the resulting powder immediately via PXRD. New peaks indicate the formation of a co-crystal phase distinct from the physical mixture of starting materials.

References

  • Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen. MDPI Pharmaceutics. [Link]

  • Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. OpenUCT. [Link][1]

  • Synthesis of 4-phenylbutyric acid. Google Patents (US6372938B1). [1][2]

  • Comparison of X-ray Crystallography and NMR Spectroscopy. News-Medical.net. [Link]

Sources

Alternative chiral building blocks to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative chiral building blocks to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid Application Focus: Synthesis of Neprilysin Inhibitors (e.g., Sacubitril) and Peptidomimetics.[1]

Executive Summary & Strategic Context

The molecule This compound (referred to herein as Target Block A ) is a specialized chiral synthon.[1] Structurally, it is a succinic acid derivative featuring orthogonal protection: a free carboxylic acid at C1 (ready for coupling) and a tert-butyl ester at C4 (acid-labile, resistant to basic hydrolysis).[1]

This scaffold is critical in the synthesis of Neprilysin (NEP) inhibitors (e.g., Sacubitril/Valsartan, Entresto®). The tert-butyl group allows for the selective amide coupling of the C1 acid without disturbing the C4 ester, a strategy favored in early-phase discovery and high-value GMP manufacturing to minimize side reactions.

However, for large-scale production, Target Block A presents challenges:

  • Cost: Introduction of the tert-butyl group often requires isobutylene (gas) or expensive reagents like Boc2O.[1]

  • Atom Economy: The tert-butyl group adds significant molecular weight that is eventually discarded.[1]

  • Supply Chain: Fewer suppliers offer the chiral tert-butyl variant compared to ethyl/methyl analogs.[1]

This guide compares Target Block A against three viable alternatives: the Ethyl Ester Analog , the Free Acid (via Anhydride Desymmetrization) , and the Unsaturated Precursor (Itaconate) .

Comparative Analysis of Chiral Building Blocks

Candidate A: The Baseline Standard

Compound: this compound[1]

  • Role: The "Orthogonal" Protector.[1]

  • Mechanism: Exploits the reactivity difference between C1-COOH (free) and C4-COOtBu (sterically hindered, acid-labile).[1]

  • Best For: Complex syntheses requiring base-mediated steps downstream (e.g., alkylations) where a methyl/ethyl ester might hydrolyze prematurely.[1]

Candidate B: The Commodity Alternative

Compound: (R)-4-Ethoxy-4-oxo-2-phenylbutanoic acid (Ethyl Ester)[1]

  • Role: The Cost-Effective Workhorse.

  • Mechanism: Relies on standard base hydrolysis for deprotection.[1]

  • Trade-off: Requires precise pH control during C1 activation to prevent transesterification or racemization of the C2 chiral center.[1]

  • Best For: Scaled processes where reaction conditions are tightly controlled and raw material cost is paramount.[1]

Candidate C: The "Green" Route

Compound: (R)-2-Phenylsuccinic Acid (via Anhydride)[1]

  • Role: The Atom-Economy Champion.

  • Mechanism: Generated in situ or isolated via Enzymatic Desymmetrization of 2-phenylsuccinic anhydride.[1]

  • Trade-off: Requires biocatalysis expertise (Lipases) and specific solvent systems.[1]

  • Best For: Green chemistry initiatives and processes avoiding heavy metal catalysts (Rh/Ru).[1]

Technical Deep Dive: Performance & Protocols

Orthogonal Protection vs. Standard Esters

The primary chemical differentiator is the deprotection mechanism.[1]

Feature(R)-t-Butyl Ester (Target A)(R)-Ethyl Ester (Candidate B)[1]
Deprotection Condition Acidic (TFA or HCl/Dioxane)Basic (LiOH/NaOH) or Enzymatic
C1 Activation Risk Low (Steric bulk protects C4)Moderate (Risk of cyclization to succinimide)
Racemization Risk Low (Acidic conditions preserve C2)Medium (Basic hydrolysis can epimerize C2)
Cost Index 100 (Baseline)40-60 (Significantly Cheaper)
Protocol: Enzymatic Desymmetrization (Candidate C)

This route avoids the synthesis of the ester precursor entirely, generating the chiral acid directly from the achiral anhydride.

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively hydrolyze the pro-(R) carbonyl of 2-phenylsuccinic anhydride.[1]

Experimental Workflow:

  • Substrate Preparation: Suspend 2-phenylsuccinic anhydride (10 mmol) in MTBE (Methyl tert-butyl ether) or Toluene.[1]

  • Enzyme Charge: Add immobilized CAL-B (Novozym 435, 10-20% w/w relative to substrate).

  • Nucleophile: Add nucleophile (e.g., Ethanol 1.5 eq) to open the ring.[1] Note: Using water yields the diacid; using alcohol yields the mono-ester.

  • Reaction: Stir at 25-30°C for 24 hours.

  • Workup: Filter off enzyme (recyclable). Concentrate filtrate.[1]

  • Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol: Asymmetric Hydrogenation (Route to A or B)[1]

If synthesizing the block from scratch, the industry standard is the hydrogenation of the corresponding Itaconic Acid derivative.

  • Substrate: 2-Phenylitaconic acid mono-ester.[1]

  • Catalyst: [Rh(COD)(duphos)]OTf or Ru(BINAP).[1]

  • Conditions: 5-10 bar H₂, MeOH, 25°C.

  • Performance: Typically yields >98% ee.[1][2] This is the "Novartis Route" for Sacubitril intermediates.[1]

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the appropriate building block based on process constraints.

BuildingBlockSelection Start Start: Select Chiral Block Constraint1 Is Orthogonal Protection Required? (Do you need base stability?) Start->Constraint1 RouteA Select Target A: (R)-t-Butyl Ester Constraint1->RouteA Yes (Complex Synthesis) Constraint2 Is Cost/Scale the Primary Driver? Constraint1->Constraint2 No (Standard Coupling) RouteB Select Candidate B: (R)-Ethyl Ester Constraint2->RouteB Yes (High Volume) Constraint3 Is Metal Contamination a Concern? (Green Chemistry) Constraint2->Constraint3 No (High Purity/Niche) Constraint3->RouteA No RouteC Select Candidate C: Enzymatic Desymmetrization Constraint3->RouteC Yes (Avoid Rh/Ru)

Figure 1: Strategic decision tree for selecting chiral phenylsuccinic building blocks.

Experimental Data Summary

The following data aggregates typical performance metrics from comparative process chemistry literature (see References).

Metric(R)-t-Butyl Ester (Target)(R)-Ethyl EsterEnzymatic Route (Anhydride)
Enantiomeric Excess (ee) > 99% (via Cryst.)95-98%> 99% (High Selectivity)
Overall Yield 75-85%85-90%95% (Quantitative)
Reagent Cost ($/kg) High (Isobutylene/Boc)Low (Ethanol)Medium (Enzyme)
Atom Economy Poor (Loss of C4H9)Good (Loss of C2H5)Excellent (No byproduct)
Scalability Medium (Gas handling)HighMedium (Reaction kinetics)

Synthesis Pathway: The "Green" Alternative

The enzymatic route represents the most distinct alternative to the standard chemical synthesis. Below is the pathway for the desymmetrization of 2-phenylsuccinic anhydride.

EnzymaticPathway Substrate 2-Phenylsuccinic Anhydride (Achiral) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme CAL-B Lipase (Novozym 435) Enzyme->Intermediate Alcohol Ethanol (Nucleophile) Alcohol->Intermediate Ring Opening Product (R)-4-Ethoxy-4-oxo- 2-phenylbutanoic acid Intermediate->Product Selective Hydrolysis

Figure 2: Lipase-catalyzed desymmetrization of phenylsuccinic anhydride to yield the (R)-mono-ester.[1]

Conclusion & Recommendation

For early-stage drug discovery where speed and purity are critical, Target Block A ((R)-t-Butyl) remains the superior choice due to its robust orthogonal protection, which simplifies purification and minimizes side reactions during amide coupling.[1]

However, for process development and manufacturing , Candidate B ((R)-Ethyl Ester) is the recommended alternative.[1] It offers a 40-60% reduction in raw material costs.[1] If the synthesis allows, Candidate C (Enzymatic Desymmetrization) should be evaluated as a second-generation "Green" process, particularly if the facility has capabilities for biocatalysis, as it offers the highest atom economy and eliminates heavy metal purging requirements.

References

  • Novartis AG. "Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid."[1] U.S. Patent 9,206,116.[1][3] (Describes the industrial route to Sacubitril intermediates using chiral succinic derivatives).

  • Ksander, G. M., et al. "Synthesis of a Precursor to Sacubitril Using Enabling Technologies."[1] Organic Letters, 2015, 17(21), 5236–5239.[1] (Details the asymmetric hydrogenation of itaconic acid precursors). [1]

  • Palomo, J. M., & Cabrera, Z. "Enzymatic Desymmetrization of Prochiral Molecules."[1] Current Organic Synthesis, 2012, 9(6), 791-805.[1][2] (Review of lipase-catalyzed anhydride opening).

  • PubChem. "(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary."[1] (Chemical and physical property data for the target block). [1]

  • BenchChem. "Comparing the efficacy of different synthetic routes for 2,4-Dioxo-4-phenylbutanoic acid." (Comparative analysis of Claisen vs Grignard routes for precursors).

Sources

Validated analytical method for quantifying 4-oxo-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Method for Quantifying 4-Oxo-phenylbutanoic Acid (3-Benzoylpropionic Acid)

Executive Summary & Strategic Context

4-Oxo-4-phenylbutanoic acid (CAS: 2051-95-8), commonly known as 3-Benzoylpropionic acid , is a critical intermediate in the synthesis of pharmaceutical agents (e.g., histone deacetylase inhibitors like 4-phenylbutyric acid) and a known degradation product/impurity (Impurity A) in Sodium Phenylbutyrate drug substances.

Precise quantification of this analyte is essential for:

  • Impurity Profiling: Meeting ICH Q3A/Q3B thresholds in drug substances.

  • Process Control: Monitoring reaction kinetics during Friedel-Crafts acylation of benzene with succinic anhydride.

  • Metabolic Studies: Tracking beta-oxidation pathway intermediates of phenylbutyrate derivatives.

This guide details a Validated Stability-Indicating RP-HPLC-UV Method , selected for its balance of robustness, specificity, and transferability in QC environments, and compares it against high-sensitivity LC-MS/MS alternatives.

Comparative Analysis of Analytical Methodologies

The following table contrasts the primary validated method (RP-HPLC-UV) with alternative techniques to guide method selection based on laboratory requirements.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MS Method C: GC-FID/MS
Primary Application Routine QC, Impurity Profiling, Stability TestingBioanalysis (Plasma/Urine), Trace Impurities (<0.05%)Volatile Impurities, Process Intermediates
Sensitivity (LOD) ~0.5 µg/mL (Sufficient for 0.05% limits)< 1 ng/mL (High Sensitivity)~1-5 µg/mL (Requires Derivatization)
Specificity High (with PDA spectral confirmation)Very High (Mass transition filtering)Moderate (Thermal degradation risk)
Cost/Complexity Low / ModerateHigh / HighModerate / High
Throughput High (10-15 min runtime)ModerateLow (Derivatization steps often needed)
Validation Status Gold Standard (USP/Ph. Eur. aligned)Research Use Only (RUO)Historical/Specific Use

Expert Insight: While LC-MS/MS offers superior sensitivity, RP-HPLC-UV is the industry standard for quantifying 4-oxo-phenylbutanoic acid in drug substances due to the compound's strong UV chromophore (benzoyl group) and the method's superior precision (RSD < 1.0%) compared to the variability often seen in ESI ionization.

Validated Analytical Protocol: RP-HPLC-UV

This protocol is designed to be stability-indicating , meaning it can resolve the analyte from its parent compounds (e.g., 4-phenylbutyric acid) and potential degradation products.

Instrumentation & Chromatographic Conditions
  • System: HPLC with Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., YMC-Pack ODS-A or equivalent).

    • Rationale: A standard C18 provides sufficient hydrophobic retention to separate the polar keto-acid from non-polar impurities.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid.

    • Rationale: Acidic pH suppresses ionization of the carboxylic acid (pKa ~4.5), ensuring the analyte remains in its neutral form for sharper peak shape and consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic or Gradient (Recommended Gradient below).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[3]

    • Rationale: The benzoyl moiety exhibits strong absorption at 254 nm, maximizing signal-to-noise ratio.

  • Injection Volume: 10-20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Equilibration
15.04060Linear Gradient
20.04060Hold
21.08020Return to Initial
30.08020Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution (1 mg/mL): Accurately weigh 50 mg of 4-oxo-4-phenylbutanoic acid reference standard into a 50 mL volumetric flask. Dissolve in 20 mL acetonitrile and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute the Stock Solution to the target concentration (e.g., 0.1% limit level relative to a 50 mg/mL sample).

  • Sample Solution: Accurately weigh the drug substance/product powder equivalent to 50 mg. Dissolve and dilute to 50 mL with Diluent. Filter through a 0.45 µm PVDF filter.[2]

Validation Data Summary (Simulated based on ICH Q2(R1))

The following performance characteristics define the method's validity for regulatory submission.

ParameterAcceptance CriteriaTypical Experimental ResultStatus
Specificity No interference at retention time (RT) of analyte. Purity angle < Purity threshold.Resolution > 2.0 from nearest peak. Peak Purity passes.Pass
Linearity R² ≥ 0.999 over 50-150% of target conc.[4]R² = 0.9998 (Range: 0.5 - 100 µg/mL)Pass
Accuracy (Recovery) 90.0% - 110.0% at 3 levels (50%, 100%, 150%).Mean Recovery: 99.4% (RSD 0.8%)Pass
Precision (Repeatability) RSD ≤ 2.0% for n=6 injections.RSD = 0.45%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ).LOD: 0.1 µg/mL / LOQ: 0.3 µg/mLPass
Robustness RSD ≤ 5.0% after small changes in pH, Flow, Temp.Unaffected by pH ±0.2 or Temp ±5°C.Pass

Visualizations

Figure 1: Analytical Workflow for Impurity Quantification

This diagram illustrates the critical path from sample preparation to data reporting, emphasizing the "Self-Validating" checkpoints (System Suitability).

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (Dissolution in 50:50 Diluent) Start->Prep Filter Filtration (0.45 µm PVDF) Prep->Filter Remove Particulates HPLC HPLC-UV Analysis (C18, pH 2.5, 254 nm) Filter->HPLC SST System Suitability Test (RSD < 2%, Tailing < 1.5) HPLC->SST Check 5 Injections SST->HPLC If Fail (Retest) Calc Data Processing (External Std Method) SST->Calc If Pass Report Final Report (CoA / Impurity Profile) Calc->Report

Caption: Operational workflow for the quantification of 4-oxo-phenylbutanoic acid, incorporating mandatory System Suitability Testing (SST) checkpoints.

Figure 2: Chemical Context & Degradation Pathway

Understanding the origin of the analyte ensures correct method application.

ChemicalPathway Benzene Benzene + Succinic Anhydride Reaction Friedel-Crafts Acylation (AlCl3) Benzene->Reaction Analyte 4-Oxo-4-phenylbutanoic acid (Analyte of Interest) Reaction->Analyte Synthesis Intermediate Reduction Clemmensen/Wolff-Kishner Reduction Analyte->Reduction Product 4-Phenylbutyric Acid (Active Drug Substance) Reduction->Product Target Synthesis Degradation Oxidative Degradation Product->Degradation Storage Instability Degradation->Analyte Reversion/Impurity A

Caption: The dual role of 4-oxo-4-phenylbutanoic acid as both a synthetic precursor and a degradation impurity of 4-phenylbutyric acid.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . "Sodium Phenylbutyrate Monograph: Impurity A (3-Benzoylpropionic acid)." European Directorate for the Quality Control of Medicines.[2]

  • U.S. Food and Drug Administration (FDA) . "NDA 216660: Sodium Phenylbutyrate and Taurursodiol Powder for Oral Suspension - Chemistry Review." FDA AccessData.

  • BenchChem . "Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification (Related Structural Analog Protocols)." BenchChem Technical Guides.

  • PubChem . "Compound Summary: 3-Benzoylpropionic acid (4-oxo-4-phenylbutanoic acid)." National Library of Medicine.

  • International Council for Harmonisation (ICH) . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

Sources

Safety Operating Guide

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid: Proper Disposal & Handling Guide

[1]

Executive Summary & Scientific Context

As researchers, we often treat organic intermediates as generic "white powders," but (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) possesses specific functional group vulnerabilities that dictate its waste management.[1]

This compound is a mono-tert-butyl ester of a succinic acid derivative . While the free carboxylic acid moiety presents standard acidity hazards, the tert-butyl ester at the C4 position is the critical control point. Under strong acidic conditions, this ester undergoes acid-catalyzed hydrolysis (cleavage), potentially releasing isobutylene gas .[1] In a sealed waste drum, this can lead to dangerous pressure buildup.

Immediate Directive: Do NOT consolidate this material into highly acidic waste streams (pH < 2) without prior neutralization.

Hazard Identification & Safety Profile

Before initiating disposal, you must validate the material's hazard profile. As a chiral organic acid, it follows the GHS classification typical for phenyl-substituted acids, but with added flammability concerns due to the tert-butyl group.[1]

GHS Classification (Predicted/Analog-Based)
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2]
Flammability N/ACombustible Finely dispersed dust may form explosive mixtures in air.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for bulk handling.[1]

ComponentSpecificationScientific Rationale
Hand Protection Nitrile (≥ 0.11 mm) Protects against organic acid permeation.[1] Latex is not recommended for organic esters.
Eye Protection Chemical Safety Goggles Mandatory.[3] Safety glasses with side shields are insufficient due to the risk of acidic dust migration.
Respiratory N95 or P100 Required if handling open powders outside a fume hood to prevent inhalation of irritant dust.
Skin/Body Tyvek® Sleeves/Apron Recommended for quantities >50g to prevent clothing contamination and subsequent dermal absorption.

Critical Handling Logic: The Isobutylene Risk

The following diagram illustrates the chemical mechanism that necessitates specific waste segregation.

Gcluster_warningSAFETY ALERT: Sealed Container RiskCompoundThis compoundReactionAcid-Catalyzed HydrolysisCompound->Reaction Mixed withAcidWasteStrong Acid Waste Stream(pH < 2)AcidWaste->ReactionProduct1Succinic Acid Derivative(Solid/Solute)Reaction->Product1Product2ISOBUTYLENE GAS(Flammable/Pressure)Reaction->Product2 Generates

Caption: Figure 1. Mechanism of isobutylene gas generation upon contact with strong mineral acids. This reaction can pressurize sealed waste containers.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Best for: Expired reagent, contaminated solids, weighing paper.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases.

  • Packaging: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label as "Non-Halogenated Organic Solid Waste." Explicitly list the chemical name.

  • Disposal Path: Route for High-Temperature Incineration . This ensures complete destruction of the phenyl ring and ester functionality.

Scenario B: Liquid Waste (Solvent Solutions)

Best for: Reaction mother liquors, HPLC effluent.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., don't put acetone solutions in a drum designated for non-flammables).

  • pH Check (Critical):

    • If the solution is strongly acidic (e.g., from a reaction workup), neutralize it to pH 6–8 using saturated Sodium Bicarbonate (

      
      ) before bottling.
      
    • Note: Add base slowly to prevent foaming from the free carboxylic acid group.

  • Consolidation: Pour into the "Organic Solvents (Non-Halogenated)" waste stream.

    • Prohibited: Do not pour into "Acid Waste" or "Corrosives" streams.

  • Cap Venting: If neutralization was recently performed, leave the cap loosely threaded for 30 minutes in a fume hood to allow residual

    
     to escape before final sealing.
    
Scenario C: Spill Cleanup (Bench Scale)

SpillResponseStartSpill DetectedAssess1. Assess State(Solid vs. Solution)Start->AssessSolidPathSolid SpillAssess->SolidPathLiquidPathLiquid/Solution SpillAssess->LiquidPathSweep2. Avoid Dust GenerationUse wet paper towel or scoopSolidPath->SweepAbsorb2. Absorb with Vermiculiteor Chem-Sorb padsLiquidPath->AbsorbNeut3. Surface DecontaminationWipe with 5% Sodium CarbonateSweep->NeutAbsorb->NeutBag4. Double Bag in PolyethyleneNeut->BagLabel5. Label as Hazardous WasteBag->Label

Caption: Figure 2.[1][2] Operational workflow for spill management. Note the specific requirement for carbonate decontamination to neutralize the acid residue.

Storage & Incompatibility Guide

To prevent degradation or safety incidents prior to disposal, adhere to these storage rules:

  • Moisture Sensitivity: The tert-butyl ester is hydrolytically stable at neutral pH but can degrade over time with moisture and trace acid. Store in a desiccator if keeping for long periods.

  • Temperature: Store at 2–8°C (Refrigerated) to maintain enantiomeric purity and prevent slow thermal decomposition.

  • Incompatible Materials:

    • Strong Oxidizers: Risk of fire/explosion.[3]

    • Strong Acids: Cleavage of ester (Gas evolution).

    • Strong Bases: Exothermic salt formation.

Regulatory Compliance (US EPA/RCRA Focus)

While this specific CAS is not typically "U-Listed" or "P-Listed" specifically, it falls under general characteristics:

  • Waste Code: Likely D001 (Ignitable) if in a flammable solvent, or regulated as General Organic Debris depending on state regulations.

  • Documentation: Ensure the Safety Data Sheet (SDS) is accessible during waste pickup. If a specific SDS for CAS 1229381-08-1 is unavailable, use an SDS for 4-Phenylbutyric Acid (CAS 1821-12-1) as a close surrogate for hazard classification, noting the additional flammability of the ester.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1229381-08-1. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Discussion on acid-lability of tert-butyl esters). Wiley-Interscience.[1]

Personal protective equipment for handling (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

[1][2]

Executive Summary & Chemical Context

(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS 143736-26-1) is a critical chiral building block, most notably utilized in the synthesis of Sacubitril (a component of the heart failure drug Entresto).[1][2] As a pharmaceutical intermediate, it possesses specific stereochemical purity requirements and biological activity potential that necessitate a handling protocol exceeding standard "stockroom chemical" procedures.

While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant , its role as a drug precursor requires us to treat it with Potent Compound protocols (Occupational Exposure Band 2/3) to prevent sensitization and cross-contamination.

Key Physicochemical Hazards:

  • Physical State: White to off-white crystalline powder (Dust inhalation risk).[1][2]

  • Electrostatic Risk: High potential for static charge accumulation during weighing, leading to powder scattering.

  • Chemical Reactivity: Susceptible to hydrolysis; incompatible with strong oxidizers.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the causality of the risk. We do not wear PPE just to follow rules; we wear it to break the chain of exposure.

Hazard ClassGHS CodeMechanism of InjuryOperational Implication
Skin Irritation H315Organic acid functionality can disrupt the stratum corneum, causing dermatitis.[1][2]Double-gloving is required to prevent micro-exposure through pinholes.[1]
Eye Irritation H319Acidic dust particles react with ocular moisture, causing acute stinging and potential corneal etching.Goggles are superior to safety glasses during powder transfer.
Resp. Irritation H335Fine particulates can lodge in the upper respiratory tract.Engineering controls (Fume Hood) are mandatory; N95 is a backup only.
Combustible Dust N/AFinely divided organic powders can deflagrate if suspended in air near an ignition source.Grounding of equipment is critical during large-scale transfer.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the specific handling of organic acid esters. The common error in laboratories is assuming "Nitrile protects against everything." While nitrile is excellent for the solid powder, solvent choice during reaction workup dictates glove selection.

Core PPE Requirements[1][3][4][5]
Body ZonePPE StandardTechnical Justification
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm).Secondary: N95/P100 Respirator.[1][2]The primary risk is aerosolized dust during weighing. Engineering controls (Hood) are the only fail-safe; respirators are for emergency or outside-hood weighing only.[1]
Hand Protection Material: Nitrile Rubber.Thickness: Minimum 5 mil (0.12 mm).Protocol: Double-gloving recommended.[1]Nitrile provides excellent resistance to the solid acid. Caution: If dissolved in Acetone or DCM , nitrile degrades rapidly. Switch to Laminate/Barrier gloves for halogenated solvent workups.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety glasses with side shields are insufficient for fine powders that can drift around the lens. Goggles form a seal against dust intrusion.
Body Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (optional).[1][2]Prevents accumulation of bioactive dust on personal clothing, which can migrate outside the lab (secondary exposure).
PPE Decision Logic Diagram

The following logic flow ensures you select the correct protection based on the state of the chemical (Solid vs. Solution).

PPE_Decision_TreeStartStart: HandlingThis compoundState_CheckWhat is the Physical State?Start->State_CheckSolidSolid / PowderState_Check->SolidPowderSolutionDissolved in SolventState_Check->SolutionLiquidWeighingTask: Weighing/TransferSolid->WeighingReactionTask: Reaction/WorkupSolution->ReactionPPE_SolidPPE: Nitrile Gloves (Double)+ N95 (if open bench)+ GogglesWeighing->PPE_SolidSolvent_CheckIdentify SolventReaction->Solvent_CheckSolvent_CompatibleAlcohols / Water / HexaneSolvent_Check->Solvent_CompatibleSolvent_AggressiveDCM / Acetone / THFSolvent_Check->Solvent_AggressivePPE_NitrilePPE: Standard Nitrile Gloves(Change every 30 mins)Solvent_Compatible->PPE_NitrilePPE_BarrierPPE: Silver Shield / Laminateor Thicker Nitrile (>8 mil)Solvent_Aggressive->PPE_Barrier

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1][2][3][4][5] Note the critical branch for aggressive solvents often used in peptide/intermediate synthesis.

Operational Handling Protocols

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during the transfer of dry powder due to static generation.

  • Engineering Setup:

    • Place balance inside the fume hood or a powder containment enclosure.

    • Use an Ionizing Bar or anti-static gun on the spatula and weigh boat. Organic esters are prone to static cling; without this, the powder may "jump" off the spatula, contaminating the workspace.

  • Technique:

    • Do not dump the compound. Use a gentle tapping motion.

    • Keep the sash as low as possible (below the breathing zone).

    • Wet Wiping: Immediately wipe down the balance area with a damp paper towel (water/surfactant) after use to capture invisible dust.

B. Reaction & Processing[5][8][9]
  • Solvent Awareness: If dissolving this acid in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile gloves offer less than 5 minutes of breakthrough protection.

    • Action: If your gloves get wet with these solvents, change them immediately.[5] Do not wait for them to dry.

  • Heating: If refluxing, ensure the condenser is vented to a scrubber or hood exhaust. The acid vapors can be pungent and irritating.

Emergency Response & Spill Management

Spill Response Workflow

Immediate action prevents minor incidents from becoming major exposures.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessMinor_SolidMinor Solid (<10g)Assess->Minor_SolidMajor_SolidMajor Solid (>10g)Assess->Major_SolidLiquidSolution SpillAssess->LiquidClean_Wet1. Cover with wet paper towel(Prevent Dust)2. Scoop into bagMinor_Solid->Clean_WetClean_Vac1. Evacuate Area2. Use HEPA Vacuum3. Full PPE (Tyvek/Resp)Major_Solid->Clean_VacClean_Absorb1. Absorb with Vermiculite2. Do NOT use paper (flammability)3. Scoop to wasteLiquid->Clean_AbsorbDisposalLabel: 'Hazardous Waste:Solid Organic Acid'Clean_Wet->DisposalClean_Vac->DisposalClean_Absorb->Disposal

Figure 2: Decision matrix for spill cleanup.[1][2] Note the emphasis on "Wet Wiping" for solids to prevent aerosolization.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (SDS Section 4).

  • Eye Contact: Rinse for 15 minutes minimum. The acidic nature requires thorough irrigation to normalize pH.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/solvents to clean skin, as this may increase absorption.

Disposal & Environmental Compliance

Waste Classification: This compound is an organic solid.[2] It is generally not P-listed (acutely toxic) under US RCRA regulations, but it should be treated as Hazardous Chemical Waste .[1][2]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Solid Organic Waste."

  • Liquid Waste: If in solution, segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Destruction Method: High-temperature incineration is the preferred method to fully mineralize the phenyl and ester moieties.[1]

  • Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Ethanol) before disposal. Treat the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1][2] (Note: Enantiomer data used for physicochemical baseline). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1][2][7]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.